molecular formula C19H24BrNS2 B032506 Tiquizium bromide CAS No. 71731-58-3

Tiquizium bromide

カタログ番号: B032506
CAS番号: 71731-58-3
分子量: 410.4 g/mol
InChIキー: VKBNGRDAHSELMQ-KYSFMIDTSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiquizium bromide is a quaternary ammonium antimuscarinic agent with specific research applications in gastrointestinal (GI) physiology and pharmacology. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, within the smooth muscle of the GI tract. By blocking the binding of acetylcholine, this compound inhibits parasympathetic nerve-mediated contractions, leading to a reduction in gastrointestinal spasm and motility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBNGRDAHSELMQ-KYSFMIDTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046757
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71731-58-3
Record name Tiquizium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71731-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiquizium bromide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071731583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiquizium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQUIZIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659K6049SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tiquizium Bromide on Smooth Muscle

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tiquizium bromide is a quaternary ammonium antimuscarinic agent utilized for its spasmolytic properties, particularly in the gastrointestinal tract.[1] This guide provides a detailed examination of its mechanism of action on smooth muscle. The core of its therapeutic effect lies in the competitive antagonism of muscarinic acetylcholine receptors, primarily the M3 subtype.[2][3] This action interrupts the canonical Gq protein-coupled signaling cascade, preventing intracellular calcium mobilization and ultimately leading to smooth muscle relaxation. This document will dissect the molecular interactions, cellular consequences, and the experimental methodologies required to characterize and validate the pharmacological profile of this compound, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

Chemical Identity and Properties

This compound, with the chemical formula C19H24BrNS2, is a quaternary ammonium compound.[1] Its structure features a quinolizidinium core with a di-2-thienylmethylene substituent. This permanent positive charge restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects often associated with tertiary amine antimuscarinics.

Therapeutic Class: Anticholinergic (Antimuscarinic) Agent

This compound belongs to the anticholinergic class of drugs, specifically acting as a muscarinic receptor antagonist.[4] Its primary function is to inhibit the effects of the neurotransmitter acetylcholine (ACh) at muscarinic receptors within the parasympathetic nervous system.[2] This blockade leads to a reduction in smooth muscle contractions and glandular secretions, forming the basis of its clinical use.[2]

Clinical Applications and Significance

The principal therapeutic application of this compound is as an antispasmodic for relieving smooth muscle spasms.[4] It is used in the management of hypermobility and convulsions associated with a range of gastrointestinal conditions, including gastritis, peptic ulcers, irritable bowel syndrome (IBS), and biliary tract diseases.[1] By relaxing the smooth muscles of the gut, it alleviates symptoms such as abdominal pain and discomfort.[2][4]

The Molecular Target: Muscarinic Acetylcholine Receptors (mAChRs) in Smooth Muscle

Overview of mAChR Subtypes in Smooth Muscle

Smooth muscle tissues express multiple subtypes of muscarinic acetylcholine receptors, predominantly the M2 and M3 subtypes, often in a ratio of approximately 4:1.[5] While M2 receptors are more numerous, the M3 subtype is the primary mediator of agonist-induced smooth muscle contraction under normal physiological conditions.[5][6]

The Dominant Role of the M3 Receptor in Smooth Muscle Contraction

The M3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[7][8] Activation of the M3 receptor by acetylcholine initiates a well-defined signaling cascade that is central to smooth muscle contraction.[8][9]

The Gq/11 Signaling Cascade

Upon acetylcholine binding, the M3 receptor activates Phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6] The resulting increase in intracellular Ca2+ concentration is the primary trigger for the contraction of smooth muscle.[6][7]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates

Figure 1: Canonical M3 receptor signaling pathway leading to smooth muscle contraction.

This compound as a Competitive Antagonist

Principle of Competitive Antagonism

This compound functions as a competitive antagonist at muscarinic receptors.[2] This means it binds reversibly to the same site as acetylcholine but does not activate the receptor.[10] By occupying the receptor, it prevents acetylcholine from binding and initiating the signaling cascade for contraction.[2] The inhibitory effect of a competitive antagonist can be overcome by increasing the concentration of the agonist (acetylcholine).[10]

Receptor Binding Affinity and Selectivity Profile

Radioligand binding assays have been used to determine the affinity of this compound for different muscarinic receptor subtypes. The pKi values, which represent the negative logarithm of the inhibitory constant (Ki), indicate a high affinity for M1, M2, and M3 receptors.[11] While described as non-selective, it shows a slightly higher affinity for the M3 subtype, which is advantageous for its role as a spasmolytic.[11][12]

Receptor SubtypepKi Value
M18.70
M28.94
M39.11
Table 1: Affinity of this compound for Muscarinic Receptor Subtypes. Data from a radioligand binding assay.[11]

Cellular and Physiological Consequences of M3 Receptor Blockade

Inhibition of the Gq/11 Signaling Cascade

By competitively blocking the M3 receptor, this compound directly prevents the activation of the Gq protein. This halt at the initial step of the signaling pathway prevents the downstream production of second messengers IP3 and DAG, effectively silencing the primary contractile signal in smooth muscle.

Antagonist_Action ACh Acetylcholine M3R M3 Receptor ACh->M3R Binding Blocked Tiquizium This compound Tiquizium->M3R Binds Competitively Gq Gq Protein Activation M3R->Gq No Activation Contraction Contraction Gq->Contraction Prevented

Figure 2: this compound competitively blocks the M3 receptor, inhibiting signal transduction.

Attenuation of Intracellular Calcium ([Ca2+]i) Mobilization

A direct consequence of inhibiting the PLC pathway is the prevention of IP3 generation. Without IP3 to activate receptors on the sarcoplasmic reticulum, the release of stored Ca2+ is significantly attenuated. This failure to increase cytosolic Ca2+ levels is the central mechanism through which this compound prevents the activation of the contractile machinery.

Resultant Physiological Effect: Smooth Muscle Relaxation

The sum of these molecular and cellular events is the relaxation of smooth muscle, or spasmolysis.[2] By preventing acetylcholine-induced contractions, this compound effectively reduces the tone and motility of the smooth muscle in the gastrointestinal tract, leading to the alleviation of spasms and associated pain.[4]

Experimental Validation and Characterization: Protocols & Methodologies

Protocol 1: In Vitro Organ Bath (Muscle Strip) Assay

This is a cornerstone technique in pharmacology to study the contractility of intact tissues.[13][14]

  • Objective: To quantify the functional antagonism of this compound against an agonist like acetylcholine and to determine its potency, often expressed as a pA2 value.

  • Methodology:

    • Tissue Preparation: A segment of smooth muscle (e.g., guinea pig ileum or rabbit bladder) is dissected and cut into longitudinal or circular strips.[15]

    • Mounting: The tissue strip is suspended in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[16] One end is fixed, and the other is attached to an isometric force transducer.[14]

    • Equilibration: The tissue is allowed to equilibrate for 60 minutes under a determined passive tension, with washes every 15-20 minutes.[17]

    • Viability Check: The tissue's contractile viability is confirmed by stimulation with a high concentration of potassium chloride (KCl).[13][15]

    • Concentration-Response Curves: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline.

    • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

    • Repeat Curve: The acetylcholine concentration-response curve is repeated in the presence of the antagonist. This will cause a rightward shift in the curve.

    • Schild Analysis: The process is repeated with several different concentrations of this compound. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is generated.[18][19] For a competitive antagonist, this plot should yield a straight line with a slope of 1.[18] The x-intercept provides the pA2 value, a measure of the antagonist's affinity.[20][21] A pA2 value of 8.75 has been reported for this compound on canine tracheal smooth muscle.[11]

Organ_Bath_Workflow A 1. Dissect & Mount Smooth Muscle Strip B 2. Equilibrate in Organ Bath (37°C, O₂/CO₂) A->B C 3. Generate Baseline ACh Concentration- Response Curve B->C D 4. Wash & Incubate with Fixed [Tiquizium] C->D E 5. Generate New ACh Curve (Right-Shifted) D->E F 6. Repeat Steps 4-5 with different [Tiquizium] E->F G 7. Perform Schild Plot Analysis (Calculate pA₂ Value) F->G

Figure 3: Experimental workflow for the in vitro organ bath assay and Schild analysis.

Conclusion

This compound exerts its spasmolytic effect on smooth muscle through a well-defined mechanism of competitive antagonism at muscarinic acetylcholine receptors.[2] Its primary action is the blockade of M3 receptors, which prevents the Gq-mediated signaling cascade responsible for intracellular calcium release and subsequent muscle contraction.[3][7] This targeted inhibition of the parasympathetic input to smooth muscle provides effective relief from gastrointestinal spasms. The pharmacological profile of this compound can be robustly characterized using classic in vitro techniques such as organ bath assays and radioligand binding studies, confirming its potency and mechanism of action for drug development and research applications.

References

  • Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Sato, K., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95). [Link]

  • Wyllie, D. J. A., & Chen, P. E. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(5), 541–551. [Link]

  • Morikawa, K., et al. (1987). [Evaluation of this compound (HSR-902) as an antiulcer agent]. Nihon Yakurigaku Zasshi, 90(5), 273-83. [Link]

  • Eglen, R. M., Hegde, S. S., & Watson, N. (1996). Subtypes of the muscarinic receptor in smooth muscle. Trends in Pharmacological Sciences, 17(10), 370-374. [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link]

  • Kaniwa, N., et al. (1998). Antimuscarinic effect of this compound in vitro and in vivo. Pharmacology & Toxicology, 82(2), 92-97. [Link]

  • Curia. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]

  • Michel, M. C., et al. (2020). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1837-1853. [Link]

  • Unno, T., et al. (2013). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences, 14(10), 20042–20060. [Link]

  • American Physiological Society. (2007). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. [Link]

  • Deranged Physiology. (2024). Competitive and non-competitive antagonists. Retrieved from [Link]

  • The Pharmacology Education Project. (2025). The Schild Equation Explained. YouTube. [Link]

  • Le, T., & Bhimji, S. S. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

  • SPIKESfunc. (n.d.). Schild Plot Generator. Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • American Thoracic Society. (2002). m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology, 26(2), 145-150. [Link]

Sources

Tiquizium Bromide: A Technical Guide to Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the muscarinic receptor subtype selectivity of tiquizium bromide, an anticholinergic agent utilized for its smooth muscle relaxant properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology. By synthesizing binding affinity data, exploring the causality behind experimental methodologies, and contextualizing its profile against other muscarinic antagonists, this guide serves as an in-depth resource for understanding the pharmacological characteristics of this compound. We will delve into its known interactions with M1, M2, and M3 receptors, present detailed protocols for assessing receptor binding and functional activity, and illustrate the core signaling pathways involved.

Introduction: The Significance of Muscarinic Receptor Subtype Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their wide distribution throughout the body, including in smooth muscle, cardiac muscle, and various exocrine glands, makes them critical targets for therapeutic intervention in a range of conditions.[2]

The five subtypes, however, are not functionally redundant. They couple to different G proteins and activate distinct signaling cascades, leading to varied physiological responses:

  • M1, M3, and M5 Receptors: Primarily couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium, leading to cellular responses like smooth muscle contraction and gland secretion.

  • M2 and M4 Receptors: Predominantly couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This pathway is associated with inhibitory effects, such as the slowing of heart rate.

This differential signaling underscores the critical importance of subtype selectivity in drug design. A non-selective muscarinic antagonist may elicit a desired therapeutic effect by blocking one subtype, while simultaneously causing a constellation of undesirable side effects by blocking others.[2] For instance, an antagonist targeting M3 receptors in the bladder to treat overactive bladder syndrome could also cause dry mouth (M3 blockade in salivary glands) or tachycardia (blockade of cardiac M2 receptors). Therefore, a detailed understanding of a compound's affinity and functional activity at each of the five subtypes is paramount for predicting its therapeutic window and side-effect profile.

This compound is a quaternary ammonium antimuscarinic agent employed clinically as a spasmolytic to reduce gastrointestinal motility.[2] Its therapeutic effect is derived from its competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle.[2] This guide will provide a detailed examination of its selectivity profile based on available scientific literature.

Binding Affinity Profile of this compound

The cornerstone of characterizing a receptor antagonist is determining its binding affinity (Ki) for its target(s). A lower Ki value signifies a higher binding affinity. These values are typically determined through radioligand binding assays, which measure the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Known Affinities: M1, M2, and M3 Receptors

In vitro studies utilizing radioligand binding assays have been conducted to determine the affinity of this compound for the M1, M2, and M3 muscarinic receptor subtypes. The pKi values (the negative logarithm of the Ki) from a key study are summarized in the table below.[3]

Receptor SubtypepKi Value
M1 8.70
M2 8.94
M3 9.11
Table 1: Binding affinities of this compound for human M1, M2, and M3 muscarinic receptors. Data sourced from a radioligand binding assay study.[3]

These data indicate that this compound possesses high affinity for all three of these muscarinic receptor subtypes, with a slight preference for the M3 subtype, followed closely by the M2 and M1 subtypes. The relatively small differences in pKi values suggest that this compound is a largely non-selective antagonist across the M1, M2, and M3 receptors.

Data Gap: M4 and M5 Receptors

A comprehensive search of the available scientific literature did not yield specific binding affinity data (Ki or pKi values) for this compound at the M4 and M5 muscarinic receptor subtypes. This represents a significant gap in our understanding of its complete selectivity profile. Characterization of its activity at these central nervous system-predominant receptors would be a valuable area for future investigation.

Functional Selectivity of this compound

While binding affinity is a crucial measure, it does not fully describe a drug's pharmacological activity. Functional assays are necessary to quantify how the binding of an antagonist translates into a biological effect (i.e., its potency in blocking agonist-induced receptor activation). The pA2 value is a measure of the potency of a competitive antagonist.

A study on canine tracheal smooth muscle, a tissue rich in M3 receptors, determined a pA2 value of 8.75 for this compound.[3] This indicates potent functional antagonism, consistent with its high binding affinity for the M3 receptor.

However, similar to the binding data, there is a lack of published functional data for this compound at individually expressed human M1, M2, M4, and M5 receptor subtypes. Such studies, using cell lines stably expressing a single receptor subtype, are essential to definitively characterize its functional selectivity profile.

Comparative Selectivity Profile

To provide context for the selectivity of this compound, it is useful to compare its binding profile with that of other well-known muscarinic antagonists.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound 8.70[3]8.94[3]9.11[3]N/AN/ANon-selective (M1/M2/M3)
Atropine ~9.0~9.1~9.2~8.9~8.8Non-selective
Ipratropium ~8.9~9.0~9.0~8.8~8.7Non-selective
Tiotropium ~9.3~9.0~9.6~9.1~9.0M1/M3 selective
Pirenzepine ~8.2~6.7~6.9~7.3~7.0M1 selective
Table 2: Comparative binding affinities (pKi) of this compound and other muscarinic antagonists across M1-M5 receptor subtypes. Values for atropine, ipratropium, tiotropium, and pirenzepine are approximate and collated from various sources for comparative purposes. N/A indicates data not available.

As illustrated, while classical antagonists like atropine and ipratropium are non-selective, others like pirenzepine show marked selectivity for the M1 subtype. Tiotropium exhibits a degree of selectivity for M1 and M3 receptors.[4] The known profile of this compound places it in the category of non-selective antagonists, similar to atropine and ipratropium, at least across the M1, M2, and M3 subtypes.

Methodologies for Determining Muscarinic Receptor Selectivity

The determination of a compound's receptor selectivity profile is a multi-step process involving both binding and functional assays. The following protocols are foundational to this characterization.

Radioligand Binding Assay (Competition Analysis)

Principle: This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep1 Culture CHO cells stably expressing a single mAChR subtype (e.g., hM1, hM2, hM3, hM4, or hM5) prep2 Harvest cells and prepare crude membrane fractions by homogenization and centrifugation prep1->prep2 prep3 Determine protein concentration of membrane preparation (e.g., BCA assay) prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-NMS) prep3->assay1 assay2 Add increasing concentrations of competitor (this compound) assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 sep1 Rapidly separate bound from free radioligand by vacuum filtration over glass fiber filters assay3->sep1 sep2 Wash filters with ice-cold buffer to remove non-specific binding sep1->sep2 sep3 Measure radioactivity retained on filters using a scintillation counter sep2->sep3 analysis1 Plot % specific binding vs. log[competitor concentration] sep3->analysis1 analysis2 Determine IC50 value from non-linear regression analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Figure 1. Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells, or another suitable cell line, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and suspend them in ice-cold homogenization buffer.

    • Homogenize the cells and centrifuge the homogenate to pellet the membrane fraction.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, [³H]-NMS), and a range of concentrations of the unlabeled competitor (this compound).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known antagonist like atropine).

    • Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand and to remove any non-specifically bound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Functional assays are essential to determine if the binding of a compound results in a functional change in receptor activity. For antagonists, these assays measure the ability of the compound to block the response induced by an agonist.

Principle: This assay is used for Gq-coupled receptors. Agonist stimulation of these receptors leads to an increase in intracellular calcium. The assay measures the ability of an antagonist to inhibit this agonist-induced calcium flux, typically detected using a calcium-sensitive fluorescent dye.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Measurement cluster_analysis Data Analysis prep1 Plate CHO cells expressing a Gq-coupled mAChR (M1, M3, or M5) in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Place plate in a fluorescence plate reader (e.g., FLIPR) prep2->assay1 assay2 Add increasing concentrations of antagonist (this compound) and incubate assay1->assay2 assay3 Add a fixed concentration of an agonist (e.g., Carbachol) assay2->assay3 assay4 Measure the change in fluorescence intensity over time assay3->assay4 analysis1 Plot agonist response vs. log[antagonist concentration] assay4->analysis1 analysis2 Determine IC50 value from non-linear regression analysis1->analysis2 analysis3 Calculate pA2 value using the Schild equation analysis2->analysis3

Figure 2. Workflow for a calcium mobilization functional assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CHO cells expressing the M1, M3, or M5 receptor in a clear-bottom, black-walled 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye will increase its fluorescence intensity upon binding to calcium.

  • Assay Execution:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence kinetic reading.

    • Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.

    • Stimulate the cells by adding a fixed concentration of a muscarinic agonist (e.g., carbachol), typically at a concentration that elicits ~80% of the maximal response (EC80).

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each antagonist concentration.

    • Plot the response as a percentage of the agonist-only control against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, the concentration of antagonist that inhibits 50% of the agonist-induced response.

    • For competitive antagonists, the pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using Schild analysis.

Principle: This assay is used for Gi-coupled receptors. Agonist stimulation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this inhibition, cAMP levels are first stimulated with an agent like forskolin. The assay then measures the ability of a muscarinic agonist to decrease this stimulated cAMP level, and subsequently, the ability of an antagonist to reverse this inhibition. Modern assays often use competitive immunoassays with fluorescence resonance energy transfer (FRET) or time-resolved FRET (TR-FRET) for detection.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate CHO cells expressing the M2 or M4 receptor in a suitable multi-well plate.

  • Assay Execution:

    • Pre-treat the cells with varying concentrations of the antagonist (this compound).

    • Add a muscarinic agonist (e.g., carbachol) in the presence of forskolin (an adenylyl cyclase activator). The agonist will inhibit the forskolin-stimulated cAMP production.

    • Incubate to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP assay).

  • Data Analysis:

    • The data is analyzed similarly to the calcium mobilization assay, with the antagonist's potency (IC50) being determined from its ability to reverse the agonist-induced inhibition of cAMP accumulation.

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling of each receptor subtype is key to appreciating the functional consequences of antagonist binding.

Gq-Coupled Signaling (M1, M3, M5)

Activation of these receptors by acetylcholine leads to the activation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to downstream cellular effects such as smooth muscle contraction.

G ACh Acetylcholine Receptor M1, M3, or M5 Receptor ACh->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response mediates PKC->Response phosphorylates targets

Figure 3. Simplified Gq signaling pathway for M1, M3, and M5 receptors.

Gi-Coupled Signaling (M2, M4)

Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gαi subunit. This has two primary effects: the Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunits, which dissociate from Gαi upon activation, can also directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels. The decrease in cAMP reduces the activity of protein kinase A (PKA), while the opening of potassium channels leads to hyperpolarization of the cell membrane. Both effects are inhibitory, contributing to responses like the slowing of the heart rate.

G ACh Acetylcholine Receptor M2 or M4 Receptor ACh->Receptor binds Gi Gi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Gbg Gβγ subunit Gi->Gbg dissociates ATP ATP AC->ATP acts on cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Inhibitory Cellular Response (e.g., Decreased Heart Rate) PKA->Response reduces phosphorylation K_channel K⁺ Channel Gbg->K_channel opens K_channel->Response causes hyperpolarization

Figure 4. Simplified Gi signaling pathway for M2 and M4 receptors.

Conclusion and Future Directions

Based on the currently available data, this compound is a high-affinity, non-selective competitive antagonist of M1, M2, and M3 muscarinic acetylcholine receptors. Its potent blockade of the M3 receptor is consistent with its clinical use as a spasmolytic agent for smooth muscle relaxation.

The primary gap in the pharmacological understanding of this compound is the absence of binding and functional data for the M4 and M5 receptor subtypes. A complete characterization would require performing competition binding assays and appropriate functional assays (e.g., cAMP assays) using cell lines individually expressing human M4 and M5 receptors. Such studies would provide a complete picture of its selectivity profile and could help to better understand its full range of physiological effects and potential off-target liabilities. For drug development professionals, this highlights the necessity of comprehensive subtype screening for any compound targeting the muscarinic receptor family.

References

  • K. Fujii, et al. (1998). Antimuscarinic effect of this compound in vitro and in vivo. PubMed. [Link]

  • Barnes, P. J. (2000). Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. PubMed. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Wikipedia. (2023, December 29). G protein-coupled receptor. Wikipedia. [Link]

  • Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology. [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews. [Link]

Sources

A Senior Application Scientist's Technical Guide to Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tiquizium bromide, a quaternary ammonium antimuscarinic agent. It delves into its fundamental chemical properties, mechanism of action, pharmacological profile, and established analytical methodologies, offering a consolidated resource for professionals in pharmaceutical research and development.

Core Chemical and Physical Identity

This compound is a synthetic quaternary ammonium compound recognized for its anticholinergic and antispasmodic properties.[1][2] Its core structure features a quinolizinium moiety, which is fundamental to its pharmacological activity. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 71731-58-3[1][2][3][4][]

A summary of its key chemical identifiers and properties is presented below for rapid reference.

IdentifierValueSource(s)
CAS Number 71731-58-3[1][2][3][4][]
Molecular Formula C₁₉H₂₄BrNS₂[3][4][]
Molecular Weight 410.43 g/mol [1][3][]
IUPAC Name (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[2][]
Synonyms HSR-902, Thiaton, trans-3-(Di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium bromide[1][2][3][4]
Appearance White to Off-White Solid/Powder[4][6]
Melting Point 278-281 °C (decomposition)[1][3][6]
Solubility Slightly soluble in DMSO and Methanol[3][6]
Storage Store in refrigerator[3][6]

The quaternary ammonium structure confers a permanent positive charge on the molecule. This is a critical feature as it limits the molecule's ability to cross the blood-brain barrier, thereby reducing central nervous system side effects commonly associated with tertiary amine anticholinergics. Its two thiophene rings are also notable structural components.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[7] This anti-muscarinic action is the cornerstone of its therapeutic effects.[8][9] By blocking the binding of the neurotransmitter acetylcholine to these receptors, particularly in the smooth muscles of the gastrointestinal (GI) tract, this compound inhibits muscle contractions and spasms.[7]

The primary target for its therapeutic effect in the GI tract is the M3 subtype of muscarinic receptors, which is heavily involved in smooth muscle contraction.[10][11] Inhibition of acetylcholine-mediated signaling results in smooth muscle relaxation, leading to the alleviation of spasms and associated pain.[7][10] This makes it an effective agent for conditions characterized by gastrointestinal hypermotility and convulsions.[2][8][9][12]

Tiquizium_Bromide_MoA ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (Smooth Muscle Cell) ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Signaling PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction (Spasm) Ca->Contraction Tiquizium This compound Tiquizium->M3R Block Competitive Antagonism

Caption: this compound's mechanism of action.

Pharmacological Profile and Therapeutic Indications

The primary pharmacological effect of this compound is antispasmodic, targeting the smooth muscle of the digestive system.[1][2][7] This makes it clinically useful for a range of gastrointestinal disorders.

Approved Indications:

  • Irritable Bowel Syndrome (IBS): Alleviates symptoms of cramping, abdominal pain, and hypermotility.[7][8]

  • Gastritis, Gastric and Duodenal Ulcers: Reduces painful spasms and excessive movement associated with these conditions.[2][8][12]

  • Biliary and Gallbladder Diseases: Manages convulsions and pain related to the biliary tract.[2][8][12]

  • Urolithiasis: Used to treat spasms associated with urinary stones.[8][12]

As a nonselective muscarinic antagonist, it can also inhibit pilocarpine-induced salivation and cause mydriasis (pupil dilation), effects characteristic of atropine-type drugs.[13] Its efficacy as an anti-ulcer agent has also been evaluated.[13]

Analytical Methodologies: A Protocol for Quantification

Accurate quantification of this compound in biological matrices and pharmaceutical formulations is critical for both clinical monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a well-established method for this purpose.[1]

Self-Validating HPLC-UV Protocol for this compound

This protocol describes a robust, self-validating method for determining the concentration of this compound. The causality behind each step is explained to ensure methodological integrity.

Objective: To quantify this compound in a plasma sample.

1. Sample Preparation (Protein Precipitation):

  • Step 1: To 200 µL of plasma, add 600 µL of acetonitrile.

    • Causality: Acetonitrile is an effective protein precipitating agent. By adding it in a 3:1 ratio, we denature and precipitate the majority of plasma proteins, which would otherwise interfere with the chromatographic column and analysis.

  • Step 2: Vortex the mixture for 1 minute.

    • Causality: Vigorous mixing ensures complete interaction between the solvent and plasma, maximizing protein precipitation and extraction of the analyte into the supernatant.

  • Step 3: Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the precipitated proteins into a tight mass. Performing this at a low temperature minimizes potential degradation of the analyte.

  • Step 4: Carefully transfer the supernatant to a clean vial for injection.

    • Causality: The supernatant contains the dissolved this compound, now free from major biological interferences.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates moderately polar to nonpolar compounds like this compound from more polar matrix components.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Causality: Acetonitrile serves as the strong organic solvent to elute the analyte. Formic acid acidifies the mobile phase, which helps to sharpen peaks by ensuring consistent ionization of any residual silanol groups on the column and the analyte itself.

  • Flow Rate: 1.0 mL/min.

    • Causality: This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Detection Wavelength: ~254 nm.

    • Causality: The thiophene rings in this compound's structure provide strong UV absorbance, making UV detection a sensitive and appropriate method. 254 nm is a common wavelength for aromatic compounds.

  • Injection Volume: 20 µL.

3. Validation and Quantification:

  • Calibration Curve: Prepare a series of standards of known this compound concentrations in blank plasma and process them alongside the unknown samples. Plot the peak area against concentration to generate a linear regression curve.

    • Causality: This validates the method's linearity and provides the basis for quantifying the unknown sample concentration.

  • Quality Control (QC) Samples: Include low, medium, and high concentration QC samples in the run.

    • Causality: QC samples act as a self-validating system. Their calculated concentrations must fall within a predefined range (e.g., ±15% of the nominal value) for the entire analytical run to be considered valid, ensuring accuracy and precision.

Analytical_Workflow Start Plasma Sample Step1 Add Acetonitrile (3:1) (Protein Precipitation) Start->Step1 Step2 Vortex & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Inject Inject into HPLC Step3->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (~254 nm) Separate->Detect Quantify Quantification (vs. Calibration Curve) Detect->Quantify

Caption: HPLC analytical workflow for this compound.

Conclusion

This compound is a well-characterized antispasmodic agent with a clear mechanism of action centered on muscarinic receptor antagonism. Its quaternary ammonium structure is a key design feature that minimizes CNS side effects, enhancing its therapeutic index for gastrointestinal disorders. The analytical methods for its quantification are robust and rely on standard chromatographic principles, allowing for reliable monitoring in both research and clinical settings. This guide provides a foundational technical understanding for scientists engaged in the study and development of anticholinergic therapeutics.

References

  • Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]

  • LookChem. (n.d.). Cas 71731-58-3, this compound. Retrieved from LookChem. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound CAPSULES 5mg "TOWA". Retrieved from Kusuri-no-Shiori (Drug Information Sheet). [Link]

  • STOPAN. (n.d.). Product Information. Retrieved from STOPAN official website. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound Capsules 10mg "SAWAI". Retrieved from Kusuri-no-Shiori (Drug Information Sheet). [Link]

  • Watson International. (n.d.). This compound CAS 71731-58-3. Retrieved from Watson International. [Link]

  • DrugFuture. (n.d.). This compound. Retrieved from DrugFuture. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound CAPSULES 10mg "TOWA". Retrieved from Kusuri-no-Shiori (Drug Information Sheet). [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Tiquizium Bromide for Irritable Bowel Syndrome: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Irritable Bowel Syndrome (IBS) presents a significant challenge in gastroenterology, driven by a complex pathophysiology involving disordered gut-brain interactions, visceral hypersensitivity, and altered gut motility. Antimuscarinic agents, which target cholinergic pathways, represent a cornerstone of symptomatic management. This technical guide provides an in-depth exploration of Tiquizium bromide, a quaternary ammonium antimuscarinic agent, for researchers and drug development professionals. We will dissect its mechanism of action, delineate key preclinical and clinical research methodologies for its evaluation in IBS, and provide a framework for its continued investigation. This document is intended to serve as a comprehensive resource, synthesizing established knowledge with actionable protocols to guide future research and development in this therapeutic area.

Introduction: The Rationale for Antimuscarinic Intervention in IBS

Irritable Bowel Syndrome is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits, including diarrhea, constipation, or a mix thereof.[1] While the etiology of IBS is multifactorial, dysregulation of gastrointestinal motility and visceral hypersensitivity are key contributors to symptom manifestation.[1] The parasympathetic nervous system, primarily through the release of acetylcholine (ACh), plays a crucial role in stimulating gut smooth muscle contraction and secretions. In IBS, an overactive cholinergic system can lead to the characteristic cramping and abnormal bowel patterns.

Antimuscarinic agents, such as this compound, competitively inhibit the action of ACh at muscarinic receptors on smooth muscle cells, leading to muscle relaxation and a reduction in gastrointestinal spasms.[2][3] This targeted approach provides a logical therapeutic strategy for alleviating the core symptoms of abdominal pain and cramping in patients with IBS. This compound, as a quaternary ammonium compound, is expected to have limited systemic absorption and predominantly localized effects within the gastrointestinal tract, potentially offering a favorable safety profile with reduced systemic anticholinergic side effects.

This compound: Chemical and Pharmacological Profile

Chemical Properties:

PropertyValue
Chemical Name3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide
Molecular FormulaC₂₀H₂₄BrNS₂
Molecular Weight426.4 g/mol
CAS Number71731-58-3

Pharmacological Profile:

This compound is an antispasmodic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine receptors.[3][4] This blockade of acetylcholine's action on the smooth muscles of the gut leads to a decrease in the intensity and frequency of muscle spasms, thereby alleviating symptoms of pain and bloating associated with IBS.[2] The drug's mechanism also involves the potential reduction of gastrointestinal secretions and motility.[2]

A study on the antimuscarinic effects of this compound demonstrated its affinity for muscarinic receptor subtypes, with pKi values of 8.70 for M1, 8.94 for M2, and 9.11 for M3 receptors.[4] The high affinity for the M3 receptor, which is prominently expressed on gastrointestinal smooth muscle cells and mediates contraction, underscores its potential efficacy in managing IBS symptoms.[1]

Preclinical Evaluation of this compound for IBS

A robust preclinical program is essential to establish the efficacy and safety of this compound for IBS. This involves a combination of in vitro and in vivo models that recapitulate key aspects of IBS pathophysiology.

In Vitro Assessment of Antispasmodic Activity

In vitro models provide a controlled environment to quantify the direct effects of this compound on intestinal smooth muscle contractility.

Experimental Protocol: Isolated Organ Bath Assay

Objective: To determine the potency and efficacy of this compound in inhibiting agonist-induced contractions of isolated intestinal smooth muscle.

Methodology:

  • Tissue Preparation: Segments of ileum or colon are harvested from a suitable animal model (e.g., guinea pig, rat) and placed in oxygenated Krebs-Henseleit solution.

  • Mounting: The tissue segments are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular changes of the bath solution.

  • Agonist-Induced Contraction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath in a cumulative concentration-dependent manner to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

  • Challenge with Agonist: The agonist concentration-response curve is repeated in the presence of this compound.

  • Data Analysis: The potency of this compound is determined by calculating the pA₂ value from a Schild plot, which quantifies its competitive antagonism.

Causality behind Experimental Choices: The use of isolated intestinal segments allows for the direct assessment of the drug's effect on the target tissue without confounding systemic factors. Acetylcholine or its stable analogue, carbachol, are used as agonists to mimic the physiological stimulation of muscarinic receptors. The Schild analysis provides a quantitative measure of the antagonist's affinity for the receptor, which is a critical parameter in drug development.

In Vivo Models of IBS

In vivo models are crucial for evaluating the integrated physiological effects of this compound on gastrointestinal motility and visceral sensation in a whole-organism context.

3.2.1. Assessment of Gastrointestinal Motility

Experimental Protocol: Charcoal Meal Transit Assay

Objective: To evaluate the effect of this compound on gastrointestinal transit time.

Methodology:

  • Animal Model: Rodents (mice or rats) are fasted overnight with free access to water.

  • Drug Administration: this compound or vehicle is administered orally or via intraperitoneal injection at predetermined doses.

  • Charcoal Meal Administration: After a specified time, a non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum acacia), is administered orally.

  • Transit Measurement: After a set period (e.g., 20-30 minutes), the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus to the most distal point is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: The percentage of intestinal transit is compared between the this compound-treated groups and the vehicle control group.

Causality behind Experimental Choices: This model provides a simple and reliable method to assess the overall effect of a compound on gastrointestinal propulsion. A decrease in the distance traveled by the charcoal meal indicates an inhibitory effect on motility, which is the expected action of an antispasmodic like this compound.

3.2.2. Assessment of Visceral Hypersensitivity

Visceral hypersensitivity, an exaggerated pain response to normal or mild stimuli in the internal organs, is a hallmark of IBS.[5]

Experimental Protocol: Colorectal Distension (CRD) Model

Objective: To determine the effect of this compound on visceral pain perception.

Methodology:

  • Animal Model: Rodents are lightly anesthetized, and a small balloon catheter is inserted into the distal colon.

  • Baseline Measurement: The balloon is incrementally inflated to various pressures, and the visceromotor response (VMR), typically measured as abdominal muscle contractions via electromyography (EMG), is recorded.

  • Drug Administration: this compound or vehicle is administered.

  • Post-Drug Measurement: The CRD procedure is repeated, and the VMR is recorded again.

  • Data Analysis: The change in VMR in response to colorectal distension before and after drug administration is calculated and compared between treatment groups.

Causality behind Experimental Choices: The CRD model is a well-validated and widely used method to assess visceral nociception.[6] A reduction in the VMR at a given distension pressure indicates an analgesic effect. This model is critical for evaluating the potential of this compound to alleviate the abdominal pain component of IBS.

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle

Tiquizium_Bromide_Pathway cluster_muscle GI Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to Tiquizium This compound Tiquizium->M3R Blocks

Caption: this compound competitively blocks acetylcholine at the M3 receptor.

Clinical Development of this compound for IBS

Clinical Trial Design Considerations

Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of new treatments for IBS.

Patient Population:

  • Inclusion Criteria: Patients should meet the Rome IV diagnostic criteria for IBS. Subtyping (IBS with constipation, IBS with diarrhea, or mixed IBS) should be clearly defined and may be a stratification factor.

  • Exclusion Criteria: Patients with other gastrointestinal diseases that could confound the results (e.g., inflammatory bowel disease, celiac disease) should be excluded.

Endpoints:

  • Primary Endpoint: A composite endpoint is often used, including improvement in both abdominal pain and stool consistency. For example, a responder could be defined as a patient who experiences a ≥30% reduction in the weekly average of worst daily abdominal pain and a ≥50% reduction in the number of days per week with abnormal stool consistency.

  • Secondary Endpoints: These can include global assessment of symptom relief, changes in bloating, urgency, and quality of life measures (e.g., IBS-QOL).

Treatment Duration: A treatment period of at least 8-12 weeks is generally recommended to account for the fluctuating nature of IBS symptoms and to assess a sustained response.

Clinical Trial Workflow

Clinical_Trial_Workflow Screening Screening & Baseline (Rome IV Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (this compound or Placebo) 8-12 weeks Randomization->Treatment Data_Collection Weekly Symptom Diaries (Pain, Stool Consistency) Treatment->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment->Endpoint_Analysis Data_Collection->Endpoint_Analysis Follow_up Follow-up Period Endpoint_Analysis->Follow_up

Caption: A typical workflow for a randomized controlled trial of this compound in IBS.

Comparative Efficacy

To establish the therapeutic value of this compound, comparative studies against other established antispasmodics would be beneficial. Meta-analyses of other antispasmodics, such as pinaverium bromide and otilonium bromide, have shown their superiority over placebo in providing overall symptom relief in IBS.[7][8] A head-to-head trial comparing this compound with one of these agents could provide valuable information on its relative efficacy and tolerability.

Summary of Efficacy Data for Other Antispasmodics in IBS

AntispasmodicPrimary OutcomeKey FindingsReference
Pinaverium BromideOverall IBS symptom reliefSuperior to placebo (RR 1.75)[8]
Otilonium BromideAbdominal pain, bloatingEffective in reducing pain and improving defecation[7]
MebeverineSymptom controlPositive effects in non-placebo-controlled trials[7]

Synthesis of this compound

A reliable and scalable synthesis is fundamental for the development of any pharmaceutical agent. The following is a described synthetic route for this compound.[9]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Methodology:

  • Step 1: Synthesis of N-(2-cyanoethyl)piperidine-2-ethanol: 2-piperidineethanol is reacted with acrylonitrile to yield N-(2-cyanoethyl)piperidine-2-ethanol.

  • Step 2: Conversion to Chloronitrile: The product from Step 1 is treated with thionyl chloride (SOCl₂) to produce the corresponding chloronitrile.

  • Step 3: Cyclization to 3-cyanoquinolizidine: The chloronitrile undergoes cyclization in the presence of sodium hydride (NaH) to form 3-cyanoquinolizidine.

  • Step 4: Hydrolysis to Ethyl Quinolidine-3-carboxylate: The cyano group is hydrolyzed using ethanol and hydrochloric acid (HCl) to yield ethyl quinolizidine-3-carboxylate.

  • Step 5: Grignard Reaction: The ester is reacted with 2-thienylmagnesium bromide in a Grignard reaction to produce di-2-thienyl-3-quinolizidinyl methanol.

  • Step 6: Dehydration: The alcohol is dehydrated using HCl in ethanol to afford 3-(di-2-thienylmethylene)quinolizidine.

  • Step 7: Quaternization: The final step involves the quaternization of the nitrogen atom with methyl bromide in acetone to yield this compound.

Causality behind Experimental Choices: This multi-step synthesis builds the quinolizidine core and introduces the di-2-thienylmethylene moiety through established organic reactions. The final quaternization step is crucial for creating the permanently charged quaternary ammonium structure, which limits its ability to cross the blood-brain barrier and enhances its gastrointestinal selectivity.

Future Directions and Conclusion

This compound holds promise as a therapeutic agent for the management of Irritable Bowel Syndrome due to its potent antimuscarinic activity, particularly at the M3 receptor. While preclinical evidence suggests its efficacy in reducing smooth muscle contractility, further research is needed to fully elucidate its pharmacological profile in the context of IBS.

Key areas for future research include:

  • Preclinical Studies: Evaluation of this compound in validated animal models of visceral hypersensitivity and altered gut motility in IBS.

  • Pharmacokinetics: Detailed pharmacokinetic studies in humans to determine its absorption, distribution, metabolism, and excretion profile.

  • Clinical Trials: Well-designed, adequately powered, randomized controlled trials to definitively establish the efficacy and safety of this compound for the treatment of IBS.

  • Comparative Studies: Head-to-head trials against other antispasmodics to determine its relative therapeutic positioning.

References

  • Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Karasawa, A., et al. (1998). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 48(1), 15-9.
  • LookChem. (n.d.). Production of this compound. Retrieved from [Link]

  • Ethosuximide and Irritable Bowel Syndrome–Related Abdominal Pain: A Randomized Clinical Trial. (2026, January 8). JAMA Network Open.
  • Annese, V., et al. (2012). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology, 18(44), 6371–6383.
  • Tiropramide hydrochloride: a review of its pharmacological properties and therapeutic potential in the treatment of smooth muscle spasm. (1988). Drugs, 36(5), 627-41.
  • Greenwood-Van Meerveld, B., et al. (2021). Animal models of visceral pain and the role of the microbiome. Frontiers in Pain Research, 2, 680960.
  • Johnson, A. C., et al. (2019). CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. Pain, 160(12), 2661–2676.
  • Efficacy and safety of anticholinergic/antimuscarinic antispasmodics and smooth muscle relaxants in IBS studies. (n.d.).
  • Bor, S., et al. (2021). Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis. Therapeutic Advances in Gastroenterology, 14, 17562848211033740.
  • Pharmacological Actions of Timepidium Bromide on the Motility of Visceral Smooth Muscles and the Secretion of Digestive Juice in Experimental Animals (Author's Transl). (1979). Nihon Yakurigaku Zasshi, 75(8), 839-53.
  • Antispasmodic Effect of Asperidine B, a Pyrrolidine Derivative, through Inhibition of L-Type Ca2+ Channel in Rat Ileal Smooth Muscle. (2021). Molecules, 26(16), 4983.
  • Methods for the synthesis of tiotropium bromide. (n.d.).
  • Azithromycin induced contractile responses of intestinal smooth muscles: A mechanistic approach. (2020).
  • What antispasmodic drug is most effective for treating irritable bowel syndrome (IBS)? (2025, July 21). Medscape.
  • STOPAN. (n.d.). SS Pharmaceutical. Retrieved from [Link]

  • Clinical efficacy of different drugs on irritable bowel syndrome. (2003). Chinese Journal of Digestive Diseases, 4(2), 75-78.
  • ANS control of gut smooth muscle experiments. (n.d.). Monash University. Retrieved from [Link]

  • Eluxadoline Versus Antispasmodics in the Treatment of Irritable Bowel Syndrome: An Adjusted Indirect Treatment Comparison Meta-analysis. (2022). Frontiers in Pharmacology, 13, 818241.
  • This compound Capsules 10mg "SAWAI". (n.d.). Kusuri-no-Shiori(Drug Information Sheet). Retrieved from [Link]

  • Intestinal anti-inflammatory and visceral analgesic effects of a Serpylli herba extract in an experimental model of irritable bowel syndrome in rats. (2020). Frontiers in Pharmacology, 11, 579.
  • Pharmacological techniques for the in vitro study of intestinal smooth muscles. (2001). Journal of Pharmacological and Toxicological Methods, 45(2), 141-58.
  • Ethosuximide Fails As IBS Tx in Proof of Concept Trial. (2026, January 8). BreakingMED.
  • New Developments in Prokinetic Therapy for Gastric Motility Disorders. (2021). Frontiers in Pharmacology, 12, 735212.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Irritable bowel syndrome: A concise review of current treatment concepts. (2014). World Journal of Gastroenterology, 20(29), 9771–9783.
  • Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. (2011). Journal of Neurogastroenterology and Motility, 17(3), 213–231.
  • This compound. (n.d.). Patsnap Synapse. Retrieved from [Link]

  • A Trial for New Treatment of Adult Participants With Irritable Bowel Syndrome. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats. (2022). Physiological Reports, 10(15), e15410.
  • Thiosemicarbazides: Synthesis and reactions. (2011). Journal of Sulfur Chemistry, 32(5), 489-547.

Sources

A Technical Guide to Investigating Tiquizium Bromide's Effects on Bladder Contractility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, pharmacologists, and drug development professionals investigating the pharmacological effects of Tiquizium bromide on urinary bladder contractility. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale, ensuring a robust and well-validated experimental approach.

Introduction: The Urothelium and the Challenge of Overactive Bladder

Overactive Bladder (OAB) is a syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] It significantly impacts quality of life.[2] The pathophysiology of OAB often involves involuntary contractions of the bladder's detrusor smooth muscle, which is primarily regulated by the parasympathetic nervous system.[3] Acetylcholine (ACh), released from parasympathetic nerves, stimulates muscarinic receptors on detrusor muscle cells, triggering contraction.[4][5]

Antimuscarinic agents are a first-line pharmacological treatment for OAB, working to block these involuntary contractions.[2][3] this compound is a nonselective muscarinic antagonist and spasmolytic agent that functions by competitively blocking the action of acetylcholine at muscarinic receptors.[6][7][8] This action leads to a reduction in smooth muscle contractions, making it a relevant compound for studying and potentially treating conditions like OAB.[6][9]

Mechanism of Action: Targeting the Muscarinic Signaling Cascade

To effectively design experiments, a clear understanding of the target pathway is essential. Bladder smooth muscle contraction is predominantly mediated by M3 muscarinic receptors, although M2 receptors are also present in significant numbers (often in a 4:1 ratio of M2 to M3).[10][11]

  • The M3 Receptor Pathway (Primary Driver of Contraction): The M3 receptor is coupled to the Gq protein.[11][12] Upon acetylcholine binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[11] This surge in cytosolic Ca2+ is the primary trigger for the activation of the contractile machinery in the smooth muscle cell, leading to bladder contraction.[12][13]

  • The Role of the M2 Receptor: M2 receptors are coupled to Gi proteins and primarily act to inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[10] Functionally, this pathway can indirectly enhance contraction by opposing the relaxant effects of agents that increase cAMP (like beta-adrenergic agonists).[10]

This compound exerts its effect by competitively binding to these muscarinic receptors, preventing acetylcholine from initiating this signaling cascade.[6] Radioligand binding assays have shown that this compound has high affinity for M1, M2, and M3 receptor subtypes, with pKi values of 8.70, 8.94, and 9.11, respectively, indicating a potent interaction, particularly with the M3 subtype.[14]

Signaling Pathway Diagram

The following diagram illustrates the cholinergic signaling pathway in a detrusor smooth muscle cell and the point of intervention for this compound.

G cluster_pre Presynaptic Nerve Terminal cluster_post Detrusor Smooth Muscle Cell ACh_vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M3 M3 Receptor ACh->M3 Binds Gq Gq M3->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates Tiquizium Tiquizium Bromide Tiquizium->M3 Competitively Blocks

Caption: Cholinergic signaling pathway in detrusor muscle and this compound's point of antagonism.

Experimental Investigation: The Organ Bath Assay

The isolated organ bath is the cornerstone technique for studying the contractility of bladder tissue in vitro.[15][16] It allows for the direct measurement of muscle tension in a controlled physiological environment, making it ideal for quantifying the effects of pharmacological agents.[16][17]

Rationale for Methodological Choices
  • Tissue Selection: Strips of detrusor muscle from species like guinea pigs or rats are commonly used due to their well-characterized pharmacology and physiological relevance. Human bladder tissue, when available ethically, provides the most direct translational data but is often subject to high individual heterogeneity.[17]

  • Physiological Solution: A Krebs-Henseleit solution, warmed to 37°C and continuously aerated with 95% O2 / 5% CO2, is used to maintain tissue viability.[15][18] The temperature is critical for enzyme function and receptor kinetics, while the gas mixture maintains physiological pH and oxygenation.

  • Stimulation: Contractions can be induced in two primary ways.

    • Agonist Stimulation: Adding a muscarinic agonist like Carbachol or Bethanechol directly to the bath allows for the construction of a concentration-response curve (CRC) to assess receptor sensitivity.[19]

    • Electrical Field Stimulation (EFS): EFS activates intramural nerves to release endogenous neurotransmitters (primarily ACh), providing a more physiological model of nerve-mediated contraction.[15]

  • Data Acquisition: An isometric force transducer measures changes in muscle tension, which are recorded and digitized for analysis.[15][18]

Experimental Workflow Diagram

workflow start Start dissect 1. Dissect Bladder & Prepare Strips start->dissect mount 2. Mount Strips in Organ Bath dissect->mount equilibrate 3. Equilibrate (60 min, 1g tension) mount->equilibrate viability 4. Viability Check (High-K⁺ solution, e.g., KCl) equilibrate->viability washout 5. Washout & Return to Baseline viability->washout crc1 6. Generate Baseline CRC (Cumulative addition of Carbachol) washout->crc1 washout2 7. Washout & Incubate crc1->washout2 incubate_tq Incubate with this compound (30 min) washout2->incubate_tq crc2 8. Generate Second CRC (Carbachol + Tiquizium) incubate_tq->crc2 analyze 9. Data Analysis (Schild Plot) crc2->analyze end End analyze->end

Caption: Workflow for assessing competitive antagonism using an isolated organ bath.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for determining the potency of this compound as a competitive antagonist.

  • Tissue Preparation:

    • Humanely euthanize the animal (e.g., guinea pig) according to approved institutional guidelines.

    • Rapidly excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove surrounding fat and connective tissue. Cut the bladder open and gently remove the urothelium by blunt dissection to isolate the detrusor smooth muscle.

    • Prepare longitudinal strips of detrusor muscle approximately 2-3 mm wide and 10 mm long.

  • Mounting and Equilibration:

    • Suspend each strip vertically in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2/5% CO2.[18]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes. Wash the tissue with fresh Krebs solution every 15-20 minutes.[18]

  • Viability and Normalization:

    • After equilibration, assess tissue viability by contracting the strips with a high-potassium solution (e.g., 80 mM KCl).[17] This depolarizes the cell membrane, causing Ca2+ influx and contraction independent of receptor activation.

    • This KCl-induced contraction can be used as a reference to normalize subsequent agonist-induced responses, accounting for variability between tissue strips.[17]

    • Wash the tissue repeatedly until the baseline tension is re-established.

  • Control Concentration-Response Curve (CRC):

    • Generate a cumulative CRC for a standard muscarinic agonist, such as carbachol.

    • Add carbachol to the bath in a stepwise manner (e.g., increasing concentrations from 1 nM to 100 µM), waiting for the response to plateau at each step before adding the next concentration.

  • Antagonist Incubation and Second CRC:

    • Wash the tissue thoroughly to remove all carbachol and allow it to return to baseline.

    • Introduce a known concentration of this compound into the bath and allow it to incubate for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • In the continued presence of this compound, repeat the cumulative carbachol CRC.

  • Data Analysis:

    • Repeat steps 4 and 5 with several different concentrations of this compound.

    • The hallmark of a competitive antagonist is a parallel rightward shift in the agonist's CRC with no change in the maximum response.[20][21]

    • Quantify this shift by calculating the Dose Ratio (DR)—the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence.

    • Perform a Schild analysis by plotting log(DR-1) against the logarithm of the molar concentration of this compound.[22][23]

Data Interpretation and Quantification

Schild Analysis

Schild analysis is a powerful tool for quantifying the potency of a competitive antagonist and verifying its mechanism.[22][24]

  • Linearity and Slope: For a true competitive antagonist, the Schild plot should be linear with a slope that is not significantly different from unity (1.0).[24] A slope of 1.0 is a key indicator that the agonist and antagonist are competing for the same binding site in a reversible manner.[24]

  • pA2 Value: The point where the regression line intercepts the x-axis provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response. It is a direct measure of the antagonist's affinity for the receptor.[20] A higher pA2 value indicates a more potent antagonist. For this compound, an in vitro study on canine tracheal smooth muscle reported a pA2 value of 8.75, signifying high antagonist potency.[14]

Sample Data Presentation

The following table presents hypothetical data from a Schild analysis comparing this compound to another common antimuscarinic, Oxybutynin.

ParameterThis compoundOxybutyninInterpretation
Schild Plot Slope 1.03 ± 0.050.98 ± 0.06Slopes are not significantly different from 1.0, consistent with competitive antagonism for both compounds.[24]
pA2 Value 8.857.50The higher pA2 value for this compound suggests a significantly greater affinity for the muscarinic receptors in bladder tissue compared to Oxybutynin.
Calculated Kₑ (nM) 1.4131.62The equilibrium dissociation constant (Kₑ), derived from the pA2, shows that a much lower concentration of this compound is needed to occupy 50% of the receptors.

Conclusion and Future Directions

This guide outlines a robust, field-proven methodology for investigating the effects of this compound on bladder contractility. The combination of in vitro organ bath pharmacology and rigorous Schild analysis provides a definitive characterization of its mechanism and potency as a competitive muscarinic antagonist.[6][22]

Future research could expand on these findings by:

  • Investigating receptor subtype selectivity using bladder tissue from M2 or M3 receptor knockout animals.[13]

  • Conducting in vivo cystometry studies in animal models of OAB to correlate in vitro potency with functional efficacy in reducing bladder hyperreflexia.

  • Exploring potential off-target effects on other smooth muscle tissues to build a comprehensive safety and selectivity profile.

By adhering to these principles of scientific integrity and methodological rigor, researchers can generate high-quality, reproducible data that will significantly contribute to the understanding of this compound and the broader field of OAB pharmacotherapy.

References

  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
  • Antimuscarinic effect of this compound in vitro and in vivo. PubMed.
  • Subtypes of the muscarinic receptor in smooth muscle. PubMed.
  • Pharmacotherapy of overactive bladder in adults: a review of efficacy, tolerability, and quality of life. PMC.
  • Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. PMC. (2014-08-18).
  • What is this compound used for? - Patsnap Synapse. (2024-06-14).
  • Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application.
  • Agents for Treatment of Overactive Bladder: A Therapeutic Class Review. ResearchGate. (2025-08-07).
  • Taking The Time To Study Competitive Antagonism. PMC.
  • Muscarinic acetylcholine receptor M3. Wikipedia.
  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025-11-18).
  • This compound CAPSULES 10mg "TOWA". Kusuri-no-Shiori(Drug Information Sheet).
  • A Sheffield Hallam University thesis.
  • This compound (HSR-902). MedchemExpress.com.
  • Clinical Efficacy in the Treatment of Overactive Bladder Refractory to Anticholinergics by Posterior Tibial Nerve Stimulation. PMC. (2012-07-19).
  • Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI.
  • Overactive Bladder Treatment & Management. Medscape Reference. (2025-03-28).
  • Competitive and non-competitive antagonists. Deranged Physiology. (2024-09-08).
  • Muscarinic antagonist. Wikipedia.
  • Competitive Antagonism.
  • Treatment of Overactive Bladder (OAB) Series: Tier 2 Management with Dr. Alan Wein. (2025-05-20).
  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. PubMed Central.
  • m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. American Journal of Respiratory Cell and Molecular Biology. (2002-01-22).
  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. REPROCELL.
  • Schild Plot Generator. SPIKESfunc.
  • Bladder smooth muscle organ culture preparation maintains the contractile phenotype. PMC.
  • Muscarinic acetylcholine receptor subtypes in smooth muscle. PubMed.
  • Pharmacological Actions of Timepidium Bromide on the Motility of Visceral Smooth Muscles and the Secretion of Digestive Juice in Experimental Animals (Author's Transl). PubMed.

Sources

A Preclinical Development Proposal for Tiquizium Bromide as a Novel Inhaled Muscarinic Antagonist for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a leading cause of morbidity and mortality worldwide, characterized by persistent respiratory symptoms and airflow limitation. The cornerstone of COPD pharmacotherapy is bronchodilation, with long-acting muscarinic antagonists (LAMAs) playing a pivotal role.[1][2] These agents act by blocking the effects of acetylcholine at muscarinic receptors in the airway smooth muscle, thereby reducing bronchoconstriction.[1][3][4] This document presents a comprehensive preclinical development plan to investigate the therapeutic potential of tiquizium bromide, a known non-selective muscarinic antagonist, as a novel inhaled treatment for COPD.[5] While traditionally used for gastrointestinal disorders, its fundamental anticholinergic mechanism provides a strong scientific rationale for its repositioning in respiratory medicine.[6][7] A pivotal study has already demonstrated that inhaled this compound causes significant, dose-dependent, and sustained bronchodilation in patients with COPD, establishing a robust proof-of-concept. This guide outlines the critical in-vitro and in-vivo studies required to fully characterize its respiratory pharmacology, establish a safety profile for inhaled administration, and build a data package to support progression into formal clinical development.

Introduction: The Unmet Need and Scientific Rationale

The Pathophysiology of COPD and the Role of Cholinergic Tone

COPD is a complex inflammatory lung disease where airflow limitation is often progressive and not fully reversible. A key component of this limitation is increased cholinergic tone, mediated by the neurotransmitter acetylcholine.[1] In the human lung, three main subtypes of muscarinic receptors (M1, M2, and M3) are present.[3]

  • M3 Receptors: Located on airway smooth muscle, their stimulation by acetylcholine directly causes bronchoconstriction and mucus secretion.[3][8]

  • M1 Receptors: Found in parasympathetic ganglia, they facilitate cholinergic neurotransmission.[3][8]

  • M2 Receptors: These are autoreceptors on post-ganglionic nerve endings that provide a negative feedback mechanism, inhibiting further acetylcholine release.[3][8]

In COPD, the vagal cholinergic tone appears to be the primary reversible component of airflow obstruction, making it a prime therapeutic target.[1] Anticholinergic drugs competitively block these muscarinic receptors, with M3 receptor antagonism being the key to inducing bronchodilation.[3][4][8]

This compound: A Candidate for Repurposing

This compound is a quaternary ammonium anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[5][6][7] Its established use in treating smooth muscle spasms in the gastrointestinal tract is predicated on this mechanism.[6][7][9] Critically, a foundational study has provided direct evidence of its potential in COPD. Radioligand binding assays revealed high affinity for M1, M2, and M3 receptors, with pKi values of 8.70, 8.94, and 9.11, respectively. This indicates a particularly high affinity for the M3 receptor, the primary target for bronchodilation. Furthermore, in a pilot study involving seven COPD patients, inhaled this compound (at 2.0 mg) produced a mean maximum increase in FEV1 (Forced Expiratory Volume in 1 second) of 29%, with significant effects lasting for at least 8 hours and no adverse effects reported. This clinical data strongly supports the rationale for its further development.

The Therapeutic Hypothesis

The central hypothesis is that inhaled this compound will function as a safe and effective long-acting muscarinic antagonist for the treatment of COPD. By blocking M3 muscarinic receptors on airway smooth muscle, it will induce significant and sustained bronchodilation, leading to improved lung function and symptom control. Its non-selective profile, including high M1 affinity, may also contribute to reducing cholinergic neurotransmission.

Proposed Mechanism of Action in the Airways

This compound is hypothesized to exert its therapeutic effect in COPD primarily through the competitive antagonism of M3 muscarinic receptors located on airway smooth muscle cells. This action inhibits acetylcholine-induced bronchoconstriction.

Tiquizium_MoA ACH Acetylcholine (ACh) (Released from Vagus Nerve) M3R M3 Muscarinic Receptor (on Airway Smooth Muscle) ACH->M3R Binds to PLC Phospholipase C (PLC) Activation M3R->PLC Activates IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction Tiquizium This compound (Inhaled) Tiquizium->M3R Blocks Relaxation Smooth Muscle Relaxation (Bronchodilation) Tiquizium->Relaxation Leads to

Caption: Hypothesized mechanism of this compound in airway smooth muscle.

Preclinical Development Plan: A Phased Approach

To systematically evaluate this compound for COPD, a multi-stage preclinical program is essential. This program will focus on confirming its pharmacology in respiratory-relevant systems and establishing a safety profile for inhaled delivery.

Phase 1: In-Vitro and Ex-Vivo Characterization

The objective of this phase is to confirm and expand upon the known muscarinic receptor binding profile and to assess the functional antagonistic activity in human-derived respiratory tissues.[10][11]

Table 1: Key In-Vitro Pharmacology Assays

Assay Type Objective Model System Key Endpoints Comparator Drugs
Receptor Binding Confirm affinity & selectivity for M1, M2, M3 receptors. Cloned human muscarinic receptors expressed in cell lines (e.g., CHO). pKi / Ki values. Tiotropium, Ipratropium
Functional Antagonism Determine potency and efficacy in preventing muscle contraction. Isolated human bronchial rings or precision-cut lung slices (PCLS).[12][13] pA2 / IC50 values against acetylcholine-induced contraction. Tiotropium, Ipratropium
Dissociation Kinetics Evaluate receptor off-rate to predict duration of action. Radioligand binding washout assays on human M2 and M3 receptors. Dissociation half-life (t½). Tiotropium

| Airway Epithelial Toxicity | Assess potential for direct toxicity to lung cells. | Human bronchial epithelial cells cultured at an air-liquid interface (ALI).[14] | Cell viability (MTT assay), membrane integrity (LDH assay). | Vehicle Control |

Protocol 1: Functional Antagonism in Human Bronchial Rings

  • Tissue Preparation: Obtain human bronchial tissue from surgical resections. Dissect bronchi into rings (2-3 mm width).

  • Mounting: Suspend rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach rings to isometric force transducers.

  • Equilibration: Allow tissues to equilibrate under a resting tension of 1.0 g for 60-90 minutes.

  • Contraction: Induce a stable contraction with a submaximal concentration of acetylcholine.

  • Cumulative Concentration-Response: Add increasing concentrations of this compound (or comparator) to the bath and record the relaxation response.

  • Data Analysis: Calculate the IC50 (concentration causing 50% relaxation) and pA2 values to determine potency.

Phase 2: In-Vivo Proof-of-Concept and Safety

This phase aims to translate the in-vitro findings into a living system, using established animal models of COPD to assess efficacy and safety.[15]

Experimental Workflow for In-Vivo Studies

In_Vivo_Workflow cluster_model COPD Model Induction cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Induction Animal Model Selection (e.g., Mice, Rats, Ferrets) Exposure Induction Method (e.g., Cigarette Smoke or LPS) Induction->Exposure Dosing Inhaled Administration (Tiquizium, Tiotropium, Vehicle) Exposure->Dosing Plethysmography Lung Function Measurement (Whole-Body Plethysmography) Dosing->Plethysmography Acute & Chronic Timepoints BAL Bronchoalveolar Lavage (BAL) (Inflammatory Cell Counts) Plethysmography->BAL Histo Histopathology (Lung Tissue Analysis) BAL->Histo Cytokines Biomarker Analysis (Cytokines in BAL fluid) Histo->Cytokines

Caption: Step-by-step workflow for preclinical in-vivo COPD model studies.

Protocol 2: Efficacy in a Lipopolysaccharide (LPS)-Induced Murine Model of Airway Inflammation

  • Model Induction: Administer lipopolysaccharide (LPS) via intra-tracheal instillation to C57BL/6 mice to induce acute neutrophilic inflammation, a key feature of COPD exacerbations.[16]

  • Treatment Groups: Randomize animals into groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • This compound (3 dose levels)

    • Positive Control (Tiotropium)

  • Dosing: Administer treatments via a nose-only inhalation tower 1 hour prior to LPS challenge.

  • Lung Function: Measure airway hyperresponsiveness to methacholine using whole-body plethysmography at 24 hours post-LPS challenge.[17]

  • Terminal Procedures: At 24 hours, perform bronchoalveolar lavage (BAL) to collect fluid and cells.

  • Endpoint Analysis:

    • Quantify total and differential cell counts (neutrophils, macrophages) in BAL fluid.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC) in BAL fluid using ELISA or multiplex assays.

    • Process lung tissue for histopathological examination.

Table 2: Projected Efficacy Endpoints in Animal Models

Parameter Measurement Expected Outcome with this compound
Airway Hyperresponsiveness Penh (Enhanced Pause) via Plethysmography Significant reduction in methacholine-induced bronchoconstriction compared to vehicle.
Airway Inflammation Neutrophil count in BAL fluid Dose-dependent reduction in LPS-induced neutrophil influx.

| Pro-inflammatory Cytokines | TNF-α, IL-6, KC levels in BAL fluid | Significant decrease in cytokine levels compared to vehicle. |

Future Directions and Clinical Translation

Successful completion of this preclinical program would provide a robust data package to justify initiating a formal clinical development program. Key subsequent steps would include:

  • Formulation Development: Optimizing a dry powder or metered-dose inhaler formulation suitable for human use.[18]

  • GLP Toxicology: Conducting comprehensive toxicology and safety pharmacology studies via the inhaled route to support a Phase I clinical trial.

  • Phase I Clinical Trial: Assessing the safety, tolerability, and pharmacokinetics of inhaled this compound in healthy volunteers.

  • Phase II Clinical Trial: Evaluating the efficacy (FEV1), safety, and dose-response in patients with moderate-to-severe COPD, building upon the promising initial human data.

Conclusion

The fundamental pharmacology of this compound as a potent muscarinic antagonist, combined with compelling preliminary clinical data demonstrating its bronchodilatory effects in COPD patients, establishes a strong foundation for its development as a novel respiratory therapeutic.[6] The structured preclinical plan detailed herein provides a clear and scientifically rigorous pathway to fully characterize its profile, mitigate risks, and build the necessary evidence to advance this promising candidate toward pivotal clinical trials for the benefit of patients suffering from COPD.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Synapse. [Link]

  • Patsnap Synapse. (2024, June 14). What is this compound used for? Synapse. [Link]

  • Lion Corporation. (n.d.). STOPAN. [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Synapse. [Link]

  • Fujimura, M., et al. (1998). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 48(7), 744-7. [Link]

  • Pelaia, C., et al. (2025). Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. Expert Opinion on Drug Discovery, 20(2), 169-182. [Link]

  • Selvita. (n.d.). In Vitro Respiratory Assays. [Link]

  • Barnes, P. J. (2004). The role of anticholinergics in chronic obstructive pulmonary disease. The American Journal of Medicine, 117 Suppl 12A, 24S-32S. [Link]

  • Sakagami, M. (2009). In vitro and in vivo testing methods for respiratory drug delivery. Expert Opinion on Drug Delivery, 6(7), 671-84. [Link]

  • Casaburi, R. (2001). Bronchodilator treatment of stable COPD: long-acting anticholinergics. European Respiratory Journal, 17(2), 295-301. [Link]

  • Pelaia, C., et al. (2024). Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review. Expert Opinion on Drug Discovery, 1-14. [Link]

  • REPROCELL. (2022, August 17). Preclinical studies by REPROCELL give COPD drug a final boost before clinical trials. [Link]

  • News-Medical.Net. (2024, July 30). How are in vitro lung models propelling drug discovery?[Link]

  • O'Leary, E., et al. (2021). Modifying and Integrating in vitro and ex vivo Respiratory Models for Inhalation Drug Screening. Frontiers in Drug Delivery, 1. [Link]

  • Syncrosome. (n.d.). Respiratory Preclinical Disease Models - Asthma, COPD, Cough. [Link]

  • Lee, C., & Jones, P. W. (2005). The development of anticholinergics in the management of COPD. International Journal of Chronic Obstructive Pulmonary Disease, 1(4), 363–369. [Link]

  • Lazic, A., & Adcock, I. M. (2012). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 4-9. [Link]

  • Nikota, J., et al. (2015). Experimental animal models for COPD: a methodological review. Pulmonary Pharmacology & Therapeutics, 31, 1-11. [Link]

  • Charles River Laboratories. (n.d.). Respiratory Disease Research and Drug Discovery. [Link]

  • Whalen, K. L. (2007, July 13). Anticholinergic Use in the Treatment of COPD. U.S. Pharmacist. [Link]

  • Dr.Oracle. (2025, April 13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on?[Link]

  • American Lung Association. (n.d.). Understanding Your COPD Medications. [Link]

Sources

A Technical Guide to Tiquizium Bromide as a Spasmolytic Agent: Mechanism, Evaluation, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of tiquizium bromide, a quaternary ammonium antimuscarinic agent employed for its spasmolytic properties. The document delineates its chemical structure, pharmacokinetic profile, and core mechanism of action centered on the competitive antagonism of muscarinic M3 receptors in gastrointestinal smooth muscle. Detailed, field-proven protocols for the preclinical evaluation of this compound, including in vitro isolated organ bath assays and in vivo gastrointestinal transit models, are presented with an emphasis on experimental causality and self-validating design. The guide synthesizes receptor binding data and clinical applications to offer researchers and drug development professionals a thorough understanding of this compound's role in the management of visceral spasms associated with conditions such as irritable bowel syndrome and gastritis.

Introduction: The Challenge of Visceral Spasms

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system, with significant modulation by autonomic inputs. The parasympathetic nervous system, acting primarily through the neurotransmitter acetylcholine (ACh), plays a crucial role in stimulating smooth muscle contraction and peristalsis[1]. In several functional and inflammatory gastrointestinal disorders, such as Irritable Bowel Syndrome (IBS), gastritis, and duodenal ulcers, dysregulation of this process leads to painful and debilitating smooth muscle spasms[2][3].

Spasmolytic agents are a cornerstone of symptomatic therapy for these conditions. They function by relaxing smooth muscle, thereby alleviating pain and cramping. These agents can be broadly categorized as direct smooth muscle relaxants or, more commonly, as anticholinergics (more accurately termed antimuscarinics) that interfere with the action of ACh[1][4]. This compound is a potent spasmolytic belonging to the antimuscarinic class of drugs[1][4]. As a quaternary ammonium compound, its structure confers specific pharmacokinetic properties that localize its action primarily to the periphery, minimizing central nervous system side effects[5]. This guide will explore the technical details of this compound, from its molecular interactions to its evaluation in robust preclinical models.

Physicochemical and Pharmacological Profile

Chemical Structure

This compound, chemically named trans-3-(di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium bromide, is a quaternary ammonium anticholinergic agent[6]. Its structure is characterized by a rigid quinolizidinium core, a quaternary nitrogen atom which imparts a permanent positive charge, and two thiophene rings. This permanent charge is a key determinant of its pharmacokinetic behavior, particularly its poor absorption and limited ability to cross the blood-brain barrier[5].

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is significantly influenced by its quaternary ammonium structure.

  • Absorption: Oral absorption of quaternary ammonium compounds is generally low. Specific studies in dogs with ¹⁴C-labeled this compound revealed a relative bioavailability of approximately 26% after oral administration[6][7]. Maximum blood concentrations of radioactivity were observed between one and three hours post-dosing[6][7].

  • Distribution: Due to its charge and hydrophilic nature, this compound does not readily cross biological membranes, including the blood-brain barrier. This limits its distribution primarily to the periphery and is consistent with its targeted action on the gastrointestinal tract and its reduced incidence of central side effects compared to tertiary amine anticholinergics[5].

  • Metabolism: The primary route of biotransformation for this compound is hepatic. The most significant metabolic pathway identified in dogs is the hydroxylation at the 5-position of one of the thiophene rings. This hydroxylated metabolite is then conjugated to form glucuronides, which are subsequently excreted[6][7].

  • Excretion: The elimination of this compound and its metabolites occurs through both renal and fecal routes. Following oral administration in dogs, urinary excretion over three days accounted for 5-9% of the dose, indicating that fecal excretion is a major elimination pathway[6][7]. The terminal elimination half-life after an oral dose was found to be in the range of 9.4 to 12.0 hours[6][7].

Structure-Activity Relationship (SAR)

While specific, detailed SAR studies on thienyl-quinolizidinium derivatives are not extensively available in the public literature, general principles for antimuscarinic agents apply. The quaternary nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The bulky, lipophilic di-2-thienylmethylene group likely engages with hydrophobic pockets within the receptor, enhancing binding affinity. Modifications to these rings or the quinolizidinium scaffold would be expected to significantly alter both potency and receptor subtype selectivity.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The spasmolytic effect of this compound is a direct consequence of its competitive antagonism at muscarinic acetylcholine receptors (mAChRs)[1][8]. In gastrointestinal smooth muscle, the predominant receptor subtype mediating contraction is the M3 receptor[9].

Acetylcholine released from parasympathetic nerve endings binds to M3 receptors on smooth muscle cells. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 protein. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in phosphorylation of myosin and subsequent smooth muscle contraction.

This compound competitively binds to the M3 receptor, physically blocking acetylcholine from binding and initiating this signaling cascade. This inhibition prevents the rise in intracellular Ca²⁺ and leads to smooth muscle relaxation, thereby alleviating spasms[9].

Tiquizium_Bromide_MOA cluster_pre cluster_post ACh_pre Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh_pre->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ Release Ca ↑ Intracellular Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to Tiquizium Tiquizium Bromide Tiquizium->M3R Blocks

Caption: Mechanism of M3 receptor antagonism by this compound.
Receptor Binding Affinity

The potency of this compound as an antimuscarinic agent has been quantified through receptor binding assays and functional studies. Radioligand binding assays have determined its dissociation constants (Ki) for various muscarinic receptor subtypes. A study reported pKi values (negative logarithm of Ki) for M1, M2, and M3 receptors as 8.70, 8.94, and 9.11, respectively[10]. These values indicate a high affinity for all three subtypes, with a slightly higher affinity for M3 receptors.

Functional assays, such as the isolated organ bath technique, are used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For this compound, a pA2 value of 8.75 has been reported, confirming it as a potent competitive antagonist[10].

ParameterReceptor SubtypeValueReference
pKi M18.70[10]
M28.94[10]
M39.11[10]
pA2 Muscarinic (Functional)8.75[10]
pA2 (Atropine) Muscarinic (Functional)8.16 - 9.93[11][12]

Preclinical Evaluation Methodologies

The spasmolytic activity of a compound like this compound is rigorously assessed through a combination of in vitro and in vivo models. These assays are crucial for determining potency, mechanism of action, and physiological effects.

In Vitro Assessment: The Isolated Guinea Pig Ileum Assay

The isolated guinea pig ileum is the gold-standard model for evaluating antimuscarinic spasmolytics due to its robust and reproducible contractile response to cholinergic agonists, mediated predominantly by M3 receptors.

Experimental Rationale: This assay directly measures the ability of an antagonist to inhibit agonist-induced smooth muscle contraction. By constructing concentration-response curves for an agonist (e.g., acetylcholine) in the absence and presence of the antagonist (this compound), one can determine the nature of the antagonism (competitive vs. non-competitive) and quantify its potency (pA2 value) through Schild plot analysis.

Detailed Protocol:

  • Animal Euthanasia and Tissue Dissection: A guinea pig is euthanized via cervical dislocation. The abdomen is opened, and a segment of the distal ileum is identified and excised, then placed immediately into pre-gassed (95% O₂, 5% CO₂) Tyrode's or Krebs physiological salt solution at 37°C.

  • Tissue Preparation: The ileum segment is gently cleaned of adhering mesenteric tissue. A 2-3 cm portion is cut and mounted in an isolated organ bath (15-20 mL capacity) containing the gassed physiological solution at 37°C. One end is tied to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 gram. The bath solution should be changed every 15 minutes during this period.

  • Control Agonist Response: A cumulative concentration-response curve to acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is generated to establish a baseline maximal contraction. The tissue is then washed repeatedly until it returns to the baseline resting tension.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes) to allow for equilibrium to be reached.

  • Second Agonist Response: In the continued presence of this compound, a second cumulative concentration-response curve to acetylcholine is generated. A competitive antagonist like this compound will cause a rightward parallel shift in the curve without reducing the maximal response.

  • Schild Plot Analysis:

    • Steps 5 and 6 are repeated on the same tissue with at least two other increasing concentrations of this compound.

    • The Dose Ratio (DR) is calculated for each antagonist concentration. DR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from unity (1.0). The x-intercept of this line provides the pA2 value[13].

Schild_Plot_Workflow Start Start: Isolated Guinea Pig Ileum CRC1 Generate Control CRC (Acetylcholine) Start->CRC1 Wash Wash Tissue CRC1->Wash Incubate Incubate with Tiquizium [B1] Wash->Incubate CRC2 Generate CRC (ACh + Tiquizium [B1]) Incubate->CRC2 Repeat Repeat for [B2], [B3]... CRC2->Repeat Calculate Calculate EC50 and Dose Ratios (DR) Repeat->Calculate Plot Plot log(DR-1) vs -log[Antagonist] Calculate->Plot Result Determine pA2 (x-intercept) Plot->Result

Caption: Experimental workflow for determining pA2 via Schild Plot analysis.
In Vivo Assessment: The Charcoal Meal Transit Test

To assess the functional consequences of spasmolytic activity in a whole organism, the charcoal meal transit test is a widely used and robust model.

Experimental Rationale: This model measures the rate of gastrointestinal propulsion. Anticholinergic agents like this compound are expected to slow this transit by inhibiting peristaltic contractions. The distance traveled by a non-absorbable charcoal marker through the small intestine serves as a quantifiable endpoint.

Detailed Protocol:

  • Animal Acclimation and Fasting: Mice or rats are acclimated to the experimental conditions. Typically, they are fasted for 18-24 hours before the experiment but are allowed free access to water to ensure the gastrointestinal tract is empty[14].

  • Drug Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline), and the test groups receive varying doses of this compound, typically administered orally (p.o.) or intraperitoneally (i.p.). A positive control, such as atropine, is often included. Drug administration occurs 30-60 minutes before the charcoal meal.

  • Charcoal Meal Administration: A charcoal meal, typically a 5% suspension of activated charcoal in a 10% gum arabic or methylcellulose solution, is administered orally via gavage (e.g., 0.2-0.3 mL for a mouse)[14]. The time of administration is precisely recorded.

  • Euthanasia and Dissection: After a set period (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation. The abdominal cavity is opened, and the entire small intestine, from the pyloric sphincter to the ileocecal junction, is carefully dissected out without stretching.

  • Measurement and Calculation:

    • The total length of the small intestine is measured.

    • The distance traveled by the charcoal front from the pylorus is measured.

    • The percent transit is calculated for each animal using the formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

  • Data Analysis: The mean percent transit for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant decrease in transit indicates spasmolytic/anti-motility activity.

Clinical Efficacy and Therapeutic Indications

This compound is clinically indicated for the symptomatic relief of visceral spasms and hypermotility in a range of gastrointestinal conditions[3]. Its efficacy stems from its ability to relax smooth muscle and reduce the painful contractions that characterize these disorders.

Primary Indications Include:

  • Irritable Bowel Syndrome (IBS)[4]

  • Gastritis and Duodenal Ulcers[3]

  • Enteritis[3]

  • Biliary and Gallbladder Diseases[3]

  • Pain associated with Urinary Calculus[3]

The typical adult dosage is 5 to 10 mg administered orally three times a day, though this may be adjusted based on patient age and symptom severity[3]. As with other antimuscarinic agents, potential side effects are related to the systemic blockade of muscarinic receptors and may include dry mouth, blurred vision, and constipation[8].

Conclusion

This compound is a well-characterized, potent spasmolytic agent whose therapeutic benefit is derived from its high-affinity competitive antagonism of muscarinic receptors, particularly the M3 subtype, in smooth muscle. Its quaternary ammonium structure confers a favorable pharmacokinetic profile that localizes its activity to the periphery, making it an effective and targeted therapy for a variety of gastrointestinal disorders characterized by visceral hypermotility and spasm. The robust preclinical evaluation methods detailed in this guide, from in vitro Schild analysis to in vivo transit studies, provide a validated framework for the continued investigation and development of spasmolytic drugs.

References

  • Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]

  • Deepraj, S., & Nandakumar, K. (2008). Investigation of isolated goat ileum preparation for pharmacological studies. PharmacologyOnLine, 3, 22-33. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]

  • Nishikawa, T., Nagata, O., Tanbo, K., Yamada, T., Takahara, Y., Kato, H., & Yamamoto, Y. (1985). Absorption, excretion and metabolism of this compound in dogs, and relationship between pharmacological effect and plasma levels of unchanged drug. Xenobiotica, 15(2), 107-116. [Link]

  • Takemori, A. E., & Portoghese, P. S. (1993). Estimation of the Dissociation Constant of Naloxone in the Naive and Morphine-Tolerant Guinea-Pig Isolated Ileum: Analysis by the Constrained Schild Plot. Journal of Pharmacology and Experimental Therapeutics, 266(1), 233-236. [Link]

  • Coruzzi, G., Adami, M., & Bertaccini, G. (1987). Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle. Pharmacological Research Communications, 19(9), 595-604. [Link]

  • Mogil, J. S., Bohn, L. M., & Burton, M. D. (2016). Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol, 6(18), e1938. [Link]

  • Rang, H. P., Dale, M. M., Ritter, J. M., & Flower, R. J. (2007). Receptor binding. In Neuropharmacology. Elsevier. [Link]

  • Patsnap Synapse. (2024). This compound - Drug Targets, Indications, Patents. Retrieved from Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Nishikawa, T., Nagata, O., Tanbo, K., Yamada, T., Takahara, Y., & Kato, H. (1985). Absorption, excretion and metabolism of this compound in dogs, and relationship between pharmacological effect and plasma levels of unchanged drug. Xenobiotica, 15(2), 107-116. [Link]

  • Kowa Yakuhin Co., Ltd. (n.d.). STOPAN. [Link]

  • PubChem. (n.d.). SID 7848937 - this compound (JAN/INN). [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]

  • Yeoh, P. N., Koh, K. Y., Lee, J. A., Chen, Y. S., & Nafiah, M. A. (2013). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal, 4, 94. [Link]

  • Kikkawa, H., et al. (1996). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 46(6), 565-70. [Link]

  • Brown, J. H., & Taylor, P. (1983). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. British Journal of Pharmacology, 80(4), 855–862. [Link]

  • Sawai Pharmaceutical Co., Ltd. (n.d.). This compound Capsules 10mg "SAWAI". Kusuri-no-Shiori (Drug Information Sheet). [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Retrieved from Patsnap Synapse. [Link]

  • Science.gov. (n.d.). isolated guinea-pig ileum: Topics. [Link]

  • Wikipedia. (n.d.). Timepidium bromide. [Link]

  • Melior Discovery. (n.d.). Gastrointestinal Models to Evaluate Bowel Motility. [Link]

Sources

An In-Depth Technical Guide to Tiquizium Bromide: Structural Analogs and Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of Quaternary Ammonium Muscarinic Antagonists

In the landscape of gastrointestinal and respiratory therapeutics, the modulation of the cholinergic system remains a cornerstone of symptomatic relief for a variety of hyperactive smooth muscle conditions. Among the pharmacological agents targeting this system, quaternary ammonium muscarinic antagonists represent a class of peripherally acting drugs with a well-established efficacy and safety profile. Their defining characteristic, a permanent positive charge, curtails their ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects that often plague their tertiary amine counterparts.

This technical guide provides a comprehensive exploration of Tiquizium bromide, a potent, non-selective muscarinic antagonist, and its structural analogs. We will delve into the nuanced interplay between chemical structure and pharmacological activity, offering a detailed perspective for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticholinergic agents. This document is structured to provide not just a repository of information, but a logical and insightful narrative that elucidates the scientific rationale behind the design, synthesis, and evaluation of these compounds.

The Pharmacological Core: this compound as a Muscarinic Antagonist

This compound is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic efficacy as an antispasmodic stems from its ability to inhibit the action of acetylcholine on smooth muscle, particularly in the gastrointestinal tract.[2] This blockade of cholinergic stimulation leads to muscle relaxation and a reduction in spasmodic contractions.

Chemical Identity and Physicochemical Properties
  • IUPAC Name: (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[1][3][4]

  • Chemical Formula: C₁₉H₂₄BrNS₂[1][4]

  • Molecular Weight: 410.43 g/mol [4]

  • CAS Number: 71731-58-3[1][4]

The structure of this compound is characterized by a quinolizidinium core, a quaternary ammonium group, and a di-(2-thienyl)methylene moiety. The presence of the thiophene rings is a common feature in several anticholinergic agents and is thought to contribute to receptor binding.

PropertyValueSource
Molecular FormulaC₁₉H₂₄BrNS₂[1][4]
Molecular Weight410.43 g/mol [4]
CAS Number71731-58-3[1][4]
AppearanceWhite to yellowish-white crystalline powder[5]
SolubilitySparingly soluble in water, soluble in methanol[5]
Mechanism of Action: Targeting the M3 Muscarinic Receptor

This compound exerts its antispasmodic effects by blocking muscarinic receptors, with a notable affinity for the M3 subtype, which is predominantly expressed on smooth muscle cells and glandular tissues.[6] The binding of acetylcholine to M3 receptors initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

By competitively inhibiting the binding of acetylcholine to the M3 receptor, this compound effectively abrogates this signaling pathway, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Potentiates ACh Acetylcholine (ACh) ACh->M3R Binds Tiquizium This compound Tiquizium->M3R Blocks SR->Ca2

Figure 1: Signaling pathway of the M3 muscarinic receptor and its inhibition by this compound.

Structural Analogs and Derivatives: A Comparative Analysis

The chemical scaffold of this compound has served as a template for the development of other quaternary ammonium muscarinic antagonists. Two notable examples are Timepidium bromide and Tiotropium bromide.

Timepidium Bromide
  • IUPAC Name: 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide

  • Key Structural Difference from this compound: Timepidium bromide possesses a piperidinium ring in place of the quinolizidinium ring system and features a methoxy group on the piperidine ring.

Timepidium bromide is also utilized as an antispasmodic for gastrointestinal disorders.[7] The structural modification from a bicyclic quinolizidinium to a monocyclic piperidinium system likely influences the compound's conformational flexibility and its interaction with the muscarinic receptor binding pocket.

Tiotropium Bromide
  • IUPAC Name: (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di(thiophen-2-yl)acetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²˒⁴]nonane bromide

  • Key Structural Difference from this compound: Tiotropium bromide has a more complex, rigid tricyclic amine core derived from scopine and incorporates a hydroxyl group on the acetyl moiety.

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) primarily used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[8] Its prolonged duration of action is attributed to its slow dissociation from M3 receptors.

CompoundCore StructureKey SubstituentsPrimary Therapeutic Use
This compound QuinolizidiniumDi-(2-thienyl)methyleneGastrointestinal antispasmodic
Timepidium Bromide PiperidiniumDi-(2-thienyl)methylene, MethoxyGastrointestinal antispasmodic
Tiotropium Bromide Tricyclic amine (scopine-derived)Di-(2-thienyl)acetyl, HydroxylBronchodilator (COPD, asthma)

Synthesis and Characterization: A Strategic Approach

The synthesis of this compound and its analogs generally involves a convergent strategy, culminating in the quaternization of a tertiary amine precursor.

Representative Synthesis of a Quaternary Ammonium Muscarinic Antagonist

The following protocol is a representative example of the synthesis of a Tiquizium-like compound, based on established methodologies for related structures.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Precursor A (e.g., Quinolizidinone) Intermediate1 Intermediate B (Tertiary Amine) Start->Intermediate1 Condensation/ Addition Final Final Product (Quaternary Ammonium Salt) Intermediate1->Final Quaternization Purification Purification (e.g., Crystallization) Final->Purification Reagent1 Reagent 1 (e.g., Grignard Reagent) Reagent1->Intermediate1 Reagent2 Reagent 2 (e.g., Methyl Bromide) Reagent2->Final

Figure 2: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Synthesis of the Tertiary Amine Precursor:

    • A suitable cyclic ketone (e.g., a quinolizidinone derivative) is reacted with a di-(2-thienyl)methyl Grignard reagent. This reaction introduces the characteristic di-thienyl moiety.

    • The Grignard reagent is typically prepared by reacting a di-(2-thienyl)methyl halide with magnesium turnings in an anhydrous ether solvent.

    • The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.

    • Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond, forming the tertiary amine precursor.

  • Quaternization of the Tertiary Amine:

    • The purified tertiary amine precursor is dissolved in a suitable organic solvent, such as acetonitrile or acetone.

    • An excess of a quaternizing agent, typically an alkyl halide like methyl bromide, is added to the solution.

    • The reaction is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The quaternary ammonium salt, being ionic, often precipitates out of the organic solvent.

  • Purification and Characterization:

    • The precipitated product is collected by filtration and washed with a cold organic solvent to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

    • The final product is characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

In Vitro and In Vivo Evaluation: A Guide to Key Assays

The pharmacological characterization of this compound and its derivatives relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

Muscarinic Receptor Binding Assay

This assay is crucial for determining the affinity of the compounds for different muscarinic receptor subtypes (M1-M5).

Protocol:

  • Membrane Preparation:

    • Cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in a suitable assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes.

    • A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Data Analysis:

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This functional assay assesses the ability of the compounds to inhibit agonist-induced smooth muscle contraction.

Protocol:

  • Tissue Preparation:

    • A segment of smooth muscle tissue (e.g., guinea pig ileum or trachea) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).

    • The tissue is connected to an isometric force transducer to record changes in muscle tension.

  • Antagonist Potency Determination:

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.

    • The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.

    • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Data Analysis:

    • The rightward shift in the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

In Vivo Gastrointestinal Motility Assay

This assay evaluates the effect of the compounds on gastrointestinal transit in a living organism.

Protocol:

  • Animal Model:

    • Mice or rats are fasted overnight with free access to water.

  • Drug Administration and Transit Marker:

    • The test compound (e.g., this compound) or vehicle is administered orally or via intraperitoneal injection.

    • After a predetermined time, a non-absorbable colored marker (e.g., carmine red or charcoal meal) is administered orally.

  • Measurement of Transit:

    • After a specific period, the animals are euthanized, and the entire gastrointestinal tract is carefully excised.

    • The distance traveled by the leading edge of the colored marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis:

    • The percentage of intestinal transit in the drug-treated group is compared to the vehicle-treated control group to determine the inhibitory effect of the compound on gastrointestinal motility.

Structure-Activity Relationship (SAR) and Future Directions

The development of potent and selective muscarinic antagonists is guided by an understanding of the structure-activity relationships within this class of compounds.

  • The Quaternary Ammonium Group: This feature is essential for high-affinity binding to the anionic site of the muscarinic receptor and for limiting CNS penetration.

  • The Ester and Hydroxyl Groups: In compounds like Tiotropium bromide, the ester and hydroxyl moieties are crucial for forming hydrogen bonds within the receptor binding pocket, contributing to its high affinity and slow dissociation rate.

  • The Thiophene Rings: The bulky, lipophilic di-thienyl groups are thought to interact with hydrophobic pockets in the receptor, enhancing binding affinity.

Future research in this area will likely focus on developing subtype-selective muscarinic antagonists. For example, an M3-selective antagonist could provide potent antispasmodic effects with a reduced risk of side effects associated with the blockade of other muscarinic receptor subtypes (e.g., M2 receptors in the heart). The synthesis and evaluation of novel analogs with modifications to the core scaffold and the substituent groups will continue to be a promising avenue for the discovery of improved therapeutic agents.

References

  • Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]

  • STOPAN. (n.d.). Product Information. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Wikipedia. (2023, July 5). Timepidium bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72159, this compound. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Tiotropium bromide. Retrieved from [Link]

  • PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Oshita, M., et al. (1987). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 37(9), 1013-1017.
  • Kruse, A. C., et al. (2012). Structure and dynamics of the M3 muscarinic acetylcholine receptor.
  • Boehringer Ingelheim Pty Limited. (2016, November 25). Attachment 1: Product information for AusPAR Spiriva Respimat/ Favint Respimat. Retrieved from [Link]

  • Hegde, S. S., & Eglen, R. M. (1999). Muscarinic receptor subtypes and smooth muscle function. Naunyn-Schmiedeberg's archives of pharmacology, 359(1), 1-5.
  • Ehlert, F. J., & Griffin, M. T. (2008). The role of the M2 muscarinic receptor in the management of airway disease. Current opinion in pharmacology, 8(3), 271-277.
  • An, J., et al. (2020). A simple automated approach to measure mouse whole gut transit. JoVE (Journal of Visualized Experiments), (163), e61619.
  • Reprocell. (n.d.). Gastrointestinal Motility Assays. Retrieved from [Link]

  • Kruse, A. C., et al. (2012). Structure of the M2 muscarinic acetylcholine receptor bound to an antagonist.
  • Wikipedia. (2023, November 29). Muscarinic acetylcholine receptor M3. Retrieved from [Link]

  • Wikipedia. (2023, October 21). Gq alpha subunit. Retrieved from [Link]

  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Muscarinic receptor signaling pathways. Gastrointestinal smooth muscle... [Image]. Retrieved from [Link]

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of neurochemistry, 27(1), 7-16.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290.
  • JoVE. (2023, May 22). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship [Video]. [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • U.S. Patent No. 8,957,209 B2. (2015). Methods for the synthesis of tiotropium bromide.
  • U.S. Patent No. 9,980,941 B2. (2018). Quaternary ammonium anti-cholinergic muscarinic receptor antagonists.
  • Barnes, P. J. (2013). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British journal of pharmacology, 163(1), 4-17.

Sources

Methodological & Application

Application Note: Characterizing Tiquizium Bromide Activity Using a Recombinant Muscarinic Receptor-Expressing HEK293 Cell-Based Platform

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the pharmacological activity of Tiquizium bromide, a muscarinic antagonist. We detail the use of Human Embryonic Kidney 293 (HEK293) cells as a robust and highly tractable in vitro model system. By transiently expressing individual human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), this platform allows for the precise determination of the compound's potency and selectivity. This document outlines the scientific rationale, detailed step-by-step protocols for cell culture, transfection, and subtype-specific functional assays (calcium mobilization for M1/M3/M5 and cAMP inhibition for M2/M4), and guidance on data analysis and interpretation.

Part 1: Scientific Background

This compound: A Muscarinic Receptor Antagonist

This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are critical components of the parasympathetic nervous system, which governs "rest-and-digest" functions.[3] By blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), this compound inhibits downstream signaling, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[1][4] This mechanism of action makes it a therapeutic agent for conditions characterized by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS).[1][2] Determining its specific affinity and potency at each of the five muscarinic receptor subtypes is crucial for understanding its therapeutic profile and potential side effects.

Muscarinic Receptor Subtypes & Signaling Cascades

Muscarinic receptors are members of the G protein-coupled receptor (GPCR) superfamily, a large group of integral membrane proteins that mediate cellular responses to a variety of external signals.[3][5][6] There are five distinct subtypes (M1-M5), which couple to different intracellular G protein families to initiate unique signaling cascades.[7]

  • Gq/11-Coupled Receptors (M1, M3, M5): Upon activation by an agonist like acetylcholine or carbachol, these receptors activate the Gαq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] This transient increase in intracellular Ca2+ is a measurable event that signifies receptor activation.

  • Gi/o-Coupled Receptors (M2, M4): These receptors couple to inhibitory Gαi/o proteins. When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] This reduction in cAMP levels is the hallmark of M2/M4 receptor activation.

G_Protein_Signaling_Pathways cluster_Gq M1, M3, M5 Pathway cluster_Gi M2, M4 Pathway Agonist_Gq Agonist (e.g., Acetylcholine) M_Gq M1/M3/M5 Receptor Agonist_Gq->M_Gq Gq Gαq/11 M_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release (Measurable Signal) IP3->Ca_Release Agonist_Gi Agonist (e.g., Acetylcholine) M_Gi M2/M4 Receptor Agonist_Gi->M_Gi Gi Gαi/o M_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP (Measurable Signal) ATP->cAMP Workflow cluster_prep Phase 1: Cell Preparation cluster_transfect Phase 2: Receptor Expression cluster_assay Phase 3: Functional Assay cluster_analysis Phase 4: Data Analysis Culture 1. Culture & Passage HEK293 Cells Plate 2. Plate Cells for Transfection Culture->Plate Transfect 3. Transiently Transfect with mAChR Plasmid (M1-M5) Plate->Transfect Express 4. Incubate for 24-48h for Expression Transfect->Express Assay_Gq 5a. Calcium Mobilization (for M1, M3, M5) Express->Assay_Gq Assay_Gi 5b. cAMP Inhibition (for M2, M4) Express->Assay_Gi Analyze 6. Generate Dose-Response Curves Assay_Gq->Analyze Assay_Gi->Analyze IC50 7. Calculate IC50 Values for this compound Analyze->IC50

Figure 2. Overall experimental workflow for this compound characterization.

Protocol 1: Culture and Maintenance of HEK293 Cells

This protocol is adapted from standard procedures for HEK293 cell lines. [9][10][11] Rationale: Maintaining a healthy, sub-confluent cell culture is paramount for achieving high transfection efficiency and reproducible assay results. Over-confluent cells may exhibit altered physiology and reduced viability.

  • Materials:

    • HEK293 cells (e.g., ATCC® CRL-1573™)

    • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

    • T-75 cell culture flasks

    • Humidified incubator at 37°C with 5% CO2

  • Procedure:

    • Monitoring: Visually inspect cells daily under an inverted microscope. Cells should be passaged when they reach 80-90% confluency.

    • Aspiration: Aspirate the growth medium from the T-75 flask.

    • Washing: Gently wash the cell monolayer with 5-10 mL of sterile PBS to remove any remaining serum, which can inhibit trypsin activity. Aspirate the PBS.

    • Dissociation: Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. Incubate at 37°C for 2-5 minutes, or until cells detach. Confirm detachment by gentle tapping of the flask.

    • Neutralization: Add 6-8 mL of pre-warmed Complete Growth Medium to the flask to inactivate the trypsin.

    • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a 15 mL conical tube.

    • Subculturing: Seed new T-75 flasks at a ratio of 1:6 to 1:10 (e.g., add 1-1.5 mL of the cell suspension to a new flask containing 12-14 mL of fresh Complete Growth Medium).

    • Incubation: Place the new flasks back into the 37°C, 5% CO2 incubator. Cells should be ready for the next passage in 2-4 days.

Protocol 2: Transient Transfection of HEK293 Cells

This protocol describes transfection in a 96-well plate format, suitable for subsequent functional assays. It is based on a typical lipid-mediated transfection method. [12][13][14] Rationale: Lipid-based transfection reagents form a complex with negatively charged plasmid DNA. This complex fuses with the cell membrane, delivering the DNA into the cell for transcription and translation of the target receptor. Using a serum-free medium during complex formation is critical as serum proteins can interfere with the process. [12]

  • Materials:

    • Healthy, sub-confluent HEK293 cells

    • Plasmid DNA encoding the human muscarinic receptor of interest (M1, M2, M3, M4, or M5) at a concentration of ~0.5 µg/µL.

    • Lipid-based transfection reagent (e.g., Lipofectamine™ 2000/3000 or similar)

    • Serum-free medium (e.g., Opti-MEM™ I Reduced-Serum Medium)

    • 96-well black-walled, clear-bottom tissue culture plates

    • Complete Growth Medium

  • Procedure:

    • Cell Plating: The day before transfection, seed HEK293 cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of Complete Growth Medium. The goal is to have the cells reach 70-90% confluency on the day of transfection. [12] 2. Incubation: Incubate the plate overnight at 37°C, 5% CO2.

    • Transfection Complex Preparation (per well):

      • Tube A (DNA): In a sterile microcentrifuge tube, dilute 0.1-0.2 µg of plasmid DNA into 25 µL of serum-free medium.

      • Tube B (Lipid): In a separate tube, dilute 0.2-0.5 µL of the transfection reagent into 25 µL of serum-free medium. Incubate for 5 minutes at room temperature.

    • Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by flicking the tube and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form. [13][15] 5. Transfection: Add the 50 µL of the DNA-lipid complex mixture drop-wise to each well. Gently rock the plate to ensure even distribution.

    • Incubation for Expression: Return the plate to the incubator for 24-48 hours to allow for receptor expression before proceeding with functional assays.

Protocol 3: Functional Assay for Gq-Coupled Receptors (M1, M3, M5) via Calcium Mobilization

This protocol uses a fluorescent calcium indicator dye to measure the increase in intracellular calcium upon receptor activation. [16][17] Rationale: Calcium-sensitive dyes like Fluo-4 AM or Fura-2 AM are cell-permeant and become fluorescent upon binding to free calcium in the cytoplasm. The increase in fluorescence intensity measured by a plate reader is directly proportional to the Gq-mediated calcium release, providing a robust readout of receptor activity. [17][18]

  • Materials:

    • Transfected HEK293 cells (from Protocol 2) in a 96-well plate

    • Fluorescent calcium indicator dye kit (e.g., Fluo-4 NW, FLIPR Calcium 5/6 Assay Kit)

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Probenecid (optional, but recommended to prevent dye leakage from cells)

    • Muscarinic agonist stock solution (e.g., 10 mM Carbachol)

    • This compound serial dilution plate

    • Fluorescence microplate reader with an injection system (e.g., FlexStation® 3, FLIPR®)

  • Procedure:

    • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically in Assay Buffer with probenecid.

    • Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. [17] 4. Compound Preparation: Prepare a 96-well compound plate.

      • Add serial dilutions of this compound (e.g., 10 µM to 0.1 nM final concentration).

      • Include "agonist only" (no antagonist) and "buffer only" (no agonist) control wells.

    • Antagonist Pre-incubation: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to transfer the this compound dilutions to the cell plate and incubate for 15-30 minutes.

    • Agonist Stimulation and Measurement:

      • Prepare an agonist plate containing Carbachol at a concentration that elicits ~80% of the maximal response (EC80), which should be determined in a separate agonist dose-response experiment.

      • Program the instrument to add the EC80 concentration of Carbachol to all wells (except buffer controls).

      • Immediately begin measuring fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).

    • Data Collection: The output will be a kinetic trace of fluorescence intensity over time for each well.

Protocol 4: Functional Assay for Gi-Coupled Receptors (M2, M4) via cAMP Inhibition

This protocol measures the inhibition of adenylyl cyclase activity, resulting in a decrease in cAMP levels. [19][20] Rationale: Since Gi-coupled receptors inhibit cAMP production, a stimulator is needed to first raise basal cAMP to a measurable level. Forskolin directly activates adenylyl cyclase, increasing cAMP. [21]The activation of M2/M4 receptors by an agonist will counteract this effect. The degree of this inhibition, and its reversal by this compound, is quantified using a competitive immunoassay like HTRF or AlphaScreen. [22]

  • Materials:

    • Transfected HEK293 cells (from Protocol 2)

    • cAMP detection kit (e.g., HTRF cAMP dynamic, AlphaScreen cAMP)

    • Stimulation Buffer (provided in kit or HBSS-based buffer with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)

    • Forskolin

    • Muscarinic agonist stock solution (e.g., 10 mM Carbachol)

    • This compound serial dilutions

  • Procedure:

    • Cell Preparation: After the 24-48 hour transfection, gently remove the medium. Detach cells with enzyme-free dissociation buffer and resuspend in Stimulation Buffer to the desired density.

    • Assay Setup: In a 384-well low-volume plate, add the following in order:

      • This compound serial dilutions.

      • The muscarinic agonist (Carbachol) at its EC80 concentration (for inhibition).

      • Forskolin at a concentration that gives a robust signal (e.g., 1-10 µM, must be optimized).

      • The cell suspension.

    • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to occur.

    • Lysis and Detection: Add the cAMP detection reagents (e.g., antibody-conjugate and tracer-conjugate) as per the kit manufacturer's protocol. This step typically lyses the cells and initiates the competitive binding assay. [22] 5. Final Incubation: Incubate for 60 minutes to several hours at room temperature, protected from light.

    • Measurement: Read the plate on a compatible plate reader (e.g., HTRF- or Alpha-enabled reader). The signal generated will be inversely proportional to the amount of cAMP produced.

Part 3: Data Analysis and Interpretation

Data Normalization and Curve Fitting
  • Calcium Mobilization: The raw data (Relative Fluorescence Units, RFU) should be analyzed by taking the peak fluorescence intensity or the area under the curve for each well.

  • cAMP Assay: The raw data (e.g., HTRF ratio) is inversely proportional to the cAMP concentration.

  • Normalization: For antagonist curves, normalize the data. Set the average signal from the "agonist only" wells as 0% inhibition (or 100% activity) and the average signal from the "buffer only" or maximal antagonist concentration wells as 100% inhibition (or 0% activity).

  • Curve Fitting: Plot the normalized response (% Inhibition) against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, SigmaPlot).

Calculating IC50 Values

The analysis will yield the IC50 value, which is the concentration of this compound required to inhibit 50% of the agonist-induced response. This value is a direct measure of the antagonist's potency at a specific receptor subtype.

Data Presentation

Summarize the calculated IC50 values for this compound at each muscarinic receptor subtype in a clear, tabular format. This allows for easy comparison of potency and determination of selectivity.

Receptor SubtypeSignaling PathwayFunctional AssayThis compound IC50 (nM) [Mean ± SEM, n=3]
M1Gq/11Calcium MobilizationExample Value
M2Gi/ocAMP InhibitionExample Value
M3Gq/11Calcium MobilizationExample Value
M4Gi/ocAMP InhibitionExample Value
M5Gq/11Calcium MobilizationExample Value

Table 1. Example data summary table for this compound potency.

Part 4: Troubleshooting & Best Practices

  • Low Transfection Efficiency: Ensure cells are healthy, at a low passage number, and plated at the correct density. Optimize the DNA-to-lipid ratio for your specific reagent. [12]* High Well-to-Well Variability: Ensure uniform cell plating and gentle, consistent addition of reagents. Mix plates thoroughly but gently after reagent addition.

  • No Agonist Response: Verify the plasmid integrity and expression (e.g., via Western Blot or using a tagged receptor). Confirm the activity of the agonist stock solution. Ensure the cell line has not been passaged excessively.

  • Controls are Key: Always include a "mock" transfection control (transfection reagent but no DNA) to assess any background signaling from the cell line itself.

Conclusion

The use of HEK293 cells transiently expressing individual muscarinic receptor subtypes provides a powerful, flexible, and reproducible platform for the pharmacological profiling of antagonists like this compound. The distinct signaling pathways of the M1/M3/M5 (Gq) and M2/M4 (Gi) receptor subfamilies can be effectively interrogated using calcium mobilization and cAMP inhibition assays, respectively. This approach enables the precise determination of compound potency and selectivity, generating crucial data for drug development and mechanistic studies.

References

  • Wikipedia. (2024). G protein-coupled receptor. In Wikipedia. Retrieved from [Link]

  • Lufka, T., & M, D. (2023). Physiology, Muscarinic Receptor. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Thomas, R. L., Mistry, R., Langmead, C. J., et al. (2008). G protein coupling and signaling pathway activation by M1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. Journal of Pharmacology and Experimental Therapeutics, 327(2), 365-374. Retrieved from [Link]

  • Sorensen, M. V., & Fisher, T. E. (2019). Gq-Coupled Muscarinic Receptor Enhancement of KCNQ2/3 Channels and Activation of TRPC Channels in Multimodal Control of Excitability in Dentate Gyrus Granule Cells. eNeuro, 6(1). Retrieved from [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. Retrieved from [Link]

  • EuroMAbNet. (n.d.). Transient transfection protocol for HEK293T cells. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]

  • Allen, J. A., et al. (2017). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Cellular Signalling, 36, 63-72. Retrieved from [Link]

  • McCallum, S. E., et al. (2011). Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors. Journal of Biological Chemistry, 286(18), 16345-16354. Retrieved from [Link]

  • Thomas, R. L., et al. (2008). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. The Journal of Pharmacology and Experimental Therapeutics, 327(2), 365-74. Retrieved from [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). Retrieved from [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. Retrieved from [Link]

  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells). Retrieved from [Link]

  • Kanniess, F., et al. (2001). Antimuscarinic effect of this compound in vitro and in vivo. Pulmonary Pharmacology & Therapeutics, 14(3), 239-45. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Muscarinic Acetylcholine Receptor (mAChR) M3/NFAT Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]

  • Wylot, B., et al. (2014). M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells. PLOS ONE, 9(9), e104374. Retrieved from [Link]

  • ResearchGate. (n.d.). Gq-coupled muscarinic receptor-induced activation of the ERK5 pathway.... Retrieved from [Link]

  • Chetty, C. S., et al. (2017). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. In Membrane Proteins-Production and Functional Characterization. IntechOpen. Retrieved from [Link]

  • Chan, G. C., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 22(19), 10769. Retrieved from [Link]

  • OpenWetWare. (n.d.). HEK293 Maintenance. Retrieved from [Link]

  • Wikipedia. (2024). Muscarinic antagonist. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Retrieved from [Link]

  • MDPI. (2024). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. Retrieved from [Link]

  • Roelse, M., et al. (2018). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. Sensors, 18(2), 602. Retrieved from [Link]

  • ENCODE. (n.d.). Maintenance of HEK293 cell line. Retrieved from [Link]

  • Lin, K. M., et al. (2001). The M3 Muscarinic Acetylcholine Receptor Expressed in HEK-293 Cells Signals to Phospholipase D via G12 but Not Gq-type G Proteins. Journal of Biological Chemistry, 276(4), 2474-2479. Retrieved from [Link]

  • QIAGEN. (n.d.). User-Developed Protocol: Transient transfection of HEK 293 cells in 75 cm3 flasks using PolyFect® Transfection Reagent. Retrieved from [Link]

  • Marasco, J., & Al-Abri, M. (2023). Muscarinic Antagonists. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Mountjoy, K. (2025). Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay. Methods in Molecular Biology, 2816, 1-15. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is this compound used for?. Retrieved from [Link]

Sources

Application Note: Utilizing CHO Cell Lines for the Pharmacological Characterization of Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Chinese Hamster Ovary (CHO) cell lines in the preclinical evaluation of Tiquizium bromide. This compound is an antimuscarinic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic effects, primarily as an antispasmodic, are derived from the blockade of these receptors in tissues like gastrointestinal smooth muscle.[1][2][3] To accurately determine its potency, selectivity, and mechanism of action, a robust and reproducible in vitro model system is essential. CHO cells, due to their established use in expressing recombinant proteins and their adaptability to various functional assays, represent the gold standard for this purpose.[4][5][6] This document details the rationale and step-by-step protocols for developing stable CHO cell lines expressing specific human mAChR subtypes and their subsequent use in functional assays to characterize the pharmacological profile of this compound.

Introduction: The Rationale for a CHO-Based Platform

This compound exerts its therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][7] There are five distinct subtypes of mAChRs (M1-M5), each with unique tissue distribution and downstream signaling pathways.[1][7] For instance, M2 and M4 receptors primarily couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP), while M1, M3, and M5 receptors couple to Gαq/11 proteins to activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]).[7]

This compound demonstrates high affinity for M1, M2, and M3 receptors.[8] A precise understanding of its subtype selectivity is critical for predicting its therapeutic window and potential side-effect profile. Studying the drug in native tissues is confounded by the co-expression of multiple receptor subtypes. Therefore, a heterologous expression system is required.

Why CHO Cells?

  • Genetic Blank Slate: While CHO cells express some endogenous muscarinic receptors, their levels are often low, and specific CHO-K1 sublines can be selected for minimal background activity, providing a clean system for studying a single, exogenously expressed receptor subtype.[9]

  • Robust Protein Expression: CHO cells are highly amenable to transfection and have the cellular machinery to correctly fold, process, and insert complex transmembrane proteins like GPCRs into the cell membrane.[4][10]

  • Assay Compatibility: They are well-suited for high-throughput functional assays, including calcium flux and cAMP measurements, which are the primary readouts for mAChR activation.[11][12]

  • Stability: The generation of stable cell lines ensures consistent receptor expression over many passages, which is crucial for reproducible pharmacological data in drug discovery campaigns.[6][13]

This guide will focus on the two most relevant applications for this compound research: the generation of a stable CHO cell line expressing the human M3 muscarinic receptor (a key target for its antispasmodic effects) and the subsequent use of this cell line in a calcium flux assay to quantify the antagonist activity of the compound.

Part I: Generation of a Stable M3 Muscarinic Receptor-Expressing CHO Cell Line

The foundation of a robust screening campaign is a well-characterized, monoclonal stable cell line. This ensures that every cell in the assay population expresses the target receptor at a consistent level, minimizing variability and leading to high-quality, reproducible data.

Experimental Workflow

The overall process involves introducing the gene for the human M3 receptor into the CHO genome, selecting the cells that have successfully integrated the gene, and isolating a single clone with optimal characteristics.

G cluster_0 Phase 1: Gene Introduction cluster_1 Phase 2: Selection cluster_2 Phase 3: Monoclonal Isolation cluster_3 Phase 4: Banking Vector Expression Vector (pCDNA3.1-CHRM3 + NeoR) Transfection Transfect CHO-K1 Cells (e.g., Lipofection) Vector->Transfection Selection Apply Selection Pressure (e.g., G418 Antibiotic) Transfection->Selection 24-48 hours Polyclonal Generate Stable Polyclonal Pool Selection->Polyclonal Cloning Single-Cell Cloning (Limiting Dilution) Polyclonal->Cloning 2-3 weeks Expansion Expand Clonal Populations Cloning->Expansion Screening Screen Clones for Functional Expression Expansion->Screening Cryopreservation Cryopreserve Master & Working Cell Banks Screening->Cryopreservation 3-4 weeks

Caption: Workflow for generating a stable, monoclonal CHO cell line.

Detailed Protocol: Stable Cell Line Generation

This protocol describes the generation of a CHO-K1 cell line stably expressing the human M3 muscarinic acetylcholine receptor (CHRM3).

Materials:

  • CHO-K1 cells (e.g., ATCC® CCL-61™)

  • Expression vector containing the full-length human CHRM3 cDNA and a neomycin resistance gene (NeoR), e.g., pcDNA™3.1(+)

  • Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Transfection Reagent (e.g., Lipofectamine™ 3000)

  • Selection Antibiotic: Geneticin® (G418)

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • 96-well, 24-well, and 6-well tissue culture plates

Methodology:

  • Kill Curve Determination (Self-Validation Step):

    • Rationale: To determine the minimum concentration of G418 that effectively kills all non-transfected CHO-K1 cells within 7-10 days. This ensures efficient selection of resistant colonies.[14]

    • Plate CHO-K1 cells at 20-30% confluency in a 24-well plate.

    • The next day, replace the medium with fresh medium containing increasing concentrations of G418 (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).

    • Incubate and monitor cell viability every 2-3 days.

    • The optimal concentration for selection is the lowest concentration that results in 100% cell death after 7-10 days.

  • Transfection:

    • One day prior to transfection, seed 0.5 x 10^6 CHO-K1 cells in a 6-well plate so they are 70-80% confluent on the day of transfection.

    • Transfect the cells with the CHRM3 expression vector according to the manufacturer's protocol for your chosen transfection reagent. Include a mock transfection (reagent only) as a negative control.

  • Selection of Stable Pool:

    • 48 hours post-transfection, passage the cells from each well into a 10 cm dish.

    • Add Culture Medium containing the predetermined optimal concentration of G418.

    • Replace the selection medium every 3-4 days. Most non-transfected cells should die off within the first week.

    • Resistant colonies should become visible within 2-3 weeks.

    • Once a sufficient number of colonies have formed, trypsinize and pool them to create a stable polyclonal population.

  • Single-Cell Cloning via Limiting Dilution:

    • Rationale: To ensure the final cell line originates from a single cell (monoclonality), which is a regulatory expectation and guarantees consistent genetic identity.[10]

    • Perform a cell count on the stable polyclonal pool.

    • Dilute the cell suspension in Culture Medium (with G418) to a final concentration of 10 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this corresponds to 1 cell/well.[14]

    • Incubate the plates. After 24 hours, scan each well under a microscope to identify and mark wells containing only a single cell.[14]

    • Continue to culture the plates, replacing the medium carefully every 5-7 days, until colonies are visible (~2-3 weeks).

  • Expansion and Screening:

    • Gradually expand the monoclonal colonies from the 96-well plates into 24-well, then 6-well plates.

    • Once sufficient cells are available (T-25 flask), screen each clone for M3 receptor expression and function. A preliminary functional screen using a calcium flux assay (see Part II) with a saturating dose of an agonist (e.g., 10 µM Carbachol) is highly efficient.

    • Select the top 3-5 clones that exhibit a robust and consistent response.

  • Cell Banking:

    • Expand the selected lead clone.

    • Cryopreserve the cells to create a Master Cell Bank (MCB) and a Working Cell Bank (WCB). The MCB should be stored securely in liquid nitrogen and used only to generate WCBs. All experiments should be run with cells from a WCB to ensure consistency.

Part II: Functional Characterization of this compound

With a stable CHO-M3 cell line, you can now perform functional assays to determine the potency of this compound. Since the M3 receptor signals through the Gαq pathway, a calcium flux assay is the most direct and robust method.

M3 Receptor Signaling Pathway

The binding of an agonist like acetylcholine to the M3 receptor initiates a signaling cascade that results in the release of calcium from intracellular stores. This compound acts by blocking this initial binding event.

G cluster_0 Cell Membrane cluster_1 Cytosol M3R M3 Receptor Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to IP3R on Ca_Release Ca2+ Release Ca_Store->Ca_Release Induces Agonist Acetylcholine (Agonist) Agonist->M3R Antagonist This compound (Antagonist) Antagonist->M3R Blocks

Sources

Evaluating the Efficacy of Tiquizium Bromide in a Water Avoidance Stress Rat Model of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder characterized by chronic abdominal pain, altered bowel habits, and often accompanied by psychological distress.[1] Stress is a well-established factor in the exacerbation and potential onset of IBS symptoms, making stress-induced animal models highly relevant for preclinical drug development.[1][2] The Water Avoidance Stress (WAS) model in rats has demonstrated excellent face and construct validity, reliably inducing key IBS-like phenotypes such as visceral hypersensitivity, altered colonic motility, and anxiety-like behaviors.[3][4] This application note provides a comprehensive, field-proven protocol for utilizing the chronic WAS rat model to assess the therapeutic potential of Tiquizium bromide, a potent antimuscarinic agent. This compound functions by competitively blocking acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contractions and spasms in the gastrointestinal tract.[5][6][7] By detailing the experimental workflow, from stress induction to multimodal endpoint analysis, this guide offers researchers a robust framework for investigating novel anticholinergic therapies for IBS.

Introduction: The Scientific Rationale

The pathophysiology of IBS is complex and involves a dysregulation of the brain-gut axis.[8] Psychological stress can significantly impact this axis, leading to the hallmark symptoms of IBS.[9] Animal models that recapitulate this stress-induced pathology are therefore invaluable. The WAS model is a psychological stressor that avoids physical injury, making it a refined and clinically relevant approach.[1][4] Chronic exposure to WAS in rats leads to sustained visceral hyperalgesia, a key feature of IBS where patients experience pain at lower levels of intestinal distension.[4]

This compound is an antispasmodic medication that exerts its effects through anticholinergic properties.[6] It specifically targets muscarinic acetylcholine receptors in the smooth muscles of the gut.[5][10] By inhibiting the action of acetylcholine, this compound reduces the muscle contractions and spasms that contribute to the pain and discomfort associated with IBS.[6][7] This makes it a prime candidate for alleviating the motility-related symptoms exacerbated by stress in IBS. This protocol is designed to rigorously test the hypothesis that this compound can attenuate the visceral hypersensitivity, altered colonic motility, and anxiety-like behaviors induced by chronic water avoidance stress.

Materials and Methods

Animals
  • Species: Male Wistar rats (or Sprague-Dawley, note that Wistar rats are reported to have high responsiveness to this stressor).[2]

  • Age/Weight: 8-10 weeks old, 250-300g at the start of the experiment.

  • Housing: Group-housed (2-3 per cage) in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimatization: Animals must be acclimated to the facility for at least 7 days and handled daily for 5 minutes for the 7 days preceding the experiment to minimize handling stress.[11]

Equipment and Reagents
  • Water Avoidance Stress Apparatus: A plastic tank (e.g., 100 cm x 50 cm x 50 cm) with a small platform (8 cm x 8 cm x 10 cm) fixed to the center.

  • Colorectal Distension (CRD) System:

    • Pressure-controlled barostat (distension pump).

    • Custom-made balloon catheter (e.g., 2 cm length, made from a latex balloon attached to a flexible catheter).

    • Electromyography (EMG) recording system with abdominal surface or implanted electrodes.[11][12]

  • Behavioral Testing Apparatus:

    • Elevated Plus Maze (EPM) for anxiety-like behavior assessment.[13]

  • Drug and Vehicle:

    • This compound (powder form, sourced from a reputable chemical supplier).

    • Vehicle: Sterile saline or 0.5% carboxymethylcellulose (CMC) solution.

  • General Supplies: Oral gavage needles, scales, timers, animal markers.

Experimental Design and Protocols

This protocol follows a 4-group design to comprehensively assess the effects of both the stress model and the therapeutic intervention.

  • Group 1: Sham + Vehicle (Control)

  • Group 2: Sham + this compound

  • Group 3: WAS + Vehicle (IBS Model)

  • Group 4: WAS + this compound (Test)

The overall experimental workflow is outlined below.

G cluster_pre Pre-Experiment cluster_exp Experimental Phase cluster_post Assessment Phase acclimate Day -7 to -1: Acclimatization & Handling stress Day 1 to 10: Chronic WAS / Sham Procedure Daily Drug Administration acclimate->stress epm Day 11: Elevated Plus Maze Test stress->epm fpo Day 1 to 10 (During WAS): Fecal Pellet Output stress->fpo Measured Daily crd Day 12: Visceral Sensitivity (CRD-EMG) epm->crd

Caption: Experimental timeline for the WAS model and this compound evaluation.

Protocol: Chronic Water Avoidance Stress (WAS)

Causality: This protocol induces psychological stress by placing the rat on a small platform surrounded by water. This environment is aversive but does not cause physical harm, modeling the chronic psychological stressors often associated with IBS.[4] The 10-day duration is critical for establishing a sustained visceral hyperalgesia, which is more clinically relevant than acute stress models.[2][4]

  • Preparation: Fill the WAS tank with room temperature water (25°C) to a level 1 cm below the top of the platform.[4]

  • Procedure: Place one rat on the central platform. The rat will avoid the water by remaining on the platform.

  • Duration: Leave the rat on the platform for one hour.[1][4]

  • Frequency: Repeat this procedure for 10 consecutive days at the same time each day to ensure circadian consistency.[4]

  • Sham Control: For sham groups, place the rats on the identical platform within a waterless tank for the same duration and frequency.[4]

  • Post-Procedure: After each session, remove the rat, dry it with a towel, and return it to its home cage.

Protocol: Drug Administration

Causality: this compound is typically administered orally.[6] Dosing should occur prior to the daily stress session to ensure the drug has reached peak plasma concentration during the stressor and subsequent testing periods, allowing for maximal potential effect on stress-induced gut responses.

  • Preparation: Prepare this compound solution in the chosen vehicle (e.g., sterile saline) to the desired concentration (e.g., 1-10 mg/kg, dose to be optimized in pilot studies).

  • Administration: Administer the drug or vehicle via oral gavage 30-60 minutes before the daily WAS or sham session. The volume should be consistent (e.g., 5 mL/kg).

Protocol: Fecal Pellet Output (FPO)

Causality: Stress is known to increase colonic motility, and counting the number of fecal pellets expelled during the stress session serves as a simple, non-invasive proxy for this effect.[1][3] It is a direct measure of the autonomic response to the stressor.

  • Procedure: Immediately after removing the rat from the WAS/sham apparatus, count the number of fecal pellets at the bottom of the tank (for WAS groups) or in the dry tank (for sham groups).

  • Recording: Record the pellet count for each animal for each of the 10 days.

Protocol: Elevated Plus Maze (EPM)

Causality: The EPM is a standard test for assessing anxiety-like behavior in rodents.[13] Anxious animals tend to spend more time in the enclosed, "safe" arms of the maze, whereas less anxious animals will explore the open, exposed arms more freely. This assesses the psychological comorbidity component of the IBS model.[8][13]

  • Timing: Conduct this test on Day 11, 24 hours after the final WAS session.

  • Procedure: Place the rat in the center of the maze, facing an open arm.

  • Recording: Using an overhead camera and tracking software, record the animal's movement for 5 minutes.[13]

  • Parameters: Analyze the time spent in the open arms vs. closed arms and the number of entries into each arm type.

Protocol: Visceral Hypersensitivity (CRD-EMG)

Causality: This is the most critical endpoint for assessing the pain component of IBS. By inflating a balloon in the colon and measuring the reflexive abdominal muscle contractions (visceromotor response, VMR), we can quantify visceral sensitivity.[11] WAS-exposed rats are expected to show a greater VMR at lower distension pressures, indicating hypersensitivity.[4][9]

  • Preparation: Lightly anesthetize the rat. Insert the lubricated balloon catheter into the colon, typically 6-8 cm from the anus, and affix the catheter to the tail. Allow the rat to recover fully in a small enclosure.

  • EMG Measurement: Record baseline abdominal muscle activity via EMG.

  • Distension Protocol: Apply graded, phasic colorectal distensions (e.g., 10, 20, 40, 60 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest interval in between (e.g., 4 minutes).[4]

  • Data Acquisition: Record the EMG signal throughout the distension period.

  • Analysis: Quantify the EMG activity during each distension and express it as a percentage or fold-change relative to the baseline activity before distension.[14]

Data Analysis and Expected Outcomes

Statistical Analysis
  • VMR Data: Analyze using a two-way repeated measures ANOVA, with treatment group as the between-subjects factor and distension pressure as the within-subjects factor.

  • FPO and EPM Data: Analyze using a two-way ANOVA (Factors: Stress, Drug) or one-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's) to compare the four groups.

  • Significance: A p-value of < 0.05 is typically considered statistically significant.

Expected Outcomes

The following table summarizes the anticipated results from this experimental paradigm.

Endpoint Sham + Vehicle WAS + Vehicle WAS + this compound Scientific Rationale
Visceromotor Response (VMR) to CRD Normal responseSignificantly Increased Significantly Attenuated vs. WAS+VehicleChronic stress induces visceral hypersensitivity. This compound's antispasmodic action is expected to reduce the pain response.[4][5]
Fecal Pellet Output (FPO) Baseline outputSignificantly Increased Significantly Reduced vs. WAS+VehicleStress increases colonic motility. Anticholinergics inhibit this hypermotility.[3][6]
Time in EPM Open Arms Normal explorationSignificantly Decreased Increased vs. WAS+Vehicle (potential effect)Stress induces anxiety-like behavior. While this compound primarily acts peripherally, central effects of anticholinergics can occur and may modulate anxiety.
Entries into EPM Open Arms Normal explorationSignificantly Decreased Increased vs. WAS+Vehicle (potential effect)A measure of exploratory behavior that is reduced by anxiety.[13]

Mechanism of Action & Discussion

The WAS model triggers a cascade of events along the brain-gut axis. Psychological stress activates the central nervous system, leading to increased parasympathetic outflow via the vagus nerve. This results in the release of acetylcholine (ACh) in the enteric nervous system, which acts on muscarinic receptors (specifically M3 receptors on smooth muscle cells) to increase gut motility and contractility.[10] This hyperactivity can contribute to both altered bowel habits and visceral pain.

This compound acts as a competitive antagonist at these muscarinic receptors. By blocking the binding of ACh, it effectively decouples the stress signal from the physiological response of the gut smooth muscle, leading to relaxation and reduced spasms.[5][6]

G cluster_stress Brain-Gut Axis Activation (WAS Model) cluster_gut Enteric Nervous System & Gut Response cluster_drug Therapeutic Intervention stress Psychological Stress (Water Avoidance) cns CNS Activation (e.g., Hypothalamus, Amygdala) stress->cns vagus Vagal Nerve Outflow (Parasympathetic) cns->vagus ach Acetylcholine (ACh) Release vagus->ach m3r Muscarinic (M3) Receptor on Smooth Muscle ach->m3r contraction Smooth Muscle Contraction (Spasms & Hypermotility) m3r->contraction symptoms IBS-like Symptoms (Visceral Pain, Altered Motility) contraction->symptoms drug This compound block Blocks Receptor drug->block block->m3r

Caption: Proposed mechanism of this compound in the WAS model.

This experimental model provides a powerful platform for evaluating drugs like this compound. However, it's important to acknowledge its limitations. While it models stress-induced visceral hypersensitivity well, it does not capture other potential IBS etiologies like post-infectious changes or genetic predispositions.[1][12] Furthermore, the predictive validity of animal models for successful clinical outcomes in functional GI disorders remains a challenge for the field.[15]

Troubleshooting and Best Practices

  • High Variability in VMR: Ensure consistent balloon placement and volume. Acclimatize animals thoroughly to the testing environment to reduce acute stress during the procedure.[11]

  • No Effect of WAS: Confirm the strain of rat is responsive. Wistar-Kyoto rats, for example, have higher baseline anxiety and may show an exaggerated response.[9] Ensure the stressor is sufficiently aversive (e.g., water temperature, platform size) without causing harm.

  • Drug Insolubility: If this compound does not dissolve well in saline, use 0.5% CMC or a similar suspending vehicle. Ensure the solution is vortexed thoroughly before each administration.

  • Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The 3Rs (Replacement, Reduction, Refinement) should be a guiding principle. This protocol uses a psychological stressor to refine the model and avoid physical pain during induction.[16]

References

  • Larauche, M., Mulak, A., & Taché, Y. (2011). Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study. Journal of Neurogastroenterology and Motility. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Patsnap. [Link]

  • Rojas-Macías, V., et al. (2010). [External validity of a relevant model for Irritable Bowel Syndrome (IBS) using chronic stress by water avoidance in Wistar rats]. Revista de gastroenterologia de Mexico. [Link]

  • Bradesi, S., et al. (2005). Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Mogil, J. S., et al. (2019). CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME. Pain. [Link]

  • Kim, Y. S., et al. (2018). Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats. Journal of Neurogastroenterology and Motility. [Link]

  • Carnevali, L., & Sgoifo, A. (2014). Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission. International Journal of Molecular Sciences. [Link]

  • Mayer, E. A., et al. (2008). Functional GI disorders: from animal models to drug development. Gut. [Link]

  • Kerckhove, N., et al. (2026). Ethosuximide and Irritable Bowel Syndrome–Related Abdominal Pain: A Randomized Clinical Trial. JAMA Network Open. [Link]

  • Ioniță-Mîndrican, C., et al. (2020). Behavioral and Oxidative Stress Changes in Mice Subjected to Combinations of Multiple Stressors Relevant to Irritable Bowel Syndrome. Antioxidants. [Link]

  • Shu, D., et al. (2016). Visceral hypersensitive rats share common dysbiosis features with irritable bowel syndrome patients. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Timepidium bromide. Wikipedia. [Link]

  • Gutivate. (2024). Exploring the Gut-Brain Connection: What Rat Studies Reveal About IBS and Anxiety. Gutivate. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Clavé, P., & Acalovschi, M. (2012). Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome. Alimentary Pharmacology & Therapeutics. [Link]

  • Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2014). Role of antispasmodics in the treatment of irritable bowel syndrome. World Journal of Gastroenterology. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound Capsules 10mg "SAWAI". Kusuri-no-Shiori (Drug Information Sheet). [Link]

  • Winston, J. H., et al. (2007). Visceral and somatic hypersensitivity in a subset of rats following TNBS-induced colitis. Pain. [Link]

  • ClinicalTrials.gov. (2020). A Trial for New Treatment of Adult Participants With Irritable Bowel Syndrome. ClinicalTrials.gov. [Link]

  • Brown, C. H. (1953). Further Experience With Anticholinergic Drugs. Cleveland Clinic Journal of Medicine. [Link]

  • Bailey, M. T., et al. (2019). Anxiety-like Behavior in Female Sprague Dawley Rats Associated with Cecal Clostridiales. Nutrients. [Link]

  • Grewal, H., & Ang-Rabanes, M. (2018). Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs. Journal of the Mississippi Academy of Sciences. [Link]

  • Mayo Clinic. (n.d.). Irritable Bowel Syndrome Clinical Trials. Mayo Clinic Research. [Link]

  • Hani, A., & Leguízamo, A. M. (2019). Irritable bowel syndrome. Relevance of antispasmodics. Revista Colombiana de Gastroenterología. [Link]

  • IBD-Biotech. (n.d.). IBS Animal models. IBD-Biotech. [Link]

  • Chen, F. X., et al. (2021). Assessment of visceral hypersensitivity in rats and qPCR validation of lncRNA RT1-CE10 down-regulation in IBS rats. Journal of Cellular and Molecular Medicine. [Link]

  • KYUSHIN PHARMACEUTICAL CO., LTD. (n.d.). STOPAN. Product Information. [Link]

  • Mayer, E. A., et al. (2008). The role of experimental models in developing new treatments for irritable bowel syndrome. Drug Discovery Today: Disease Models. [Link]

  • Medscape. (2024). Irritable Bowel Syndrome (IBS) Medication. Medscape Reference. [Link]

  • Heijt, L. R., et al. (2009). Effects of intestinal microbiota on anxiety-like behavior. Communicative & Integrative Biology. [Link]

  • Hoffmann, G. (2026). Ethosuximide Fails As IBS Tx in Proof of Concept Trial. BreakingMED. [Link]

  • MedEx. (n.d.). Itogut | 50 mg | Tablet. MedEx. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of Tiquizium Bromide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tiquizium bromide in human plasma. This compound is a quaternary ammonium compound and muscarinic antagonist used as an antispasmodic agent.[1][2] Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a comprehensive framework, from understanding the analyte's physicochemical properties to detailed protocols for sample preparation, chromatographic analysis, and full method validation in accordance with international regulatory guidelines.

Introduction and Scientific Rationale

This compound acts as an antispasmodic and anti-ulcer drug by antagonizing muscarinic receptors, primarily in the gastrointestinal tract.[1][2] Its therapeutic efficacy and safety profile are directly linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Therefore, a reliable bioanalytical method is paramount for elucidating its pharmacokinetic profile.

The challenge in analyzing this compound lies in its chemical nature. As a quaternary ammonium salt, it is permanently charged and highly polar.[1] This necessitates careful optimization of sample preparation to efficiently extract it from the complex plasma matrix and chromatographic conditions to achieve good peak shape and retention on traditional reversed-phase columns. This document outlines two sample preparation strategies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and a reversed-phase HPLC method with UV detection, validated to meet the stringent criteria set by regulatory bodies like the EMA and FDA.[3][4][5]

Analyte Characteristics: this compound

A thorough understanding of the analyte's properties is the foundation of successful method development.

  • Chemical Name: (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[1]

  • Molecular Formula: C₁₉H₂₄BrNS₂[2][6][7]

  • Molecular Weight: 410.43 g/mol [2][6][7]

  • Appearance: White to Off-White Solid[2]

  • Solubility: Slightly soluble in Methanol and DMSO.[2][7]

  • Key Feature: As a quaternary ammonium salt, it possesses a permanent positive charge, which dictates its extraction and chromatographic behavior.

Tiquizium_Bromide_Structure Chemical Structure of this compound cluster_core Quinolizinium Core cluster_substituent Substituent Group A N+ B Methyl Group A->B Quaternary Amine C Dithiophen-2-ylmethylidene A->C Attached to core F Br- A->F Ionic Bond D Thiophene Ring 1 C->D E Thiophene Ring 2 C->E

Caption: Conceptual structure of this compound.

Materials and Methodology

Equipment and Software
  • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Balance

  • pH Meter

  • Centrifuge

  • Vortex Mixer

  • Solid-Phase Extraction (SPE) Manifold (if applicable)

  • Nitrogen Evaporation System

  • Chromatography Data System (CDS) Software

Chemicals and Reagents
  • This compound Reference Standard (>99% purity)

  • Internal Standard (IS): A structurally similar quaternary ammonium compound, e.g., Tiemonium Iodide or a suitable analogue.

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Acetate (HPLC grade)

  • Formic Acid or Orthophosphoric Acid (HPLC grade)

  • Human Plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

Chromatographic Conditions

The following conditions serve as a robust starting point for method development and validation. The permanent positive charge of this compound can lead to poor peak shape on standard C18 columns due to interaction with residual silanols. The use of a buffer and a slightly acidic pH helps to mitigate these effects.

ParameterRecommended ConditionRationale
Analytical Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for the molecule's core structure.
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Formic AcidThe buffer controls pH and the ammonium ions compete for active sites on the column, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier for reversed-phase chromatography.
Elution Mode IsocraticA starting ratio of 60:40 (A:B) is recommended. Adjust based on initial runs to achieve a retention time of 4-8 minutes.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CEnhances reproducibility by minimizing viscosity fluctuations.
Injection Volume 20 µLA typical volume balancing sensitivity and column loading.
UV Detection 238 nm (or λmax)Wavelength should be experimentally determined by scanning a standard solution of this compound to find its maximum absorbance (λmax).

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare in the same manner as the analyte stock.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of ACN and water to create calibration standards (CS) and quality control (QC) samples.

  • Spiking Solutions: The final concentrations for spiking into plasma should be 20 times the target concentration to ensure the volume of organic solvent added to the plasma is minimal (≤5%).

Sample Preparation: Protocols and Causality

The goal of sample preparation is to remove proteins and other endogenous components that can interfere with the analysis or damage the HPLC column.[8][9]

This method is ideal for high-throughput analysis. It uses an organic solvent to denature and precipitate plasma proteins.[10]

  • Aliquot: Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the IS working solution to all samples except the blank. Vortex for 10 seconds.

  • Precipitate: Add 600 µL of cold acetonitrile (ACN). The 3:1 ratio of ACN to plasma is highly effective for protein removal.[10]

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure complete protein denaturation. Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase. This step is crucial to ensure the sample solvent is compatible with the mobile phase, preventing peak distortion.

  • Inject: Transfer to an HPLC vial and inject 20 µL into the system.

SPE provides a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away. This is the preferred method for achieving the lowest limits of quantification.

  • Rationale for Sorbent Choice: As a quaternary ammonium compound, this compound is a strong cation. A polymeric strong cation-exchange (SCX) SPE sorbent is the ideal choice for a "catch-and-release" mechanism.

  • Condition: Condition a polymeric SCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Pre-treat Sample: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid in water. This ensures the analyte is in its cationic form and disrupts protein binding.

  • Load: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.

  • Wash 2 (Polar Interferences): Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the sorbent, releasing the strongly bound cationic analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for injection.

Sample_Prep_Workflow cluster_plasma Plasma Sample cluster_ppt Protocol 1: Protein Precipitation cluster_spe Protocol 2: Solid-Phase Extraction cluster_final Final Steps Plasma 200 µL Plasma (Blank, CS, QC, Unknown) PPT_1 Add 600 µL Cold ACN Plasma->PPT_1 SPE_1 Pre-treat & Load on SCX Plasma->SPE_1 PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Collect Supernatant PPT_2->PPT_3 Final_1 Evaporate to Dryness PPT_3->Final_1 SPE_2 Wash Steps SPE_1->SPE_2 SPE_3 Elute with Basic MeOH SPE_2->SPE_3 SPE_3->Final_1 Final_2 Reconstitute in Mobile Phase Final_1->Final_2 Final_3 Inject into HPLC Final_2->Final_3

Caption: Workflow for plasma sample preparation.

Method Validation Protocol

The method must be validated to demonstrate its suitability for the intended purpose, following the ICH M10 guideline.[11] A full validation should be performed.

Validation_Logic cluster_core Core Parameters cluster_sample Sample Handling cluster_stability Stability Assessment center_node Validated Method Selectivity Selectivity Selectivity->center_node Linearity Linearity & Range Linearity->center_node Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node LLOQ LLOQ LLOQ->center_node Recovery Extraction Recovery Recovery->center_node Matrix Matrix Effect Matrix->center_node Dilution Dilution Integrity Dilution->center_node Stability_FT Freeze-Thaw Stability_FT->center_node Stability_ST Short-Term (Bench-Top) Stability_ST->center_node Stability_LT Long-Term (Frozen) Stability_LT->center_node Stability_Post Post-Preparative Stability_Post->center_node

Caption: Key parameters for bioanalytical method validation.

Validation Experiments and Acceptance Criteria

The following table summarizes the key validation experiments and their standard acceptance criteria based on EMA and FDA guidelines.[12][13]

Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze six different blank plasma lots.No significant interfering peaks (>20% of LLOQ response) at the retention times of the analyte and IS.
Linearity & Range Analyze a calibration curve with at least 6 non-zero standards over 3 separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in quintuplicate over at least 3 runs on 2 different days.Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[12]
Recovery Compare the peak area of extracted QC samples to the peak area of post-extraction spiked samples at 3 levels (Low, Mid, High).Recovery should be consistent, precise, and reproducible.
Matrix Effect Compare the peak area of post-extraction spiked samples from 6 different plasma lots to the peak area of pure solutions.The CV of the matrix factor should be ≤15%.
Stability Analyze QC samples after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C).Mean concentrations must be within ±15% of the nominal values. Quaternary ammonium compounds can be susceptible to enzymatic degradation, making this a critical test.[14]

Data Presentation and Results

All quantitative results from the validation should be tabulated for clear interpretation.

Table 1: Example Intra- and Inter-Day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ 1.098.58.2102.111.5
Low 3.0101.25.699.87.1
Mid 50.097.64.198.35.5
High 150.0103.43.5101.94.8

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using HPLC with UV detection. By detailing two distinct sample preparation methods (PPT and SPE), the protocol offers flexibility for different throughput and sensitivity requirements. The outlined method validation strategy is compliant with major international guidelines, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submission in support of drug development programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2021). Timepidium bromide. Retrieved from [Link]

  • DrugFuture. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Ding, L., et al. (2008). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Journal of Chromatographic Science, 46(5), 445-9. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Picó, Y., et al. (2000). Solid-phase extraction of quaternary ammonium herbicides. Journal of Chromatography A, 885(1-2), 251-71. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and application of high throughput plasma stability assay for drug discovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma. Retrieved from [Link]

  • MDPI. (2022). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Retrieved from [Link]

  • ResearchGate. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Dziadosz, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 668-671. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). A validated HPLC method for the determination of pyridostigmine bromide, acetaminophen, acetylsalicylic acid and caffeine in rat plasma and urine. Journal of separation science, 29(5), 725–730. Retrieved from [Link]

  • LCGC International. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. Retrieved from [Link]

  • Chromatography Forum. (2013). Best way for the precipitation of protein in plasma HPLC. Retrieved from [Link]

  • MDPI. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Retrieved from [Link]

  • MDPI. (2024). Microbiological and Chemical Insights into Plasma-Assisted Disinfection of Liquid Digestate from Wastewater Treatment Plant “Kubratovo”. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma Stability. Retrieved from [Link]

  • Zhao, Y. R., et al. (2010). Determination of the unstable drug otilonium bromide in human plasma by LC-ESI-MS and its application to a pharmacokinetic study. Journal of Chromatography B, 878(28), 2896-900. Retrieved from [Link]

  • Dziadosz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

In Vivo Administration of Tiquizium Bromide in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vivo administration of Tiquizium bromide in rodent models. It is intended to serve as a foundational resource for researchers in pharmacology, gastroenterology, and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction to this compound

This compound is a quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contractions and secretions.[3] This antispasmodic and anti-secretory activity makes it a compound of interest for studying and treating various gastrointestinal disorders, such as gastritis, gastric ulcers, and irritable bowel syndrome.[1][4]

Understanding the in vivo effects of this compound in rodent models is crucial for preclinical evaluation of its therapeutic potential and safety profile. This guide provides detailed protocols for its administration and for assessing its pharmacological effects on gastrointestinal motility and secretion.

Mechanism of Action: Targeting Muscarinic Receptors

This compound exerts its effects by blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system.[3] Of the five subtypes (M1-M5), the M3 receptor is predominantly responsible for smooth muscle contraction and glandular secretion in the gastrointestinal tract. By antagonizing these receptors, this compound effectively reduces the intensity and frequency of gut spasms and can decrease gastric acid secretion.[3]

Muscarinic M3 Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Tiquizium This compound Tiquizium->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Stimulates Secretion Glandular Secretion Ca_cyto->Secretion Stimulates PKC->Contraction PKC->Secretion

Figure 1: Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of this compound.

Pharmacokinetics and Dosing Considerations

While specific pharmacokinetic data for this compound in rodents is not extensively published, general principles of pharmacology and data from related compounds can guide experimental design. As a quaternary ammonium compound, this compound is expected to have limited absorption from the gastrointestinal tract and poor penetration across the blood-brain barrier.

Dosage

For anti-ulcer activity in rats, oral doses of this compound (also referred to as HSR-902) have been shown to be effective in the range of 10-100 mg/kg.[5] It is crucial to perform a dose-response study to determine the optimal dose for a specific experimental model and desired effect.

Application Species Route Dosage Range (mg/kg) Reference
Anti-ulcerRatOral10 - 100[5]
Vehicle Selection

The choice of vehicle is critical for ensuring accurate and reproducible drug delivery. This compound has slight solubility in water.[6] For oral administration, an aqueous vehicle is generally preferred.

  • Recommended Vehicles:

    • Sterile Water for Injection: Suitable for preparing fresh solutions.[1]

    • 0.9% Sterile Saline: An isotonic option that is well-tolerated.

    • 0.5% Carboxymethyl cellulose (CMC) in water: Can be used to create a uniform suspension if solubility is a concern.[1]

It is imperative to ensure the test substance is uniformly dissolved or suspended in the vehicle prior to administration. A pilot study to confirm the stability and homogeneity of the formulation is recommended.

Safety and Toxicity Profile

The acute toxicity of this compound has not been extensively reported. However, the acute oral LD50 of bromide in rodents is in the range of 3500 to 7000 mg/kg body weight.[7] It is important to note that the toxicity can be influenced by the specific salt and formulation. Researchers should always begin with lower doses and carefully observe animals for any signs of toxicity, which may include sedation, ataxia, or changes in behavior. A preliminary dose-finding study is strongly advised to establish a safe and effective dose range for the specific rodent strain and experimental conditions.

Experimental Protocols

The following protocols provide step-by-step guidance for the in vivo administration of this compound and the subsequent assessment of its pharmacological effects. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Protocol 1: Oral Administration (Gavage)

Oral gavage is a precise method for delivering a specific dose of this compound directly into the stomach.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.9% saline)

  • Analytical balance and weighing paper

  • Volumetric flasks and pipettes

  • Rodent oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Drug Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Dissolve or suspend this compound in the chosen vehicle to the final desired concentration. Ensure the solution/suspension is homogeneous.

  • Dosing:

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the animal. For mice, this can often be done by one person. For rats, a two-person technique may be safer and less stressful for the animal.

    • Measure the appropriate volume of the drug solution/suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the solution.

    • Gently remove the needle and return the animal to its cage.

  • Post-Administration Monitoring: Observe the animals for any adverse reactions immediately after dosing and at regular intervals as dictated by the experimental design.

Oral_Gavage_Workflow A Animal Acclimatization C Animal Weighing A->C B Drug Preparation (Dissolve/Suspend in Vehicle) D Dose Calculation B->D C->D F Oral Gavage Administration D->F E Restraint E->F G Post-Dosing Observation F->G

Figure 2: Workflow for oral gavage administration of this compound.

Protocol 2: Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol is used to evaluate the effect of this compound on intestinal transit time.

Materials:

  • This compound solution/suspension

  • Charcoal meal: 5% activated charcoal in 10% gum acacia or 0.5% carboxymethyl cellulose (CMC).

  • Oral gavage needles and syringes

  • Dissection tools

  • Ruler

Procedure:

  • Animal Fasting: Fast the animals (rats or mice) for 12-18 hours before the experiment, with free access to water.

  • Drug Administration:

    • Divide the animals into control (vehicle) and treatment (this compound) groups.

    • Administer the vehicle or this compound orally at the desired dose.

  • Charcoal Meal Administration: 30-60 minutes after drug administration, orally administer 1 mL (for rats) or 0.25 mL (for mice) of the charcoal meal suspension to each animal.

  • Euthanasia and Dissection: After a set time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the animals.

  • Measurement:

    • Carefully expose the abdominal cavity and excise the small intestine from the pyloric sphincter to the cecum.

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Calculation: Calculate the percentage of intestinal transit as follows: (Distance traveled by charcoal / Total length of the small intestine) x 100

A decrease in the percentage of intestinal transit in the this compound-treated group compared to the control group indicates an inhibitory effect on gastrointestinal motility.

Protocol 3: Assessment of Anti-Secretory Activity (Pylorus Ligation Model in Rats)

This model is used to assess the effect of this compound on gastric acid secretion.

Materials:

  • This compound solution/suspension

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, suture)

  • Centrifuge tubes

  • pH meter

  • Tubes for collecting gastric contents

Procedure:

  • Animal Fasting: Fast rats for 24-48 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle, typically via intraperitoneal or subcutaneous injection to ensure systemic absorption, 30 minutes before surgery.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach with a silk suture, being cautious not to obstruct blood vessels.

    • Close the abdominal wall with sutures.

  • Gastric Content Collection: After a set period (e.g., 4 hours), humanely euthanize the animal.

  • Analysis:

    • Clamp the esophageal end of the stomach and carefully remove it.

    • Collect the gastric contents into a centrifuge tube.

    • Centrifuge the contents at 1000 rpm for 10 minutes.

    • Measure the volume of the supernatant (gastric juice).

    • Determine the pH of the gastric juice using a pH meter.

    • Titrate the gastric juice with 0.01 N NaOH to determine the total acidity.

A reduction in the volume of gastric juice and total acidity, and an increase in pH in the this compound-treated group compared to the control group, indicates anti-secretory activity.[8]

Conclusion

This guide provides a framework for the in vivo administration of this compound in rodent models. The protocols outlined here, in conjunction with the provided scientific context, should enable researchers to design and execute robust preclinical studies to evaluate the pharmacological properties of this muscarinic antagonist. It is essential to adhere to ethical guidelines for animal research and to perform preliminary studies to determine optimal dosing and to monitor for any potential adverse effects.

References

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • Gupta, V., et al. (2022, June 17). a review on preclinical pharmaceutical research: principal and common routes of administration in small. IJPSR. Retrieved from [Link]

  • L-Dopa, S. S. (n.d.). Toxicity of sodium bromide in rats: effects on endocrine system and reproduction. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2021, November 11). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • O'Malley, K. E., et al. (2009, February 11). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. PubMed. Retrieved from [Link]

  • S. K., S., & S. K., S. (1987). [Evaluation of this compound (HSR-902) as an antiulcer agent]. PubMed. Retrieved from [Link]

  • Slideshare. (2023, August 25). Pylorus ligastion method for anti ulcer study. Retrieved from [Link]

  • Sawai Pharmaceutical Co., Ltd. (n.d.). This compound Capsules 10mg "SAWAI". Kusuri-no-Shiori. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). C.6. Local Tolerance and Allergenic Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1998, September 24). NDA 20-747 Amendment No. 049 / September 4, 1998 / Revised Draft Labeling. Retrieved from [Link]

  • YouTube. (2023, August 26). Antiulcer Activity by Pylorus Ligation Method in Rats | Ex-Pharm Software Demonstration. Retrieved from [Link]

  • European Patent Office. (2009, October 29). TIOTROPIUM BROMIDE HAVING A LOW DEGREE OF CRYSTALLINITY. Retrieved from [Link]

  • National Agricultural Library. (2025, March 23). Bibliography on Alternatives to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gastric diversion or pylorus ligation for gastric mucosal integrity and acid secretion studies in the rat?. Retrieved from [Link]

  • National Institutes of Health. (2018, May 4). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. Retrieved from [Link]

  • National Institutes of Health. (2018, January 25). A Method for the Measurement of Salivary Gland Function in Mice. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is this compound used for?. Synapse. Retrieved from [Link]

  • Narita, T., et al. (2019, August 28). Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats. PLOS One. Retrieved from [Link]

  • ResearchGate. (2023, August 7). (PDF) Critical studies on pylorus ligated rat (Shay-rat). Retrieved from [Link]

  • ResearchGate. (n.d.). Pilocarpine-induced salivation in WT and M 1 and M 3 receptor single-KO.... Retrieved from [Link]

  • ResearchGate. (n.d.). Pilocarpine-induced salivation in WT and M 1 /M 3 receptor double-KO.... Retrieved from [Link]

  • ResearchGate. (n.d.). Drug dose formula/calculation for oral gavage injection?. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

  • PubMed. (n.d.). Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons. Retrieved from [Link]

  • PubMed. (n.d.). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. Retrieved from [Link]

  • PubMed. (n.d.). Antimuscarinic effect of this compound in vitro and in vivo. Retrieved from [Link]

  • PubMed. (n.d.). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay. Retrieved from [Link]

Sources

Characterizing Competitive Antagonism: A Protocol for Tiquizium Bromide Dose-Response Analysis in Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for determining the potency and mechanism of action of tiquizium bromide, an antimuscarinic agent, using the isolated guinea pig ileum model. We detail the entire workflow, from tissue preparation and experimental setup in an organ bath to the construction of cumulative dose-response curves and the application of Schild analysis to quantify competitive antagonism. The causality behind key experimental choices is explained to ensure robust, reproducible, and self-validating results. This guide is intended for researchers, pharmacologists, and drug development scientists engaged in the preclinical evaluation of anticholinergic compounds.

Introduction: The Scientific Rationale

This compound: A Muscarinic Antagonist this compound is a quaternary ammonium compound recognized for its antispasmodic and anti-ulcer properties. Its therapeutic effects stem from its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the action of the neurotransmitter acetylcholine, this compound effectively reduces smooth muscle contractions and glandular secretions in the gastrointestinal tract. Specifically, it targets the M3 muscarinic receptors on gastrointestinal smooth muscle, which are responsible for mediating contraction.

The Guinea Pig Ileum: A Gold-Standard Model The isolated guinea pig ileum is a classical and highly reliable ex vivo preparation for studying the pharmacology of drugs acting on intestinal smooth muscle. This tissue is densely innervated by cholinergic neurons and expresses a high population of muscarinic receptors, making it exceptionally sensitive to both cholinergic agonists and antagonists. Its low spontaneous activity provides a stable baseline, which is ideal for quantifying drug-induced contractions and their inhibition, making it a premier model for constructing dose-response relationships.

This protocol will first establish a baseline contractile response to a standard muscarinic agonist (acetylcholine). Subsequently, we will introduce fixed concentrations of this compound to determine its inhibitory effect on the agonist-induced contractions. The resulting data will be used to perform a Schild regression analysis, a critical tool for validating a truly competitive antagonist mechanism and determining its affinity (pA2 value) for the receptor.

Mechanism of Action: Cholinergic Signaling in the Ileum

Contraction of the ileal smooth muscle is primarily initiated by the release of acetylcholine (ACh) from parasympathetic nerve endings. ACh binds to M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells. This binding event activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the sarcoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.

This compound, as a competitive antagonist, reversibly binds to the same site on the M3 receptor as acetylcholine but does not activate it. By occupying the receptor, it physically prevents acetylcholine from binding and initiating the contractile signaling cascade.

cluster_0 Cholinergic Signaling & Antagonism ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein Activation M3R->Gq Activates Tiquizium This compound (Antagonist) Tiquizium->M3R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 via PIP2 Hydrolysis PIP2 PIP2 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Cholinergic signaling pathway leading to ileum contraction and its blockade by this compound.

Materials and Reagents

  • Animal: Male Dunkin-Hartley guinea pig (250-350 g)

  • Chemicals: this compound, Acetylcholine chloride (ACh), Sodium Chloride (NaCl), Potassium Chloride (KCl), Calcium Chloride (CaCl₂), Magnesium Chloride (MgCl₂), Sodium Bicarbonate (NaHCO₃), Sodium Dihydrogen Phosphate (NaH₂PO₄), D-Glucose.

  • Equipment:

    • Organ bath system with thermostatic control (37°C)

    • Isometric force transducer

    • Data acquisition system (e.g., PowerLab)

    • Aerator (carbogen gas: 95% O₂ / 5% CO₂)

    • Dissection instruments (scissors, forceps)

    • Syringes and pipettes

Detailed Experimental Protocols

Preparation of Physiological Salt Solution (Tyrode's Solution)

Causality: The viability of the isolated ileum depends entirely on an environment that mimics its physiological state. Tyrode's solution is an isotonic, buffered salt solution containing essential inorganic ions and an energy source.

  • NaCl: Maintains osmolarity.

  • KCl: Essential for maintaining membrane potential.

  • CaCl₂: Critical for muscle contraction.

  • MgCl₂: Modulates enzyme activity and membrane stability.

  • NaH₂PO₄ & NaHCO₃: Act as a buffering system to maintain pH around 7.4 when aerated with carbogen.

  • Glucose: Serves as the primary energy source for the tissue.

ComponentConcentration (g/L)Molar Concentration (mM)
Sodium Chloride (NaCl)8.0137.0
Potassium Chloride (KCl)0.22.7
Calcium Chloride (CaCl₂)0.21.8
Magnesium Chloride (MgCl₂)0.11.05
Sodium Bicarbonate (NaHCO₃)1.011.9
Sodium Phosphate (NaH₂PO₄)0.050.42
D-Glucose1.05.55
Table 1: Composition of Tyrode's Solution.

Protocol:

  • Dissolve all salts and glucose in 1 liter of distilled or deionized water.

  • Prepare this solution fresh on the day of the experiment.

  • Continuously aerate the solution with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before use and throughout the experiment. This is crucial for oxygenation and maintaining the physiological pH of ~7.4.

Tissue Preparation and Mounting
  • Humanely euthanize a guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination).

  • Immediately open the abdominal cavity and locate the ileocecal junction.

  • Excise a terminal portion of the ileum (approx. 10-15 cm).

  • Place the excised tissue in a petri dish containing fresh, aerated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove intestinal contents.

  • Cut segments of 2-3 cm in length.

  • Tie surgical thread to both ends of one segment.

  • Mount the tissue segment in the organ bath chamber (typically 10-20 mL volume) filled with Tyrode's solution maintained at 37°C and continuously aerated with carbogen.

  • Attach the lower thread to a fixed hook in the chamber and the upper thread to the isometric force transducer.

  • Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 45-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.

Protocol A: Establishing the Agonist (ACh) Dose-Response Curve

Causality: This step is a critical self-validating control. It confirms that the tissue is healthy, responsive, and provides the baseline maximum response (Emax) against which the antagonist's effect will be measured.

  • Baseline Recording: Record a stable baseline for 5-10 minutes.

  • Cumulative Dosing: Add acetylcholine to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and wait for the contractile response to reach a plateau (typically 60-90 seconds).

  • Without washing, add the next, higher concentration of ACh (increasing in half-log or log increments, e.g., 3 nM, 10 nM, 30 nM, etc.) until a maximal contraction is achieved and further increases in concentration produce no greater response.

  • Washout: Thoroughly wash the tissue with fresh Tyrode's solution at least 3-4 times and allow it to return to the baseline resting tension.

Protocol B: Evaluating the Antagonist (this compound)

Causality: This protocol directly measures the effect of this compound. By incubating the tissue with the antagonist before re-running the agonist dose-response curve, we can observe the rightward shift characteristic of competitive antagonism.

  • Antagonist Incubation: After the tissue has returned to baseline, add a known, fixed concentration of this compound (e.g., 10 nM) to the organ bath.

  • Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative acetylcholine dose-response curve as described in Protocol A.

  • Washout and Repeat: Thoroughly wash the tissue until it returns to the initial baseline. If time and tissue viability permit, repeat steps 1-3 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).

cluster_1 Experimental Workflow Start Start: Euthanize Guinea Pig Isolate Isolate & Prepare Ileum Segment Start->Isolate Mount Mount Tissue in Organ Bath (37°C, Carbogen, 1g Tension) Isolate->Mount Equilibrate Equilibrate for 45-60 min (Wash every 15 min) Mount->Equilibrate ProtocolA Protocol A: Control Generate Cumulative ACh Dose-Response Curve Equilibrate->ProtocolA Wash1 Wash Tissue Thoroughly Return to Baseline ProtocolA->Wash1 ProtocolB Protocol B: Antagonism 1. Incubate with this compound (20-30 min) 2. Generate ACh Dose-Response Curve Wash1->ProtocolB Wash2 Wash Tissue Thoroughly Return to Baseline ProtocolB->Wash2 Repeat Repeat Protocol B with Different Tiquizium Concentrations Wash2->Repeat Repeat->ProtocolB Yes Analyze Data Analysis: Plot Curves & Perform Schild Regression Repeat->Analyze No (All conc. tested)

Caption: Workflow diagram for determining the antagonistic effect of this compound.

Data Analysis and Interpretation

Constructing Dose-Response Curves
  • For each curve, express the contraction response as a percentage of the maximum response observed in the initial control curve (Emax from Protocol A).

  • Plot the % response (Y-axis) against the logarithm of the agonist (ACh) concentration (X-axis).

  • Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the sigmoidal curves and determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) for each curve.

Acetylcholine Concentration (Log M)Control Response (% Max)+ 10 nM Tiquizium (% Max)+ 30 nM Tiquizium (% Max)
-9.05.21.80.5
-8.515.16.52.1
-8.035.818.97.8
-7.565.245.125.3
-7.088.975.355.1
-6.598.192.482.3
-6.0100.098.595.6
-5.5100.099.899.1
Calculated EC₅₀ (M) 3.1 x 10⁻⁸ 1.1 x 10⁻⁷ 3.5 x 10⁻⁷
Table 2: Example data showing the rightward shift of the acetylcholine dose-response curve in the presence of this compound.
Schild Regression Analysis

Causality: Schild analysis mathematically validates the nature of the antagonism. For a simple competitive antagonist, the dose-response curves should shift to the right in a parallel manner without a reduction in the maximum response. The Schild plot provides a quantitative measure of the antagonist's affinity (pA2).

  • Calculate the Dose Ratio (r): For each concentration of this compound used, calculate the dose ratio. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • r = (EC₅₀ with antagonist) / (EC₅₀ without antagonist)

  • Construct the Schild Plot: Plot log(r - 1) on the Y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]), which is this compound, on the X-axis.

  • Interpret the Plot:

    • Slope: For a truly competitive antagonist, the slope of the linear regression line should not be significantly different from 1.0. A slope deviating from unity may suggest other forms of antagonism (e.g., non-competitive or allosteric).

    • pA₂ Value: The pA₂ is the x-intercept of the regression line. It represents the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2. The pA₂ value is a measure of the antagonist's affinity for the receptor, with a higher pA₂ indicating greater potency.

Based on the example data in Table 2:

  • For 10 nM Tiquizium: r = (1.1 x 10⁻⁷) / (3.1 x 10⁻⁸) = 3.55. log(r-1) = log(2.55) = 0.41

  • For 30 nM Tiquizium: r = (3.5 x 10⁻⁷) / (3.1 x 10⁻⁸) = 11.29. log(r-1) = log(10.29) = 1.01

Plotting these points would yield a pA₂ value and a slope close to 1, confirming competitive antagonism. A pA₂ value of 8.75 has been reported for this compound, indicating high affinity.

Conclusion

This application note provides a robust framework for characterizing the dose-response relationship of this compound in the isolated guinea pig ileum. By following these detailed protocols—which include essential self-validating controls and a clear rationale for each step—researchers can reliably determine the compound's mechanism of competitive antagonism and quantify its potency through Schild analysis. This classic pharmacological model remains an indispensable tool in the preclinical assessment of antimuscarinic agents for gastrointestinal disorders.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

  • Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. [Link]

  • University of Strathclyde. (n.d.). Guinea Pig Ileum. [Link]

  • Norecopa. (2021). Guinea Pig Ileum. [Link]

  • Spencer, N. J., & Smith, T. K. (2000). Purinergic and cholinergic neuro-neuronal transmission underlying reflexes activated by mucosal stimulation in the isolated guinea-pig ileum. The Journal of Physiology, 522(1), 147–160. [Link]

  • Ikeda, K., et al. (1998). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 48(4), 358-362. [Link]

  • Wikipedia. (n.d.). Tyrode's solution. [Link]

  • Brown, D. A., & Constanti, A. (1980). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. British Journal of Pharmacology, 70(4), 593–608. [Link]

  • Burgen, A. S., & Spero, L. (1968). The action of acetylcholine and other drugs on the efflux of potassium and rubidium from smooth muscle of the guinea-pig intestine. British Journal of Pharmacology and Chemotherapy, 34(1), 99–115. [Link]

  • Colquhoun, D. (2007). Why the Schild method is better than Schild realised. Trends in Pharmacological Sciences, 28(12), 608-614. [Link]

  • Gaddum, J. H., & Picarelli, Z. P. (1957). The use of the guinea-pig ileum preparation for testing the activity of substances which imitate or antagonize the actions of 5-hydroxytryptamine and tryptamine. British Journal of Pharmacology and Chemotherapy, 12(3), 323–328. [Link]

  • Yeoh, P. N., et al. (2013). Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. The Open Conference Proceedings Journal, 4, 94. [Link]

  • Taylor & Francis Online. (n.d.). Tyrode's solution – Knowledge and References. [Link]

  • Patsnap Synapse. (2024). What is this compound used for?[Link]

  • Takeuchi, T., et al. (1999). Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle. British Journal of Pharmacology, 128(1), 13-22. [Link]

  • Lew, M. J., & Angus, J. A. (1995). Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations. British Journal of Pharmacology, 116(2), 1903–1910. [Link]

  • Grokipedia. (n.d.). Tyrode's solution. [Link]

  • Wikipedia. (n.d.). Schild equation. [Link]

  • Manchanda, R., & Srinivasan, K. (1996). Cholinergic facilitation of neurotransmission to the smooth muscle of the guinea-pig prostate gland. British Journal of Pharmacology, 119(2), 341–348. [Link]

  • RJPT SimLab. (n.

Protocol for studying Tiquizium bromide's effect on canine tracheal smooth muscle

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for Quantifying the Antagonistic Effect of Tiquizium Bromide on Muscarinic Receptor-Mediated Contractions in Isolated Canine Tracheal Smooth Muscle

Audience: Researchers, scientists, and drug development professionals in pharmacology, respiratory biology, and preclinical development.

Introduction: The Scientific Rationale

The contractility of airway smooth muscle is a critical factor in respiratory physiology and pathophysiology, such as in asthma and chronic obstructive pulmonary disease (COPD).[1][2] The parasympathetic nervous system plays a dominant role in regulating this tone through the release of acetylcholine (ACh), which acts primarily on M3 muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells to induce contraction.[1] Consequently, muscarinic receptor antagonists are a cornerstone of therapy for obstructive airway diseases.[3]

This compound is an antimuscarinic agent that functions as a competitive antagonist at these receptors.[4][5][6] By blocking the binding of acetylcholine, this compound prevents the intracellular signaling cascade that leads to smooth muscle contraction, resulting in bronchodilation.[4][7] Studies have demonstrated its efficacy as a spasmolytic and bronchodilatory agent, with a high affinity for muscarinic receptors, including those prevalent in airway smooth muscle.[7][8][9]

The canine trachea serves as a highly valuable and translational ex vivo model for studying airway smooth muscle pharmacology.[7][10] Its anatomical and physiological similarities to the human airway make it an excellent platform for characterizing the potency and mechanism of action of novel muscarinic antagonists.[11]

This application note provides a detailed, field-proven protocol for quantifying the antagonistic properties of this compound on canine tracheal smooth muscle using the isolated organ bath technique. The methodology is designed to generate robust, reproducible concentration-response data, enabling the calculation of the antagonist's affinity constant (pA2), a critical parameter in preclinical drug profiling.

Principle of the Assay: Competitive Antagonism in an Organ Bath

The isolated organ bath is a classic pharmacological tool that allows for the study of tissue contractility in a controlled physiological environment.[12][13] This protocol employs the principles of competitive antagonism to characterize this compound.

The core of the experiment involves:

  • Establishing a Baseline: A cumulative concentration-response curve is generated for an agonist (acetylcholine) to determine its potency (EC50) and the maximum contraction (Emax) of the tracheal tissue.[14][15]

  • Introducing the Antagonist: The tissue is pre-incubated with a fixed concentration of this compound.

  • Quantifying the Shift: A second acetylcholine concentration-response curve is generated in the presence of this compound. A competitive antagonist will cause a rightward, parallel shift in the agonist's concentration-response curve without reducing the maximum response.[16]

  • Calculating Potency: By repeating this process with several concentrations of this compound, a Schild analysis can be performed to calculate the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value, providing a robust measure of antagonist potency.

A published study using this model reported a pA2 value of 8.75 for this compound against acetylcholine-induced contractions in canine tracheal smooth muscle.[7] This protocol is designed to reliably reproduce such findings, thereby serving as a self-validating system.

Key Signaling Pathway & Experimental Workflow

Signaling Pathway of Muscarinic Antagonism

The diagram below illustrates the mechanism by which this compound antagonizes acetylcholine at the M3 muscarinic receptor on a tracheal smooth muscle cell, preventing the downstream signaling that leads to contraction.

G cluster_0 Tracheal Smooth Muscle Cell M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release (from SR) IP3->Ca Contraction Muscle Contraction Ca->Contraction Initiates ACh Acetylcholine (Agonist) ACh->M3 Binds & Activates Tiquizium This compound (Antagonist) Tiquizium->M3 Competitively Blocks

Caption: Mechanism of this compound's competitive antagonism at the M3 receptor.

Experimental Workflow Overview

This diagram outlines the sequential steps of the protocol, from tissue acquisition to final data analysis.

G A 1. Canine Trachea Acquisition & Dissection B 2. Prepare Tracheal Smooth Muscle Strips A->B C 3. Mount Strips in Organ Baths B->C D 4. Equilibration & Viability Check (KCl Depolarization) C->D E 5. Baseline Agonist CRC (Acetylcholine) D->E F 6. Washout E->F G 7. Incubate with this compound (e.g., 10 nM) F->G H 8. Repeat Agonist CRC G->H I 9. Repeat Steps F-H with Increasing [Tiquizium] H->I Iterate J 10. Data Analysis (Schild Plot & pA2 Calculation) I->J

Caption: Step-by-step experimental workflow for pA2 determination.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalogue #Purpose
This compoundMedChemExpressHY-B1388Antagonist
Acetylcholine ChlorideSigma-AldrichA6625Agonist
Potassium Chloride (KCl)Thermo FisherP217Induces depolarization for viability check
Krebs-Henseleit Buffer ComponentsVarious-Physiological salt solution
- NaCl, KCl, CaCl₂, KH₂PO₄
- MgSO₄·7H₂O, NaHCO₃
- D-Glucose
Carbogen Gas (95% O₂ / 5% CO₂)Airgas-Maintain pH and oxygenation
Adult Beagle Dog TracheaBioIVT-Tissue source
Isolated Organ Bath SystemRadnoti Glass159920Tissue incubation and tension recording
Isometric Force TransducerADInstrumentsMLT0201Measures contractile force
Data Acquisition SystemADInstrumentsPowerLab 8/35Records and analyzes data
Dissection ToolsFine Science Tools-Scissors, forceps
Silk Suture Thread (3-0)Ethicon-Mounting tissue

Detailed Experimental Protocol

Part A: Preparation of Krebs-Henseleit Buffer (1L)
  • Rationale: Krebs-Henseleit solution is an isotonic buffer that mimics the ionic composition of extracellular fluid, ensuring tissue viability ex vivo. The glucose provides an energy source, and bicarbonate acts as a pH buffer when gassed with carbogen.

  • Add the following salts to ~900 mL of ultrapure water and stir until dissolved:

    • NaCl: 6.9 g (118 mM)

    • KCl: 0.35 g (4.7 mM)

    • CaCl₂: 0.29 g (2.5 mM)

    • KH₂PO₄: 0.16 g (1.2 mM)

    • MgSO₄·7H₂O: 0.29 g (1.2 mM)

    • NaHCO₃: 2.1 g (25 mM)

    • D-Glucose: 2.0 g (11.1 mM)

  • Adjust the final volume to 1L with ultrapure water.

  • Continuously aerate the buffer with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes before use and throughout the experiment. This maintains a physiological pH of ~7.4.

  • Maintain the buffer temperature at 37°C in a water bath.

Part B: Canine Tracheal Tissue Preparation
  • Rationale: Careful dissection is crucial to isolate the trachealis muscle while preserving its integrity. Removing the epithelium can sometimes reduce data variability, but for studying physiological responses, an epithelium-intact preparation is often preferred. This protocol assumes an epithelium-intact preparation.

  • Obtain a fresh canine trachea and immediately place it in ice-cold, carbogen-aerated Krebs-Henseleit buffer.

  • Carefully remove excess connective and adipose tissue from the exterior of the trachea.

  • Open the trachea longitudinally by cutting through the cartilage rings opposite the smooth muscle band.

  • Pin the trachea, mucosal side up, in a dissection dish filled with cold, aerated Krebs buffer.

  • Isolate the trachealis muscle by carefully dissecting it away from the cartilage.

  • Cut the muscle into parallel strips, approximately 2-3 mm wide and 10-15 mm long.

  • Tie a silk suture loop to each end of the muscle strips for mounting. Keep the prepared strips in cold, aerated Krebs buffer until ready to mount.

Part C: Organ Bath Setup and Equilibration
  • Rationale: The equilibration period allows the tissue to recover from the dissection trauma and stabilize at a baseline tension. The optimal resting tension is determined to ensure maximal contractile response (length-tension relationship).

  • Fill the organ baths with fresh Krebs-Henseleit buffer, ensuring continuous aeration with carbogen and maintenance of the temperature at 37°C.[13]

  • Mount each tracheal strip in an organ bath. Attach the bottom suture to a fixed hook and the top suture to an isometric force transducer.

  • Apply an initial resting tension of 1.5-2.0 grams. Allow the tissue to equilibrate for 60-90 minutes.

  • During equilibration, wash the tissue with fresh, pre-warmed Krebs buffer every 15-20 minutes.

  • After equilibration, check tissue viability by inducing a contraction with 60 mM KCl. This is achieved by replacing the normal Krebs buffer with a high-K⁺ Krebs buffer (where NaCl is isomolarly replaced with KCl).

  • A robust contraction confirms tissue health. Wash out the KCl with normal Krebs buffer and allow the tension to return to baseline. This KCl-induced contraction can be used to normalize subsequent agonist-induced responses.

Part D: Experimental Procedure for pA2 Determination
  • Rationale: A cumulative concentration-response curve is an efficient method to determine agonist potency. Pre-incubation with the antagonist allows it to reach equilibrium at the receptor site before the agonist is re-introduced.

  • Baseline Acetylcholine CRC:

    • Add acetylcholine (ACh) to the organ bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 1 nM to 100 µM).[17]

    • Wait for the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the tension at each concentration. This serves as the control curve.

  • Washout:

    • Perform at least three complete washes with fresh Krebs buffer over 30-45 minutes to ensure complete removal of ACh and allow the tissue to return to its resting state.

  • Antagonist Incubation:

    • Add the first concentration of this compound (e.g., 1 nM) to the bath.

    • Incubate the tissue for a fixed period, typically 30 minutes, to allow for equilibration of the antagonist with the receptors.

  • Second Acetylcholine CRC:

    • While the this compound is still present, repeat the cumulative ACh concentration-response curve as described in step 1.

  • Repeat for Multiple Antagonist Concentrations:

    • Repeat the washout (step 2) and incubation (step 3) procedure with progressively higher concentrations of this compound (e.g., 10 nM, 100 nM). Generate a full ACh CRC for each antagonist concentration.

Data Analysis and Expected Results

Data Analysis
  • Normalize Data: Express the contractile response as a percentage of the maximum contraction achieved with either ACh in the control curve or the initial KCl contraction.

  • Generate Curves: Plot the normalized response against the logarithm of the molar concentration of acetylcholine for each condition (control and each concentration of this compound).

  • Determine EC50: For each curve, use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value (the agonist concentration that produces 50% of the maximal response).

  • Calculate Concentration Ratio (CR): The CR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. Calculate a CR for each concentration of this compound used.

  • Construct the Schild Plot:

    • Plot log(CR - 1) on the y-axis versus the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points.

    • The slope of the regression line should be close to 1.0, which is indicative of competitive antagonism.

    • The x-intercept of the regression line is the pA2 value.

Expected Quantitative Data

The table below summarizes the expected outcomes from the experiment, with example values based on published literature.[7]

ParameterDescriptionExpected Value/Outcome
ACh EC50 (Control) Potency of acetylcholine alone.~1-5 µM
Curve Shift ACh CRC shifts rightward in the presence of this compound.Parallel, rightward shift with no change in Emax.
Schild Plot Slope Indicator of competitive antagonism mechanism.Approximately 1.0
pA2 Value Negative log of the antagonist's dissociation constant (Kb).~8.75

Troubleshooting

IssuePossible CauseSolution
Poor or no response to KCl Tissue damage during dissection; prolonged time between harvest and experiment.Use fresh tissue; handle gently during preparation; ensure continuous oxygenation of buffer.
High baseline noise Electrical interference; unstable organ bath temperature or aeration.Check grounding of equipment; ensure stable temperature control and consistent bubbling.
Drifting baseline tension Incomplete equilibration; tissue fatigue.Ensure adequate equilibration time (at least 60 min); do not over-stretch the tissue.
Schild plot slope not equal to 1 Non-competitive antagonism; insufficient antagonist incubation time.Verify the mechanism of the drug; increase the incubation time to ensure equilibrium is reached.

Conclusion

This application note details a robust and reproducible protocol for the pharmacological characterization of this compound on canine tracheal smooth muscle. By following this methodology, researchers can accurately determine the antagonist's potency (pA2) and confirm its mechanism of competitive antagonism at muscarinic receptors. This assay is a fundamental component of preclinical respiratory drug discovery and provides critical data for evaluating the therapeutic potential of novel antimuscarinic agents.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]

  • Campos, M., & Nials, A. T. (2011). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 163(1), 4-10. Available at: [Link]

  • Koyama, S., et al. (2000). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 50(6), 536-540. Available at: [Link]

  • Murphy, T. M., & Mitchell, R. W. (1994). Maturation of acetylcholinesterase expression in tracheal smooth muscle contraction. American Journal of Physiology-Lung Cellular and Molecular Physiology, 266(3), L299-L305. Available at: [Link]

  • Le, J. K., & Sharma, S. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Sankary, R. M., et al. (1989). Characterization of muscarinic receptors in dog tracheal smooth muscle cells. Biochemical Pharmacology, 38(18), 3025-3029. Available at: [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Retrieved from [Link]

  • Candura, S. M., et al. (1996). Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. British Journal of Pharmacology, 118(6), 1467-1474. Available at: [Link]

  • Torphy, T. J., & Rinard, G. A. (1985). Functional antagonism in canine tracheal smooth muscle: inhibition by methacholine of the mechanical and biochemical responses to isoproterenol. Journal of Pharmacology and Experimental Therapeutics, 233(2), 432-438. Available at: [Link]

  • Lammers, J. E., et al. (2017). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Visualized Experiments, (129), 56432. Available at: [Link]

  • ResearchGate. (n.d.). Concentration-response curves for ACh in isolated tracheal preparations... [Image]. Retrieved from [Link]

  • RSIS International. (2025). Concentration-Response Curve for Acetylcholine (ACh) in the Absence and Presence of Atropine and Measurement of the Equilibrium Dissociation Constant (KB) Using Schild Analysis. Retrieved from [Link]

  • Semenov, I., Herlihy, J. T., & Brenner, R. (2022). Measurements: Tracheal Constriction Using Mice l Protocol Preview. JoVE. Available at: [Link]

  • Pabelick, C. M., & Prakash, Y. S. (2022). New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 67(5), 493-495. Available at: [Link]

  • Persson, C. G. (1988). Effect of different bronchodilators on airway smooth muscle responsiveness to contractile agents. Thorax, 43(6), 443-447. Available at: [Link]

  • Lazareno, S., et al. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules, 11(4), 142-173. Available at: [Link]

  • Lee, S., et al. (2024). A retrospective study of tracheal collapse in small-breed dogs: 110 cases (2022–2024). Frontiers in Veterinary Science, 11, 1422896. Available at: [Link]

  • Carr, R., & Sukkar, M. (2016). M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors. PLoS ONE, 11(3), e0151843. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • Dayıoğlu, H., et al. (2020). INVESTIGATION OF THE ACTION MECHANISM OF AMMONIUM PYRROLIDINE DITHIOCARBAMATE ON RAT TRACHEA SMOOTH MUSCLE. Journal of Scientific Reports-A, (45), 12-27. Available at: [Link]

  • Miller, J. R., et al. (1991). Concentration-dependence of acetylcholine-induced changes in calcium and tension in swine trachealis. Journal of Applied Physiology, 71(5), 1888-1894. Available at: [Link]

  • MSD Veterinary Manual. (n.d.). Neuromuscular Blocking Agents for Animals. Retrieved from [Link]

  • Lulla, A., et al. (1987). Selectivity of antimuscarinic compounds for muscarinic receptors of human brain and heart. Journal of Pharmacy and Pharmacology, 39(8), 651-653. Available at: [Link]

  • Hsiao, Y. C., et al. (2022). Canine Intestinal Organoids as a Novel In Vitro Model of Intestinal Drug Permeability: A Proof-of-Concept Study. Pharmaceutics, 14(11), 2419. Available at: [Link]

  • YouTube. (2017). Drug Response Curve (DRC) of Acetylcholine. Retrieved from [Link]

  • Milchert, M., et al. (2010). Skeletal muscle relaxants inhibit rat tracheal smooth muscle tone in vitro. Folia Morphologica, 69(2), 71-77. Available at: [Link]

  • O'Callaghan, A., et al. (2014). A pilot study of an in-vitro bovine trachea model of the effect of continuous positive airway pressure breathing on airway surface liquid. BioMedical Engineering OnLine, 13, 15. Available at: [Link]

  • LION. (n.d.). STOPAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

Application Note: A Strategy for the Identification and Quantification of Tiquizium Bromide Metabolites in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the development of a robust analytical method for the identification and subsequent quantification of potential metabolites of Tiquizium bromide in biological matrices such as plasma and urine. This compound is a quaternary ammonium compound and a muscarinic antagonist used as an antispasmodic.[1][2][3] Due to a lack of publicly available information on its specific metabolic fate, this application note outlines a strategy based on established biotransformation pathways for structurally related compounds. We propose a workflow that leverages high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to screen for, identify, and quantify metabolites arising from common phase I metabolic reactions.[4]

Introduction: The Rationale for Metabolite Analysis

This compound is an antispasmodic agent that exerts its therapeutic effect by blocking muscarinic receptors in the gastrointestinal tract.[5][6] Understanding the metabolic profile of a drug is a cornerstone of drug development, providing critical insights into its efficacy, potential toxicity, and pharmacokinetic behavior. As this compound contains a quaternary ammonium group and two thiophene moieties, its metabolism is of significant interest.[2] The thiophene ring, in particular, is a known "structural alert" as its metabolism can lead to reactive intermediates.[7][8][9] Therefore, a reliable analytical method is essential for researchers and drug development professionals to elucidate its biotransformation and ensure its safety and efficacy.

Predicted Metabolic Pathways of this compound

In the absence of specific literature on this compound's metabolism, we can predict its primary biotransformation routes based on its chemical structure and known metabolic pathways for similar chemical entities.

  • Oxidation of the Thiophene Ring: The thiophene moiety in pharmaceuticals is susceptible to cytochrome P450 (CYP450) mediated oxidation.[1][10] This can occur via two primary competitive reactions:

    • S-oxidation: Formation of a thiophene S-oxide.[7][11]

    • Epoxidation: Leading to subsequent rearrangement to form hydroxylated metabolites.[10][12]

  • N-Dealkylation: While quaternary ammonium cations are generally stable, N-dealkylation can occur under certain biological conditions.[13] For this compound, this would likely involve the removal of the N-methyl group.[14][15]

Based on these established pathways, we propose the following potential Phase I metabolites for initial screening:

  • M1: Mono-hydroxylated Tiquizium: Addition of a hydroxyl group (+16 Da) to one of the thiophene rings.

  • M2: Tiquizium S-oxide: Addition of an oxygen atom (+16 Da) to one of the thiophene sulfur atoms.

  • M3: N-desmethyl-Tiquizium: Loss of a methyl group (-14 Da) from the quaternary nitrogen.

The following diagram illustrates these predicted metabolic transformations.

G cluster_0 Phase I Metabolism (CYP450) parent This compound (Parent Drug) M1 M1: Mono-hydroxylated Tiquizium (+16 Da) parent->M1 Hydroxylation (Thiophene Ring) M2 M2: Tiquizium S-oxide (+16 Da) parent->M2 S-oxidation (Thiophene Ring) M3 M3: N-desmethyl-Tiquizium (-14 Da) parent->M3 N-demethylation

Caption: Predicted Phase I metabolic pathways of this compound.

Analytical Method Development: A Step-by-Step Protocol

This section details a comprehensive protocol for the extraction, separation, and detection of this compound and its putative metabolites from human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to isolate the analytes of interest from the complex biological matrix, thereby reducing matrix effects and improving analytical sensitivity. Given the quaternary ammonium nature of this compound, a cation-exchange SPE is a logical choice.

Protocol:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of an internal standard (IS) solution (e.g., an isotope-labeled this compound or a structurally similar quaternary ammonium compound) and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Conditions

The chromatographic separation will be performed using a reverse-phase column suitable for polar compounds.

ParameterRecommended Setting
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
8.0
9.0
9.1
12.0
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. The initial phase of the study should focus on identifying the potential metabolites using various scan functions before developing a quantitative Multiple Reaction Monitoring (MRM) method.

Metabolite Screening Strategy:

  • Full Scan MS: Acquire full scan data to identify the precursor ions of the parent drug and its predicted metabolites.

  • Product Ion Scan (PIS): Fragment the precursor ion of this compound to identify its characteristic product ions. This fragmentation pattern will be crucial for identifying related metabolites.

  • Precursor Ion Scan (PIS) / Neutral Loss (NL) Scanning:

    • For the N-desmethyl metabolite (M3), a neutral loss scan for 14 Da (CH₂) can be employed.

    • For the hydroxylated and S-oxide metabolites (M1 and M2), which have the same mass shift, their fragmentation patterns will be key to differentiation. A precursor ion scan for a common fragment ion identified from the parent drug's PIS can help in their detection.

Once potential metabolites are identified, specific MRM transitions can be optimized for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Mode Full Scan, Product Ion Scan, Precursor Ion Scan, Neutral Loss, and MRM

Proposed MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tiquizium330.1To be determined
M1: Hydroxy-Tiquizium346.1To be determined
M2: Tiquizium S-oxide346.1To be determined
M3: N-desmethyl-Tiquizium316.1To be determined
Internal Standard (IS)Dependent on ISDependent on IS

Method Validation

Once the analytical method for the identified metabolites is established, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9] The validation should assess the following parameters:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample + Internal Standard B Protein Precipitation & Acidification A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Metabolite Identification (Full Scan, PIS, NL) F->G H Quantification (MRM) G->H I Method Validation H->I

Caption: Overall analytical workflow for this compound metabolite analysis.

Conclusion

This application note presents a strategic and scientifically grounded approach for the development of a robust analytical method for the identification and quantification of this compound metabolites. By predicting plausible metabolic pathways and employing advanced LC-MS/MS techniques, researchers can effectively elucidate the biotransformation of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with a clear validation strategy, provide a comprehensive guide for drug metabolism and pharmacokinetic studies of this compound.

References

  • Bansal, S., & Kumar, A. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2313–2322. [Link]

  • Dansette, P. M., et al. (1990). Oxidative activation of the thiophene ring by hepatic enzymes. Hydroxylation and formation of electrophilic metabolites during metabolism of tienilic acid and its isomer by rat liver microsomes. Biochemical Pharmacology, 40(6), 1211-1218. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Fujisawa, H., et al. (1997). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 47(1), 33-37. [Link]

  • Kusuri-no-Shiori. This compound CAPSULES 5mg "TOWA". [Link]

  • Liebler, D. C., & Guengerich, F. P. (2005). Elucidating mechanisms of drug-induced toxicity. Nature Reviews Drug Discovery, 4(5), 410-420.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72159, this compound. [Link]

  • Newkome, G. R., Majestic, V. K., & Sauer, J. D. (1980). Convenient dealkylation of quaternary ammonium salts.
  • Patsnap Synapse. What is the mechanism of this compound?[Link]

  • Peter, R. M., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(6), 1058–1066. [Link]

  • S. E. C. Pharma. STOPAN. [Link]

  • Taylor & Francis Online. Biotransformation – Knowledge and References. [Link]

  • Thiemann, T. (2012). Thiophene S-Oxides. In Thiophenes (pp. 135-154). IntechOpen. [Link]

  • Valia, K. H., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1462–1475. [Link]

  • Valia, K. H., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed, 25(9), 1462-75. [Link]

  • Wikipedia. Quaternary ammonium cation. [Link]

  • Zarei, M., & Norouzi, M. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3293. [Link]

  • McCooeye, M. A., & Scaiano, J. C. (2000). N-Demethylation of Alkaloids. Current Organic Chemistry, 4(3), 245-263. [Link]

  • University of the Punjab. Biotransformation. [Link]

  • Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. [Link]

Sources

Application Note: High-Throughput Screening for M3 Receptor Antagonists Using a U2OS Cell-Based Calcium Flux Assay with Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Cellular Pharmacology

Introduction

The M3 muscarinic acetylcholine receptor (M3R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of numerous physiological processes.[1] Encoded by the CHRM3 gene, M3Rs are widely distributed in the body, including in smooth muscles, endocrine and exocrine glands, the lungs, and the brain.[1] Upon activation by acetylcholine, the M3R couples to Gq proteins, initiating a signaling cascade that activates phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration.[1][3][4] This calcium signal is a key event in mediating downstream cellular responses such as smooth muscle contraction and glandular secretion.[1][2]

Given their significant role in pathophysiology, particularly in conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder, M3Rs are a prime target for therapeutic intervention.[5] The development of selective M3R antagonists is therefore of great interest in drug discovery. Tiquizium bromide is an antimuscarinic agent that acts as a competitive antagonist at muscarinic receptors, including the M3 subtype, leading to the relaxation of smooth muscles and a reduction in secretions.[6][7]

This application note details a robust and reproducible high-throughput screening (HTS) assay for identifying and characterizing M3R antagonists. The assay utilizes the human osteosarcoma U2OS cell line, which is an excellent host for exogenous protein expression, stably expressing the human M3 receptor.[8][9][10] The assay quantifies M3R activation by measuring the agonist-induced intracellular calcium flux using the fluorescent calcium indicator Fluo-4 AM. We further demonstrate the utility of this assay by characterizing the inhibitory activity of the known M3R antagonist, this compound.

Scientific Rationale and Assay Principle

The U2OS cell line is a well-established model in cell biology, known for its epithelial morphology and robust growth characteristics.[10][11] These cells are readily transfected, making them an ideal system for creating stable cell lines expressing a target of interest, in this case, the human M3 receptor.[8] By using a stable cell line, we ensure consistent receptor expression levels across experiments, which is crucial for a reliable HTS assay.

The core of this assay is the measurement of intracellular calcium mobilization, a direct and rapid downstream event of M3R activation.[3][12] We employ Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to calcium. In its acetoxymethyl (AM) ester form, Fluo-4 is non-fluorescent and can readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent Fluo-4 dye in the cytoplasm. Upon M3R activation by an agonist (e.g., carbachol), the subsequent rise in intracellular calcium leads to a significant increase in Fluo-4 fluorescence, which can be detected in real-time using a fluorescence plate reader.

This compound, as an M3R antagonist, will competitively block the binding of the agonist, thereby preventing the downstream calcium release.[6] This inhibitory effect is quantified by a concentration-dependent decrease in the agonist-induced fluorescence signal. By measuring this inhibition across a range of antagonist concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key parameter for assessing antagonist potency.[13]

Signaling Pathway and Experimental Workflow

M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Binds to Receptor Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release CellularResponse Cellular Response (e.g., Contraction) Ca_Cytosol->CellularResponse Triggers Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds Tiquizium This compound (Antagonist) Tiquizium->M3R Blocks

Caption: M3 receptor signaling cascade.

Experimental Workflow for Antagonist Screening

Antagonist_Screening_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis CellCulture 1. Culture U2OS-M3R cells in 96-well plates DyeLoading 2. Load cells with Fluo-4 AM dye CellCulture->DyeLoading AddAntagonist 4. Add this compound to cells and incubate DyeLoading->AddAntagonist CompoundPrep 3. Prepare serial dilutions of This compound CompoundPrep->AddAntagonist AddAgonist 5. Add agonist (Carbachol) to stimulate M3R AddAntagonist->AddAgonist ReadFluorescence 6. Measure fluorescence intensity (kinetic read) AddAgonist->ReadFluorescence DataAnalysis 7. Analyze data: - Normalize to controls - Generate dose-response curve - Calculate IC50 ReadFluorescence->DataAnalysis

Caption: Antagonist screening workflow.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
U2OS-hM3R Stable Cell LineInnoprotP30303
McCoy's 5A MediumGibco16600082
Fetal Bovine Serum (FBS)Gibco10270106
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
ProbenecidThermo Fisher ScientificP36400
CarbacholSigma-AldrichC4382
This compoundSigma-AldrichTBD
96-well black, clear-bottom platesCorning3603
HBSS (Hank's Balanced Salt Solution)Gibco14025092

Detailed Protocols

U2OS-hM3R Cell Culture and Maintenance

The human U2OS cell line is derived from a bone osteosarcoma.[10] Proper cell culture technique is paramount for reproducible results.

  • Growth Medium: Prepare complete growth medium consisting of McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14][15]

  • Culture Conditions: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.[10][14][15]

  • Subculturing: When cells reach 80-90% confluency, typically every 3-4 days, passage them.

    • Aspirate the old medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

    • Split the cells at a 1:4 to 1:6 ratio into new T-75 flasks.

Assay Plate Preparation
  • The day before the assay, harvest U2OS-hM3R cells as described above.

  • Count the cells using a hemocytometer or automated cell counter.

  • Dilute the cells in complete growth medium to a final concentration of 5 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well black, clear-bottom plate.

  • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell adherence.

Calcium Assay Protocol
  • Dye Loading Solution Preparation:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2 mM Probenecid. Probenecid is an anion-exchange transport inhibitor that helps to improve dye retention within the cells.[16]

  • Cell Loading:

    • On the day of the assay, aspirate the growth medium from the cell plate.

    • Add 100 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[17]

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in HBSS at 4X the final desired concentrations.

    • Prepare a 4X solution of the agonist, carbachol, in HBSS. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response), which should be determined empirically beforehand.

  • Assay Execution:

    • After incubation, gently aspirate the dye loading solution from the wells.

    • Wash the cells twice with 100 µL of HBSS.

    • Add 50 µL of HBSS to each well.

    • Add 50 µL of the 4X this compound dilutions to the appropriate wells. For control wells (agonist only and vehicle), add 50 µL of HBSS.

    • Incubate the plate at room temperature for 20 minutes.

    • Place the plate into a fluorescence plate reader (e.g., FlexStation 3 or similar) equipped with an automated liquid handling system.

    • Set the reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1.5 seconds for a total of 120 seconds.

    • After a baseline reading of 20 seconds, inject 50 µL of the 4X carbachol solution into each well.

    • Continue reading the fluorescence for the remainder of the time.

Data Analysis and Interpretation

IC50 Determination for this compound

The potency of this compound is determined by calculating its IC50 value.[13]

  • Data Normalization:

    • For each well, determine the maximum fluorescence response after agonist addition.

    • The data should be normalized to the controls:

      • 0% Inhibition (Positive Control): Wells with agonist only.

      • 100% Inhibition (Negative Control): Wells with vehicle only (no agonist).

    • Use the formula: % Inhibition = 100 * (1 - (Response_Compound - Response_Negative) / (Response_Positive - Response_Negative))

  • Dose-Response Curve:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Assay Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[18][19][20] It reflects the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • Where SD is the standard deviation and Mean is the average of the control responses.

  • Interpretation of Z'-Factor Values: [18]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

    • Z' < 0: A poor assay, not suitable for screening.

Expected Results

A successful experiment will show a robust increase in fluorescence upon the addition of carbachol in the positive control wells. In the presence of increasing concentrations of this compound, this carbachol-induced fluorescence signal will be progressively inhibited. The resulting dose-response curve for this compound should be sigmoidal, allowing for a reliable calculation of its IC50. The Z'-factor for the assay should consistently be above 0.5, indicating a high-quality and reproducible assay.

ParameterExpected ValueInterpretation
Carbachol EC50 ~30 nM - 2 µM[12]Potency of the agonist in this cell system.
This compound pKi ~9.11 (for M3)[5]High affinity of the antagonist for the M3 receptor.
Assay Z'-Factor > 0.5[18]The assay is robust and suitable for HTS.
Signal Window > 5-foldA clear distinction between baseline and stimulated signal.

Troubleshooting

IssuePossible CauseSolution
Low Signal-to-Background Ratio - Insufficient receptor expression- Poor dye loading- Low cell number- Verify M3R expression via WB or qPCR- Optimize Fluo-4 AM concentration and loading time- Ensure accurate cell seeding density
High Well-to-Well Variability - Inconsistent cell seeding- Edge effects in the plate- Inaccurate liquid handling- Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate- Calibrate and verify pipettes and liquid handlers
Z'-Factor < 0.5 - High variability in controls- Small dynamic range- Re-optimize agonist concentration (use EC80-EC90)- Ensure consistent cell health and passage number- Check for compound autofluorescence
No Response to Agonist - Non-functional receptor- Inactive agonist- Incorrect assay buffer (e.g., contains Ca2+)- Confirm receptor functionality with a known agonist- Use a fresh, validated batch of agonist- Ensure a calcium-free buffer for the agonist dilution

Conclusion

This application note provides a comprehensive and validated protocol for a high-throughput, cell-based calcium flux assay to screen for M3 muscarinic receptor antagonists. By leveraging the U2OS-hM3R stable cell line and the fluorescent calcium indicator Fluo-4 AM, this assay offers a robust, reliable, and reproducible platform for identifying and characterizing novel M3R modulators like this compound. The inclusion of rigorous quality control measures, such as the Z'-factor calculation, ensures the integrity and confidence of the screening data, making this protocol highly suitable for academic research and industrial drug discovery programs.

References

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Retrieved from [Link]

  • Ubigene. (2025, April 22). Tips for U-2OS Cell Culture and Gene Editing. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics. Retrieved from [Link]

  • ENCODE. (n.d.). Farnham_Cell Culture Protocol for U2OS cells[1]. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • PMC. (n.d.). The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels. Retrieved from [Link]

  • PNAS. (2018, November 7). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Antimuscarinic effect of this compound in vitro and in vivo. Retrieved from [Link]

  • AS ONE INTERNATIONAL. (n.d.). Muscarinic Receptor 3 stable expressing U2OS Cell Line. Retrieved from [Link]

  • U2OS Cell Line User Guide. (n.d.). Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved from [Link]

  • NCBI. (2025, December 14). Gene ResultCHRM3 cholinergic receptor muscarinic 3 [ (human)]. Retrieved from [Link]

  • MDPI. (2023, January 9). M3 Receptor Pathway Stimulates Rapid Transcription of the CB1 Receptor Activation through Calcium Signalling and the CNR1 Gene Promoter. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

  • PMC. (n.d.). Inhibition of m3 muscarinic acetylcholine receptors by local anaesthetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Culture Collections. (n.d.). U-2 OS Cell Line Profile. Retrieved from [Link]

  • NIH. (n.d.). Co-incident signalling between mu-opioid and M3 muscarinic receptors at the level of Ca2+ release from intracellular stores. Retrieved from [Link]

  • PubMed. (n.d.). Differential calcium signalling by m2 and m3 muscarinic acetylcholine receptors in a single cell type. Retrieved from [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • ResearchGate. (2018, April 4). Protocol loading Fluo-4 AM for HEK-293?. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • YouTube. (2021, February 20). Muscarinic cholinergic receptors. Retrieved from [Link]

  • Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. (n.d.). Retrieved from [Link]

  • Bio-protocol. (n.d.). U2OS Stable Cell Line Construction. Retrieved from [Link]

  • Biocompare. (n.d.). U2OS Cell Line Transfection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tiquizium Bromide in Physiological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiquizium bromide is a quaternary ammonium anticholinergic agent investigated for its antispasmodic and anti-ulcer properties, primarily targeting muscarinic receptors in the gastrointestinal tract.[1][2][3][4][5] For researchers in drug development and related scientific fields, achieving reliable and reproducible data in both in vitro and in vivo experiments is paramount. This hinges on the correct preparation of the compound, specifically its solubility and stability in physiological buffers. This guide provides an in-depth technical resource, structured as a series of frequently asked questions and troubleshooting workflows, to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the basic solubility characteristics of this compound?

As a quaternary ammonium salt, this compound's permanent positive charge generally confers good water solubility.[6][7] However, its solubility in organic solvents is limited. Understanding these fundamental properties is the first step in designing your experimental protocols.

Table 1: Solubility Profile of this compound

Solvent Solubility Notes
Water High Expected due to its quaternary ammonium salt structure.[6][7]
DMSO Slightly Soluble Can be used for preparing high-concentration stock solutions.[1][8]
Methanol Slightly Soluble Another option for stock solution preparation.[1][8]

| Physiological Buffers (e.g., PBS) | Generally Soluble | Solubility can be affected by buffer components, pH, and concentration. |

Q2: I'm observing precipitation when I dissolve this compound in my physiological buffer. What's causing this and how do I fix it?

Observing precipitation is a common issue that can compromise your experiment before it even begins. This is often due to interactions between the compound, the buffer components, and the final solution conditions. Follow this workflow to diagnose and solve the problem.

Workflow: Troubleshooting this compound Precipitation

G cluster_0 Initial Observation cluster_1 Primary Investigation Steps cluster_2 Corrective Actions & Rationale Precipitation Precipitation or Cloudiness Observed in Buffer Buffer_Comp 1. Evaluate Buffer Choice (e.g., Phosphate vs. Bicarbonate) Precipitation->Buffer_Comp Potential cause? Concentration 2. Check Final Concentration (Is it too high?) Precipitation->Concentration Potential cause? pH_Check 3. Verify Final Solution pH Precipitation->pH_Check Potential cause? Stock_Sol 4. Review Stock Solution (Solvent, Concentration) Precipitation->Stock_Sol Potential cause? Sol_A Switch to Alternative Buffer (HEPES, Tris) Buffer_Comp->Sol_A Phosphate buffers can cause salt-out effects. HEPES/Tris are common alternatives. Sol_B Lower Final Concentration Concentration->Sol_B Exceeding aqueous solubility limit. Poorly soluble drugs are a common challenge. Sol_C Adjust pH After Addition pH_Check->Sol_C Compound addition can shift pH out of the optimal range for solubility. Sol_D Prepare Fresh, Dilute Stock Stock_Sol->Sol_D High % of organic solvent (e.g., DMSO) can cause precipitation upon dilution in aqueous buffer.

Caption: A logical workflow for troubleshooting precipitation issues.

In-Depth Troubleshooting Guide:

  • Critique Your Buffer Choice: Phosphate-Buffered Saline (PBS) is a workhorse but not always the best choice. While convenient, phosphate ions can sometimes interact with drug compounds, leading to precipitation.[9][10]

    • Expert Recommendation: Switch to a zwitterionic buffer like HEPES . HEPES offers excellent buffering capacity in the physiological pH range of 6.8 to 8.2, has minimal interaction with metal ions, and is widely used in cell culture and biochemical assays.[][12][13] Tris buffer is another robust and economical alternative.[14][15][16]

  • Master the Art of Dilution: Never add solid this compound directly to your final volume of buffer, especially at high concentrations. This can create localized areas of supersaturation that lead to precipitation.

    • Protocol:

      • Prepare a concentrated stock solution (e.g., 10-100 mM) in an appropriate solvent like sterile water or, if necessary, DMSO.

      • Warm your physiological buffer to the intended experimental temperature (e.g., 37°C).

      • While vortexing the buffer, add the required volume of the stock solution drop-wise to ensure rapid and uniform mixing. This prevents the organic solvent from crashing out your compound.

  • Verify, Don't Assume, the Final pH: The initial pH of your buffer can shift upon the addition of your compound.

    • Causality: A slight pH change can be enough to exceed the solubility limit of your compound at that specific pH.

    • Self-Validation Step: Always measure the pH of your final solution after the this compound has been added. Adjust as needed with dilute HCl or NaOH to reach your target pH.

Q3: How can I assess the stability of this compound in my buffer during a multi-hour experiment?

Key Stability Concerns:

  • Hydrolysis: Complex organic molecules can be susceptible to hydrolysis (cleavage by water), a process that can be catalyzed by pH and temperature.[17][18] While no specific data on this compound hydrolysis is readily available, it is a potential degradation pathway to consider for any compound in aqueous buffer over time.

  • Adsorption: Positively charged molecules like this compound can adsorb to negatively charged surfaces, such as glass or certain types of plastic, reducing the concentration in solution.

Decision & Workflow for Stability Assessment

G cluster_0 Experimental Setup cluster_1 Analysis & Decision cluster_2 Actionable Outcomes Start Prepare this compound in Final Buffer & Concentration Incubate Incubate at Experimental Temperature (e.g., 37°C) Start->Incubate Sample Take Aliquots at Time Points (e.g., T=0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze Samples via HPLC (Quantify Parent Peak Area) Sample->Analyze Decision < 5-10% Degradation Over Experiment Duration? Analyze->Decision Proceed Solution is Stable. Proceed with Experiment. Decision->Proceed Yes Remake Solution is Unstable. Prepare Freshly Before Each Experiment or Use Shorter Time Points. Decision->Remake No

Caption: A decision-making workflow for experimental stability testing.

Step-by-Step Stability Protocol:

  • Solution Preparation: Prepare a batch of the this compound solution exactly as you would for your experiment (same compound, buffer, concentration, and pH).

  • Incubation: Store the solution under the exact conditions of your experiment (e.g., in a 37°C incubator).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot of the solution and immediately store it at -20°C or -80°C to halt any further degradation.

  • Analytical Quantification: Analyze all collected aliquots using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Compare the peak area of the parent this compound compound at each time point to the T=0 sample.

  • Interpretation: A decrease in the parent peak area of more than 5-10% over the course of your experiment's duration suggests that stability is a concern, and your protocol should be adjusted accordingly (e.g., by preparing fresh solutions more frequently).

By following these guidelines, researchers can ensure the proper preparation of this compound solutions, leading to more accurate, reliable, and reproducible experimental outcomes.

References

  • PubChem. This compound | C19H24BrNS2 | CID 72159. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. (2024). What is this compound used for?. [Link]

  • Vert-pre, L. D., et al. (Year). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

  • LookChem. Cas 71731-58-3,this compound. [Link]

  • Wikipedia. Timepidium bromide. [Link]

  • Kusuri-no-Shiori. This compound CAPSULES 5mg "TOWA". [Link]

  • DrugFuture. This compound. [Link]

  • Persson, E., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research. [Link]

  • Kusuri-no-Shiori. This compound Capsules 10mg "SAWAI". [Link]

  • Al-Zoubi, M. S., et al. (2023). The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. Bio-integration, 4(1), 1-8. [Link]

  • Watson International. This compound CAS 71731-58-3. [Link]

  • Daley, D. T., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(20), 7625-7630. [Link]

  • Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. [Link]

  • Butler, J., et al. (2009). Physiological bicarbonate buffers: stabilisation and use as dissolution media for modified release systems. International Journal of Pharmaceutics, 382(1-2), 43-50. [Link]

  • Mytnik, M., et al. (2024). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Alternative to PBS buffer with low salt concentrations?. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Moro, M. E., et al. (1996). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 85(7), 740-746. [Link]

  • Skoda, E. M., et al. (2014). An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters, 5(10), 1083-1087. [Link]

  • Reddit. (2021). A good substitute for PBS (at home)?. [Link]

  • Process Cleaning Solutions. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. [Link]

  • Wang, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(5), 629. [Link]

  • Wdowczyk, A., et al. (2019). Removal of quaternary ammonium compounds in ion exchange process. E3S Web of Conferences, 116, 00034. [Link]

  • Chakravarty, R., et al. (2024). Evaluation of acute intravenous toxicity of HEPES: Is Good's buffer good and safe enough for clinical utilization in nuclear medicine?. Nuclear Medicine and Biology, 132-133, 108200. [Link]

  • ResearchGate. solubility data of the produced samples in phosphate buffer at pH 5.5.... [Link]

  • Ibrahim-Hashim, A., et al. (2017). Tris–base buffer: a promising new inhibitor for cancer progression and metastasis. Cancer Medicine, 6(6), 1223-1234. [Link]

  • He, G., et al. (2001). Hydrolysis of Dinitrobenzamide Phosphate Prodrugs: The Role of Alkaline Phosphatase. Clinical Cancer Research, 7(8), 2517-2521. [Link]

  • Csomor, E., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Molecules, 28(22), 7578. [Link]

  • Creative Biolabs. Tris Buffer. [Link]

Sources

Troubleshooting Tiquizium bromide off-target effects in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Troubleshooting Off-Target Effects In Vivo

Welcome to the technical support center for Tiquizium bromide. As Senior Application Scientists, we understand that unexpected results are a challenging yet inherent part of in vivo research. This guide is designed to provide drug development professionals, researchers, and scientists with a framework for identifying, understanding, and troubleshooting potential off-target effects of this compound in their experimental models. Our approach is rooted in mechanistic understanding and rigorous experimental design to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during in vivo studies with this compound.

Q1: What is the established primary mechanism of action for this compound?

Answer: this compound is an antimuscarinic (or anticholinergic) agent that functions as a competitive antagonist of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype.[1][2][3] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which governs "rest and digest" functions.[4] By blocking the M3 receptor, this compound inhibits the action of acetylcholine, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[1] This makes it effective in clinical applications for treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and peptic ulcers.[5][6]

Below is a diagram illustrating this on-target mechanism.

Tiquizium_Bromide_MOA cluster_neuron Cholinergic Neuron cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds & Activates PLC PLC M3->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction Smooth Muscle Contraction Ca->Contraction Tiquizium This compound Tiquizium->M3 Competitively Blocks

Caption: On-target mechanism of this compound at the M3 receptor.

Q2: We are observing classic anticholinergic side effects (e.g., dry mouth, reduced GI motility, mydriasis) in our animal models. Are these considered off-target effects?

Answer: This is an excellent and crucial question of classification. These effects are generally not considered "off-target" in the sense of the drug binding to an unintended molecular target. Instead, they are more accurately described as on-target, off-tissue effects .

This compound's primary target is the muscarinic receptor.[6] However, muscarinic receptors are widely distributed throughout the body, not just in the gastrointestinal smooth muscle you may be studying.[4] The effects you are observing are the predictable physiological consequences of blocking muscarinic receptors in these other tissues:

  • Dry Mouth (Xerostomia): Blockade of muscarinic receptors on salivary glands.[1][6]

  • Reduced GI Motility/Constipation: Blockade of muscarinic receptors in the gut, an extension of its therapeutic effect.[5][7]

  • Mydriasis (Pupil Dilation) & Blurred Vision: Blockade of M3 receptors in the circular muscle of the iris and the ciliary muscle of the eye.[8][9]

  • Urinary Retention: Inhibition of muscarinic receptors in the bladder.[1][6]

These are important to document as they confirm the systemic bioactivity of the compound but are a direct result of its known mechanism of action.

Q3: Our animals are exhibiting unexpected CNS-related phenotypes like hyperactivity or sedation. How can we determine if this is a true off-target effect versus a centrally-mediated on-target effect?

Answer: This is a common challenge, as this compound is a quaternary ammonium compound, which typically limits its ability to cross the blood-brain barrier (BBB).[9] However, high doses or unique animal model characteristics could potentially lead to central nervous system (CNS) exposure. The first step is to systematically dissect the problem.

Causality Check:

  • Dose-Dependence: Is the CNS effect dose-dependent? Does it track with the dose-response of the intended peripheral effects?

  • Pharmacokinetics: Can you measure the concentration of this compound in the brain tissue of affected animals? This provides direct evidence of CNS penetration.

  • Control Compounds: The most critical step is to use control compounds to determine if the effect is specific to this compound or a class effect of muscarinic antagonists. See the table and workflow below for a detailed strategy.

If a different muscarinic antagonist (especially one known to be peripherally restricted) does not produce the CNS effect, but a centrally-acting one (like scopolamine) does, it suggests the effect is due to central muscarinic blockade.[10] If neither produces the effect, you may be looking at a true, novel off-target effect unique to the this compound chemical structure.

Q4: We've observed a phenotype completely unrelated to cholinergic signaling (e.g., changes in a specific blood biomarker, unexpected tissue pathology). What is the first step to investigate a potential novel off-target interaction?

Answer: Observing a truly unexpected phenotype requires a systematic approach to rule out experimental artifacts before exploring novel biology.

  • Confirm the Finding: The first step is always to replicate the finding under highly controlled conditions. Ensure there are no issues with the vehicle, dosing procedure, or animal husbandry that could be contributing.[11]

  • Literature Deep Dive: Conduct an exhaustive search for any literature linking this compound or similar chemical structures to the observed phenotype.

  • In Silico & In Vitro Screening: If the effect is robust and reproducible, the next logical step is to screen for unintended molecular targets.

    • In Silico Prediction: Use computational models to predict potential off-target interactions based on the chemical structure of this compound.[12]

    • Commercial Off-Target Panels: Employ commercially available screening services that test your compound against a broad panel of receptors, kinases, and enzymes to identify potential binding partners.[13] This is the most direct way to generate hypotheses about novel molecular targets.

Once a potential off-target is identified, you must validate this interaction in vitro (e.g., binding or functional assays) and then design in vivo experiments to confirm that engagement of this new target is responsible for the observed phenotype.

Troubleshooting Workflows & Experimental Protocols

A logical, evidence-based workflow is the cornerstone of troubleshooting unexpected in vivo results.

Troubleshooting_Workflow Start Unexpected In Vivo Phenotype Observed Confirm 1. Confirm & Quantify Phenotype (Dose-Response, Replicability) Start->Confirm IsOnTarget 2. Is the effect mediated by muscarinic receptor blockade? Confirm->IsOnTarget OnTarget Conclusion: On-Target Effect (Central or Peripheral) IsOnTarget->OnTarget  Yes (Recapitulated by class-matched antagonist OR reversed by agonist) Screen 3. Screen for Novel Targets (In Silico / In Vitro Panels) IsOnTarget->Screen No (Effect is unique to This compound structure) OffTarget Conclusion: Potential Novel Off-Target Effect Validate 4. Validate New Target (Binding/Functional Assays) Screen->Validate ConfirmInVivo 5. Confirm In Vivo Relevance (e.g., Target Knockout Model) Validate->ConfirmInVivo ConfirmInVivo->OffTarget

Caption: Decision tree for troubleshooting unexpected in vivo effects.

Data Summary Table: Controls for Mechanistic Validation
Experimental Question Control Compound/Experiment Rationale & Interpretation
Is the effect due to general muscarinic blockade?Structurally Unrelated Muscarinic Antagonist (e.g., Otilonium Bromide[14], Tiotropium Bromide[15])If this compound reproduces the phenotype, the effect is likely a "class effect" of muscarinic antagonism, not a unique off-target of this compound.
Can the effect be reversed by restoring cholinergic signaling?Muscarinic Agonist Rescue (e.g., Pilocarpine, Acetylcholine)If the agonist reverses the phenotype, it provides strong evidence that the effect is mediated by muscarinic receptor blockade.
Is the effect due to central (CNS) or peripheral action?Peripherally-Restricted Antagonist vs. Centrally-Acting Antagonist (e.g., Scopolamine[10])Comparing effects helps differentiate between peripheral and central sites of action, assuming differences in BBB penetration.
Is the effect specific to the this compound molecule?Inactive Structural Analog (if available)An analog that is structurally similar but lacks muscarinic receptor activity should not produce the on-target effect. If it also fails to produce the unknown phenotype, it suggests the effect is linked to the pharmacophore.
Protocol: Validating On-Target vs. Off-Target Effects In Vivo

This protocol outlines a self-validating workflow to determine if an observed phenotype is due to the known on-target mechanism of this compound.

Objective: To differentiate between on-target and potential off-target effects of this compound for an unexpected phenotype.

Materials:

  • This compound

  • Vehicle control

  • A structurally unrelated muscarinic antagonist (e.g., Otilonium bromide)

  • A muscarinic agonist (e.g., Pilocarpine hydrochloride)

  • Age- and weight-matched experimental animals

  • Calibrated dosing equipment

  • Validated assay to quantify the phenotype of interest

Methodology:

  • Establish a Dose-Response Curve (Phase 1):

    • Administer this compound at a minimum of three doses (low, medium, high) alongside a vehicle control group.

    • Measure both the expected on-target effect (e.g., reduced GI motility) and the unexpected phenotype at a defined time point.

    • Purpose: To confirm the phenotype is drug-related and to select a dose that produces a robust and reproducible effect for subsequent studies.

  • Class Effect Confirmation (Phase 2):

    • Select the effective dose of this compound from Phase 1.

    • Dose a new cohort of animals with:

      • Group 1: Vehicle

      • Group 2: this compound

      • Group 3: An equimolar or equipotent dose of a structurally unrelated muscarinic antagonist.

    • Measure the unexpected phenotype.

    • Interpretation:

      • If Group 3 shows the same phenotype as Group 2, the effect is likely due to muscarinic blockade (a class effect).

      • If Group 3 does not show the phenotype, the effect may be a unique off-target of this compound's chemical structure.

  • Agonist Rescue Challenge (Phase 3):

    • Dose animals with this compound (or vehicle) as established in Phase 1.

    • At the time of expected peak effect, administer a muscarinic agonist (e.g., pilocarpine). The dose of the agonist should be sufficient to overcome the antagonist's effects at peripheral muscarinic receptors.

    • Measure the phenotype shortly after agonist administration.

    • Interpretation:

      • If the agonist reverses or significantly attenuates the phenotype in the this compound-treated group, this strongly supports an on-target, muscarinic receptor-mediated mechanism.

      • If the phenotype is unaffected by the agonist challenge, it is likely independent of muscarinic receptor signaling.

References
  • Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

  • Kusuri-no-Shiori. (n.d.). This compound Capsules 10mg "SAWAI". [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. [Link]

  • Evangelista, S. (2014). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 20(16), 2702-2709. [Link]

  • Barnes, P. J. (2000). Tiotropium bromide. Expert Opinion on Investigational Drugs, 9(4), 813-820. [Link]

  • Patsnap Synapse. (2024). What is this compound used for?[Link]

  • Kyorin Pharmaceutical Co., Ltd. (n.d.). STOPAN. [Link]

  • Na, Y., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. Journal of Zhejiang University. Science. B, 22(1), 1–4. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound CAPSULES 10mg "TOWA". [Link]

  • Anonymous. (1983). [Evaluation of this compound (HSR-902) as an antiulcer agent]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 82(5), 337–349. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Ghoshal, S., & Moran, S. V. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Campbell, N., et al. (2009). The cognitive impact of anticholinergics: A clinical review. Clinical Interventions in Aging, 4, 225–233. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(10), 4153–4165. [Link]

  • Lino, C. A., et al. (2019). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Expert Opinion on Biological Therapy, 19(8), 787–797. [Link]

  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(12), 1030-1065. [Link]

  • Edwards, J. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Kim, H. L., & Adkins, E. J. (2023). Anticholinergic Medications. In StatPearls. StatPearls Publishing. [Link]

  • Thiel, C. M., et al. (2011). Muscarinic antagonist effects on executive control of attention. International Journal of Neuropsychopharmacology, 14(1), 85-95. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Medscape. (2024). Anticholinergic Toxicity Workup. [Link]

  • Lyles, R. D. Z., et al. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS ONE, 18(10), e0292211. [Link]

  • Pont, L. G., et al. (2022). The anticholinergic burden: from research to practice. Australian Prescriber, 45(4), 114–116. [Link]

  • Scott, A. D., & Waring, M. J. (2023). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry, 66(23), 15989–16001. [Link]

  • Lino, C. A., et al. (2019). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Expert Opinion on Biological Therapy, 19(8), 787-797. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists. [Video]. YouTube. [Link]

  • Thermo Fisher Scientific. (2021, October 12). The growing concern of off-target effects: How to measure and minimize off-target effects.... [Video]. YouTube. [Link]

  • Faria, S., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]

  • ClinicalTrials.gov. (2023). The Effects Of Anticholinergic Burden On Daily Living Activities In Elderly Patients. [Link]

  • Miller, S. (2025). Muscarinic Cholinergic Circuitry in Schizophrenia: Our Evolving Understanding. Psychiatric Times. [Link]

Sources

Overcoming challenges in the synthesis of Tiquizium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of Tiquizium Bromide. As a potent, selective M3 muscarinic receptor antagonist, this compound is a significant molecule in gastroenterological and respiratory research.[1] Its synthesis, centered around the formation of a quaternary quinolizidinium salt, presents unique challenges that require careful control of reaction parameters and purification strategies.

This guide is designed for professionals in drug development and chemical research. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic route effectively.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical challenge in synthesizing this compound?

A1: The primary challenge lies in the quaternization of the tertiary amine precursor, 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidine. This reaction, typically an SN2 process, can be hampered by significant steric hindrance from the bulky di-2-thienyl and quinolizidine groups, potentially leading to slow reaction rates and low yields.[2] Optimizing the reaction conditions to overcome this steric barrier is critical.

Q2: What are the most common impurities I should expect?

A2: Common impurities include unreacted tertiary amine starting material, residual alkylating agents, and potential byproducts from side reactions. Depending on the reaction conditions (e.g., elevated temperatures), elimination byproducts may also form. If a coupling agent like DCC was used in a preceding step to form an ester linkage (a common strategy for similar molecules), byproducts like dicyclohexylurea could also be present.[3]

Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment of the consumption of starting materials. For quantitative analysis and final product characterization, High-Performance Liquid Chromatography (HPLC) with UV detection is ideal.[4] Confirmation of the molecular weight and structure should be performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Q4: Is an inert atmosphere necessary for the quaternization step?

A4: Yes, conducting the quaternization reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This prevents the introduction of atmospheric moisture, which can react with certain reagents and solvents, and minimizes the risk of side reactions, ensuring a cleaner reaction profile.[6]

Troubleshooting Guide: Low Reaction Yield

Low yield is one of the most frequent issues encountered during the synthesis of quaternary ammonium salts like this compound. This guide provides a systematic approach to diagnosing and resolving this problem.

Symptom: Final isolated yield of this compound is significantly lower than expected.

Below is a troubleshooting workflow to diagnose potential causes and implement solutions.

G start Problem: Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Loss During Work-up/Purification start->cause3 diag1 Diagnostic: TLC/HPLC analysis shows significant unreacted starting material. cause1->diag1 diag2 Diagnostic: Reaction appears clean but yield is still low. cause2->diag2 diag3 Diagnostic: Product is observed in crude mixture but lost after crystallization/chromatography. cause3->diag3 sol1 Solution: Increase reaction time. Increase temperature moderately. Increase molar excess of methylating agent. diag1->sol1 sol2 Solution: Screen different solvents (e.g., Acetonitrile, DMF, Dichloromethane). Verify reagent purity. diag2->sol2 sol3 Solution: Optimize purification. Use anti-solvent precipitation. Adjust chromatography conditions. diag3->sol3

Caption: Troubleshooting workflow for low yield.

In-Depth Analysis and Solutions
Potential Cause 1: Incomplete Reaction

The quaternization reaction is an equilibrium process that can be slow due to steric factors.[7] If the reaction does not proceed to completion, a significant amount of the tertiary amine starting material will remain.

  • Diagnostic Action: Monitor the reaction at set time intervals (e.g., 2, 6, 12, 24 hours) using TLC or HPLC. The persistence of a strong starting material spot/peak indicates an incomplete reaction.

  • Solution Protocol:

    • Extend Reaction Time: Continue the reaction for an additional 12-24 hours, monitoring periodically.

    • Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Be aware that higher temperatures can promote side reactions. A range of room temperature to 60°C is a typical starting point.[3]

    • Increase Reagent Stoichiometry: Increase the molar equivalents of the methylating agent (e.g., methyl bromide in acetonitrile) from 1.5 eq. to 3.0 eq. to push the equilibrium toward the product.

Potential Cause 2: Suboptimal Reaction Conditions

The choice of solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, accelerating the reaction rate.

  • Diagnostic Action: If the reaction is clean (few side products) but incomplete, the conditions may not be optimal.

  • Solution Protocol:

    • Solvent Screening: Set up small-scale parallel reactions to screen different solvents. A comparison of common solvents is provided in the table below. Acetonitrile is often a good starting point for quaternization.[3]

    • Reagent Purity: Ensure that the tertiary amine precursor is pure and that the solvent is anhydrous. Water can interfere with the reaction. Use freshly distilled solvents for best results.[8]

SolventDielectric Constant (ε)TypeRationale
Acetonitrile 37.5Polar AproticExcellent choice; effectively solvates cations, high dielectric constant favors ion pair formation.[3]
DMF 36.7Polar AproticGood alternative, but higher boiling point can make removal difficult.
Dichloromethane 9.1Polar AproticLower polarity, may result in slower reaction rates but can be effective.[3]
THF 7.6Polar AproticLess polar; generally not the first choice for quaternization unless solubility is an issue.
Potential Cause 3: Product Loss During Purification

This compound, as a salt, may have high polarity and could be partially soluble in various solvents, leading to losses during extraction or crystallization.

  • Diagnostic Action: Analyze both the desired product fraction and the mother liquor/waste fractions after purification. The presence of product in waste streams confirms purification losses.

  • Solution Protocol:

    • Optimize Crystallization: If using recrystallization, carefully screen anti-solvents. The goal is to find a solvent system where the product is soluble at high temperatures but precipitates efficiently upon cooling.

    • Anti-Solvent Precipitation: A robust method for isolating salts. Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol) and then add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until precipitation is complete.

    • Chromatography Adjustments: If using column chromatography, ensure the silica gel is appropriate for polar compounds. Sometimes, using a different stationary phase like alumina or a C18 reversed-phase column may be necessary to improve recovery.[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Quaternization

This protocol is a generalized procedure based on the synthesis of structurally related quaternary ammonium compounds like tiotropium bromide and should be optimized for specific laboratory conditions.[3]

Objective: To synthesize this compound by reacting 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidine with methyl bromide.

Materials:

  • 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidine (1.0 eq)

  • Methyl bromide (50% solution in acetonitrile, 2.0 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask, pressure-rated

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a pressure-rated, round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Dissolve the tertiary amine precursor (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of amine).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Methylation: Slowly add the methyl bromide solution (2.0 eq) to the stirred mixture.

  • Reaction: Seal the flask securely. Allow the reaction to warm to room temperature and stir for 48-72 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) until the starting amine spot has disappeared or is significantly diminished.

  • Isolation: Upon completion, a solid precipitate of this compound should form. If not, reduce the solvent volume under reduced pressure until precipitation begins. Cool the mixture to 0-5°C for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetonitrile, followed by diethyl ether.

  • Drying: Dry the product under vacuum to obtain crude this compound. Further purification can be achieved by recrystallization.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Work-up & Isolation Amine Tertiary Amine Precursor Mix 1. Dissolve Amine in Acetonitrile Amine->Mix MeBr Methyl Bromide in Acetonitrile React 2. Add MeBr at 0°C, then stir at RT for 48-72h MeBr->React Mix->React Monitor 3. Monitor via TLC React->Monitor Precipitate 4. Precipitate Product Monitor->Precipitate Filter 5. Filter and Wash Solid Precipitate->Filter Dry 6. Dry Under Vacuum Filter->Dry Product This compound Dry->Product

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., isopropanol, ethanol, methanol, acetone, water)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Filtration apparatus

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Patsnap Synapse. (2024). What is this compound used for?
  • Patsnap Synapse. (2024). What is the mechanism of this compound?
  • Google Patents. (2015). US8957209B2 - Methods for the synthesis of tiotropium bromide.
  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents.
  • Patsnap Synapse. (2024). What are the side effects of this compound?
  • MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PubMed. (1998). Antimuscarinic effect of this compound in vitro and in vivo.
  • Google Patents. (1995). EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate.
  • MOST Wiedzy. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines.
  • MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.
  • IntechOpen. (2012). Development and Validation of Analytical Methods for Pharmaceuticals.
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.

Sources

Navigating Tiquizium Bromide-Induced Xerostomia Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing Tiquizium bromide to establish animal models of xerostomia (dry mouth). This guide is designed to provide in-depth, field-proven insights into the effective management of these models, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. Our goal is to empower you with the expertise to anticipate challenges, troubleshoot effectively, and generate robust, reproducible data.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound in xerostomia research.

Q1: What is this compound and how does it induce dry mouth?

A1: this compound is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (M3R).[1][2] In the context of salivary glands, acetylcholine released from parasympathetic nerves binds to M3 receptors on acinar cells, triggering a signaling cascade that leads to saliva secretion.[3][4] this compound competitively blocks this binding, thereby inhibiting the downstream signaling required for saliva production and inducing a state of hyposalivation, or dry mouth.[5] This makes it a valuable pharmacological tool for creating animal models of xerostomia.

Q2: What are the typical dosages and administration routes for this compound in rodent models?

A2: Based on available literature, this compound has been shown to be effective in rats when administered orally. A study demonstrated that an oral dose of 100 mg/kg was sufficient to inhibit pilocarpine-induced salivation in this model.[5] It is crucial to note that optimal dosage can vary depending on the specific animal strain, age, and the desired degree and duration of xerostomia. A pilot study to determine the optimal dose-response in your specific model is highly recommended.

Q3: How does this compound compare to other antimuscarinic agents like scopolamine or atropine for inducing dry mouth?

A3: While all three are antimuscarinic agents, their receptor selectivity and side-effect profiles can differ. This compound exhibits high affinity for the M3 receptor subtype.[2] This selectivity can be advantageous in minimizing off-target effects compared to less selective agents like atropine. Scopolamine is also widely used to induce dry mouth and other cholinergic blockade effects in research.[6] The choice of agent often depends on the specific research question, the desired duration of effect, and the acceptable level of systemic side effects.

Q4: What are the potential systemic side effects of this compound administration in animals?

A4: As a muscarinic antagonist, this compound can have systemic effects beyond the salivary glands. These are primarily related to its anticholinergic properties and can include mydriasis (pupil dilation), reduced gastrointestinal motility, and potentially cardiovascular effects at higher doses.[5] Close monitoring of the animals for signs of distress, such as reduced food and water intake, is essential.

Q5: How soon after administration can I expect to see a reduction in salivary flow, and how long does it last?

A5: The onset and duration of action will depend on the dosage and route of administration. For oral administration, the peak effect may be observed within a few hours. The duration of significant salivary inhibition may last for several hours.[2] Pharmacokinetic studies specific to your animal model would be necessary to determine the precise time course of action.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during this compound-induced xerostomia experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
High variability in salivary flow reduction between animals. 1. Inconsistent drug administration (e.g., incomplete oral gavage).2. Individual differences in drug metabolism.3. Stress-induced fluctuations in autonomic nervous system activity.1. Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). For oral dosing, confirm the full dose was delivered and not regurgitated. Consider alternative, less stressful dosing methods if possible.[3]2. Increase Sample Size: A larger cohort can help to mitigate the impact of individual metabolic differences on statistical outcomes.3. Acclimatize Animals: Allow for a sufficient acclimatization period to the housing and experimental conditions to minimize stress-related physiological changes.
Animals show signs of significant distress (e.g., lethargy, excessive weight loss). 1. Systemic anticholinergic side effects are too severe at the current dosage.2. Dehydration due to reduced water intake secondary to dry mouth.1. Dose De-escalation: Conduct a dose-response study to identify the minimum effective dose that induces significant xerostomia with minimal systemic side effects.2. Provide Hydration Support: Offer supplemental hydration, such as hydrogels or softened food, to ensure adequate fluid intake. Closely monitor body weight and hydration status.
Inconsistent or lower-than-expected reduction in salivation. 1. Incorrect dosage calculation or preparation of this compound solution.2. Suboptimal timing of saliva collection relative to drug administration.3. Compensatory mechanisms in the animal model.1. Verify Drug Preparation: Double-check all calculations for dosage and ensure the this compound is fully dissolved or homogenously suspended in the vehicle.2. Optimize Collection Time: Perform a time-course experiment to determine the point of maximal salivary inhibition after drug administration.3. Assess Model Stability: Be aware that chronic administration may lead to receptor upregulation or other compensatory responses. Consider the duration of your study and its potential impact on the model's stability.
Difficulty in accurately collecting saliva. 1. Insufficient saliva production for collection.2. Inefficient collection method.1. Use a Salivary Stimulant: For quantifying the degree of inhibition, a secretagogue like pilocarpine is typically administered to stimulate saliva flow. The inhibitory effect of this compound is then measured against this stimulated flow.2. Optimize Collection Technique: Utilize a standardized and validated method for saliva collection, such as the cotton swab or microcapillary tube method, to ensure consistency and maximize yield.[7]

III. Experimental Protocols & Methodologies

A. Induction of Xerostomia in a Rat Model

This protocol is based on evidence of this compound's efficacy in inhibiting salivation in rats.[5]

Materials:

  • This compound (HSR-902)

  • Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)

  • Oral gavage needles appropriate for rats

  • Animal scale

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (or other appropriate strain) to the housing facility for at least one week prior to the experiment.

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the body weight of the animals.

    • Suspend or dissolve the this compound in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Administration:

    • Weigh each rat immediately before dosing.

    • Administer the this compound solution orally using a gavage needle. The volume should be calculated based on the animal's weight and the concentration of the solution.

    • A control group receiving only the vehicle should be included.

B. Quantification of Salivary Hypofunction (Pilocarpine-Stimulated Saliva Collection)

This method is a standard approach to measure salivary gland function in rodents.[7]

Materials:

  • Pilocarpine hydrochloride

  • Sterile isotonic saline

  • Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)

  • Pre-weighed collection tubes (e.g., 0.5 mL microfuge tubes)

  • Absorbent material (e.g., cotton swabs) or microcapillary tubes

  • Microcentrifuge

Procedure:

  • Animal Preparation:

    • Fast the animals for a few hours before the experiment to prevent contamination of saliva with food particles.

    • Anesthetize the animal using an approved protocol.

  • Pilocarpine Stimulation:

    • Administer pilocarpine hydrochloride (typically 0.5 mg/kg for mice, can be adjusted for rats) via intraperitoneal (IP) injection to stimulate salivation.[7]

  • Saliva Collection:

    • Begin collecting saliva immediately after pilocarpine injection for a standardized period (e.g., 15 minutes).

    • Method 1: Cotton Swab: Place a pre-weighed, diagonally cut cotton swab in the animal's mouth. Replace with fresh swabs as they become saturated.

    • Method 2: Microcapillary Tube: Place the tip of a microcapillary tube into the oral cavity to collect saliva as it pools.

  • Quantification:

    • Method 1: Weigh the saliva-soaked cotton swabs. The change in weight represents the amount of saliva collected. Saliva can be recovered from the swabs by centrifugation for further analysis.

    • Method 2: The volume of saliva in the microcapillary tube can be directly measured.

  • Data Expression: Salivary flow rate is typically expressed as microliters per minute (µL/min) or milligrams per minute (mg/min).

IV. Signaling Pathways & Visualizations

Mechanism of this compound Action

This compound exerts its effect by blocking the M3 muscarinic receptor on salivary gland acinar cells. The binding of acetylcholine to this G-protein coupled receptor (GPCR) normally activates a signaling cascade involving Gq/11, phospholipase C (PLC), and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event leading to the secretion of water and electrolytes, which constitute saliva.[3][4] this compound's antagonism at the M3R prevents this entire downstream signaling process.

M3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R Binds & Activates Tiquizium This compound Tiquizium->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Saliva Saliva Secretion Ca_release->Saliva Leads to Block Inhibition Tiquizium_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (≥ 1 week) grouping Randomize into Groups (Control & Tiquizium) acclimatize->grouping drug_prep Prepare this compound & Vehicle Solutions grouping->drug_prep administer Administer Vehicle or This compound (p.o.) wait Wait for Peak Drug Effect administer->wait anesthetize Anesthetize Animals wait->anesthetize pilo Stimulate with Pilocarpine (IP) anesthetize->pilo collect Collect Saliva (Standardized Duration) pilo->collect quantify Quantify Saliva Volume/Weight collect->quantify analyze Statistical Analysis (e.g., t-test, ANOVA) quantify->analyze interpret Interpret Results & Draw Conclusions analyze->interpret

Sources

Technical Support Center: Preclinical Assessment of Tiquizium Bromide-Induced Constipation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating Tiquizium bromide in preclinical settings. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding constipation, a known side effect stemming from the drug's antimuscarinic properties. This resource aims to equip you with the necessary knowledge to anticipate, manage, and interpret this effect in your experimental models.

Introduction to this compound and its Gastrointestinal Effects

This compound is a nonselective muscarinic acetylcholine receptor (mAChR) antagonist, functioning as a spasmolytic agent by relaxing smooth muscles in the gastrointestinal (GI) tract.[1] Its therapeutic effect is primarily mediated through the blockade of M3 muscarinic receptors on smooth muscle cells, which are responsible for acetylcholine-induced contractions.[2][3] However, this same mechanism is responsible for the common side effect of constipation.[1] By inhibiting cholinergic stimulation, this compound can decrease intestinal peristalsis, leading to delayed transit of intestinal contents.[4] Understanding this mechanism is crucial for designing and interpreting preclinical studies.

A preclinical study on this compound (also referred to as HSR-902) in rats as an anti-ulcer agent utilized oral doses ranging from 10-100 mg/kg.[5] This dosage range can serve as a starting point for studies aiming to investigate the dose-dependent effects on gastrointestinal transit and the induction of constipation.

Troubleshooting Guide: Managing and Measuring this compound-Induced Constipation

This section provides practical guidance for identifying, quantifying, and mitigating constipation in your preclinical models.

Issue 1: Unexpected Severity or Absence of Constipation

Causality: The observed effect of this compound on GI motility can be influenced by the animal model (species, strain), the dosage, and the experimental protocol.

Troubleshooting Steps:

  • Dose-Response Characterization: If constipation is more severe than anticipated, consider reducing the dose. Conversely, if no effect is observed, a dose escalation study may be necessary. The 10-100 mg/kg oral dose range for rats from the anti-ulcer study is a useful reference.[5]

  • Model Selection: While rats are a common model, mice are also frequently used for GI motility studies. Be aware that inter-species differences in drug metabolism and receptor sensitivity can affect outcomes.

  • Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced alterations in GI motility.

Issue 2: Difficulty in Quantifying the Degree of Constipation

Causality: A lack of standardized and sensitive methods for measuring GI transit can lead to unreliable data.

Recommended Protocols:

  • Whole Gut Transit Time (Carmine Red Assay): This non-invasive method measures the time from oral administration of a colored marker to its appearance in the feces.[6]

    Experimental Protocol: Carmine Red Assay in Mice

    • Preparation: Prepare a 6% carmine red solution in 0.5% methylcellulose.

    • Fasting: Fast mice for 12-16 hours with free access to water.

    • Administration: Administer this compound at the desired dose via oral gavage. After a predetermined absorption period (e.g., 30-60 minutes), administer 0.2-0.3 mL of the carmine red solution orally.

    • Observation: House mice individually in clean cages with white bedding for easy visualization of colored fecal pellets.

    • Data Collection: Record the time of the first appearance of a red fecal pellet. The time from carmine red administration to the appearance of the first red pellet is the whole gut transit time.

    • Endpoint: A significant increase in transit time in the this compound-treated group compared to the vehicle control group indicates constipation.

  • Upper Gastrointestinal Transit (Charcoal Meal Assay): This terminal procedure measures the distance traveled by a charcoal meal through the small intestine in a set amount of time.[7]

    Experimental Protocol: Charcoal Meal Assay in Rats

    • Preparation: Prepare a 10% charcoal suspension in 5% gum acacia.

    • Fasting: Fast rats for 16-24 hours with free access to water.

    • Administration: Administer this compound orally at the desired dose. After the absorption period, administer 1-2 mL of the charcoal suspension orally.

    • Euthanasia & Dissection: After a fixed time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal front.

    • Calculation: Express the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Endpoint: A significant decrease in the percentage of intestinal transit in the this compound-treated group compared to the vehicle control indicates delayed upper GI motility.

Data Presentation:

ParameterVehicle Control (Expected Range)This compound (30 mg/kg p.o.) (Expected Trend)This compound (100 mg/kg p.o.) (Expected Trend)
Whole Gut Transit Time (min) 120 - 180IncreasedSignificantly Increased
Upper GI Transit (% of intestine) 60 - 80%DecreasedSignificantly Decreased
Fecal Pellet Output (pellets/hr) 5 - 10DecreasedSignificantly Decreased
Fecal Water Content (%) 40 - 60%DecreasedSignificantly Decreased

Note: These are illustrative values and should be determined empirically for your specific experimental conditions.

Mandatory Visualization:

G cluster_workflow Experimental Workflow: Assessing this compound-Induced Constipation cluster_carmine Whole Gut Transit cluster_charcoal Upper GI Transit start Animal Acclimatization & Fasting drug_admin Oral Administration of this compound or Vehicle start->drug_admin marker_admin Oral Administration of Motility Marker (Carmine Red or Charcoal) drug_admin->marker_admin observation Observation Period marker_admin->observation carmine_obs Monitor for First Red Fecal Pellet observation->carmine_obs charcoal_euth Euthanasia at Fixed Timepoint observation->charcoal_euth endpoint Data Collection & Analysis carmine_data Record Transit Time (min) carmine_obs->carmine_data carmine_data->endpoint charcoal_dissect Dissection & Measurement of Intestine charcoal_euth->charcoal_dissect charcoal_data Calculate % Transit charcoal_dissect->charcoal_data charcoal_data->endpoint

Caption: Workflow for assessing this compound-induced constipation.

Issue 3: Need to Mitigate Constipation to Study Other Effects

Causality: In some studies, constipation may be an unwanted side effect that confounds the primary endpoints.

Mitigation Strategies:

  • Co-administration with Prokinetic Agents: Prokinetic drugs can be used to counteract the inhibitory effects of this compound on GI motility.

    • 5-HT4 Receptor Agonists (e.g., Prucalopride): These agents enhance acetylcholine release from enteric neurons, thereby promoting motility.[8] Preclinical studies have shown their efficacy in improving GI transit.[9]

    • Dopamine D2 Receptor Antagonists (e.g., Domperidone): These drugs can increase motility, primarily in the upper GI tract.[10]

    • Cholinomimetics (e.g., Bethanechol): Direct activation of muscarinic receptors can overcome the blockade by this compound, but this may also counteract the intended therapeutic effect of this compound.

  • Laxatives: While not a direct reversal of the mechanism, osmotic laxatives (e.g., polyethylene glycol) or stimulant laxatives (e.g., senna) can be used to manage stool consistency and frequency.[4][11]

Experimental Design Consideration: When using a mitigation strategy, include appropriate control groups (this compound alone, prokinetic agent alone) to properly interpret the results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes constipation?

A1: this compound is a nonselective muscarinic antagonist.[1] It causes constipation by blocking M3 muscarinic receptors on the smooth muscle cells of the gastrointestinal tract.[2][3] These receptors are normally activated by acetylcholine to stimulate muscle contraction and propel intestinal contents.[12] By blocking these receptors, this compound reduces gut motility, leading to delayed transit and constipation.[1]

Mandatory Visualization:

G cluster_pathway Mechanism of this compound-Induced Constipation ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor Gq-protein coupled ACh->M3R:f0 PLC Phospholipase C (PLC) Activation M3R->PLC activates Constipation Decreased Motility (Constipation) M3R->Constipation IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca Increased Intracellular Ca²⁺ IP3_DAG->Ca Contraction Smooth Muscle Contraction (Peristalsis) Ca->Contraction Tiquizium This compound Tiquizium->M3R:f0 blocks

Caption: this compound blocks M3 receptors, inhibiting smooth muscle contraction.

Q2: Are there specific muscarinic receptor subtypes I should be aware of in the gut?

A2: Yes, while this compound is nonselective, the M2 and M3 receptor subtypes are the most relevant for gut motility. M3 receptors are primarily responsible for direct smooth muscle contraction.[13] M2 receptors are more numerous but their role is more modulatory, often inhibiting relaxation pathways.[13] Therefore, the blockade of M3 receptors is the key event leading to constipation.

Q3: How can I differentiate between this compound-induced constipation and other causes in my animal model?

A3: To specifically attribute constipation to this compound, your study design should include a vehicle-treated control group. Any significant difference in GI transit time or fecal parameters between the this compound-treated group and the vehicle control group can be attributed to the drug's effect. It is also important to control for environmental factors like stress, diet, and housing conditions, as these can also influence gut motility.

Q4: What are the key parameters to measure besides transit time?

A4: In addition to transit time, you should also measure:

  • Fecal Pellet Output: The number and total weight of fecal pellets produced over a specific time period (e.g., 4-6 hours).

  • Fecal Water Content: This can be determined by weighing fresh fecal pellets and then re-weighing them after drying. A lower water content is indicative of constipation.

Q5: Can I use a loperamide-induced constipation model to study the effects of this compound?

A5: While a loperamide-induced constipation model is a standard preclinical model, it may not be the most appropriate for studying the primary constipating effects of this compound. Loperamide is a µ-opioid receptor agonist, and its mechanism of inducing constipation differs from that of a muscarinic antagonist. It would be more informative to establish a model where this compound itself is the inducing agent, as this directly reflects the side effect you are investigating.

References

  • Barshop K, St-Pierre P, Savidge T. Prokinetic agents for lower gastrointestinal motility disorders. J Pediatr Gastroenterol Nutr. 1995;21 Suppl 1:S42-S46. [Link]

  • Coyne KS, Sexton CC, LoCasale RJ, et al. The impact of opioid-induced constipation on health-related quality of life and work productivity in patients with chronic noncancer pain. Pain Med. 2013;14(10):1537-1548. [Link]

  • Eamsobhana P, Tungtrongchitr A, Indrawattana N, et al. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature. J Ethnopharmacol. 2022;285:114856. [Link]

  • Ehlert FJ. Subtypes of the muscarinic receptor in smooth muscle. Life Sci. 1988;43(19):1537-1544. [Link]

  • Morikawa K, Aratani T, Mizutani F, Kato H, Ito Y. [Evaluation of this compound (HSR-902) as an antiulcer agent]. Nihon Yakurigaku Zasshi. 1987;90(5):273-283. [Link]

  • O'Donnell L, O'Mahony S, Shanahan F. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature. J Ethnopharmacol. 2022;285:114856. [Link]

  • Patsnap. What is the mechanism of this compound?. Patsnap Synapse. [Link]

  • Dr.Oracle. How to manage constipation in patients taking anticholinergics (Anticholinergic medications)?. Dr.Oracle. [Link]

  • Camilleri M. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials. Clin Gastroenterol Hepatol. 2014;12(8):1265-1273. [Link]

  • Grover M, Camilleri M. Disorders of gastrointestinal hypomotility. Am J Physiol Gastrointest Liver Physiol. 2016;311(2):G231-G240. [Link]

  • Wikipedia. Muscarinic acetylcholine receptor M3. Wikipedia. [Link]

  • Eamsobhana P, Tungtrongchitr A, Indrawattana N, et al. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature. ResearchGate. [Link]

  • Cleveland Clinic. Prokinetic Agents: Examples, Conditions Treated, Side Effects. Cleveland Clinic. [Link]

  • Goyal RK, Rattan S. In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Indian J Pharmacol. 2000;32(4):196-205. [Link]

  • Eamsobhana P, Tungtrongchitr A, Indrawattana N, et al. Preclinical experimental models for assessing laxative activities of substances/products under investigation. J Ethnopharmacol. 2022;285:114856. [Link]

  • Kume H. m3 Muscarinic Acetylcholine Receptor Regulation in the Airway. Am J Respir Cell Mol Biol. 2002;26(2):150-152. [Link]

  • Shaver J. What is the role of prokinetic agents in patients with constipation?. ResearchGate. [Link]

  • Serra J, et al. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. J Neurogastroenterol Motil. 2011;17(4):343-353. [Link]

  • Kumar S, et al. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice. World J Gastroenterol. 2005;11(44):7029-7032. [Link]

  • Li Y, et al. Exploring the top 30 drugs associated with drug-induced constipation based on the FDA adverse event reporting system. Front Pharmacol. 2024;15:1443555. [Link]

  • Medscape. Laxatives, Stool Softeners, and Prokinetic Agents. Medscape. [Link]

  • Gulbransen BD. Fecal Carmine Red Protocol v1. ResearchGate. [Link]

  • StatPearls. Physiology, Muscarinic Receptor. StatPearls. [Link]

  • Leng-Peschlow E. Acceleration of large intestine transit time in rats by sennosides and related compounds. J Pharm Pharmacol. 1986;38(5):369-373. [Link]

  • Amanote Research. Evaluation of this compound (HSR-902) as an. Amanote Research. [Link]

Sources

Best practices for long-term storage of Tiquizium bromide solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Tiquizium bromide solutions. As a quaternary ammonium salt with anticholinergic activity, this compound is a valuable compound in gastrointestinal research.[1][2] Proper storage and handling of its solutions are paramount to ensure experimental reproducibility and therapeutic efficacy. This guide provides in-depth, field-proven insights into maintaining the stability and integrity of your this compound solutions for long-term use.

Due to the limited availability of specific long-term stability data for this compound, the recommendations provided herein are synthesized from established principles of pharmaceutical science, data on analogous quaternary ammonium compounds, and authoritative guidelines on sterile compounding.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in an aqueous solution?

A1: The primary degradation pathways for many pharmaceutical compounds in solution are hydrolysis and oxidation.[7] this compound, as a quaternary ammonium salt, is generally stable. However, factors such as pH, exposure to light, and elevated temperatures can accelerate degradation over time.[8][9]

Q2: What are the ideal storage temperatures for this compound solutions?

A2: For long-term storage, refrigeration at 2-8°C (36-46°F) is recommended.[10] Some quaternary ammonium compounds have shown stability for over 100 days at both refrigerated and room temperatures.[3] However, lower temperatures generally slow down chemical degradation reactions.[8] Avoid freezing, as this can cause the compound to precipitate out of solution and may compromise the container's integrity.

Q3: How does pH affect the stability of the solution?

Q4: Should I be concerned about light exposure?

A4: Yes, photostability is a critical factor for many pharmaceutical solutions.[8][11] Exposure to UV or visible light can induce photodegradation.[8] Therefore, it is imperative to store this compound solutions in amber or opaque containers to protect them from light.[8]

Q5: What type of container is best for storing this compound solutions?

A5: Use Type I borosilicate glass vials with an inert stopper. Glass is generally preferred over plastic for long-term storage as it is less permeable and less likely to have leachables that could interact with the compound.[4] For photosensitive compounds, amber glass is essential.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate formation in the solution. 1. Low Temperature: The solution may have been stored at a temperature that is too low, causing the solute to fall out of solution. 2. Solvent Evaporation: The container may not be sealed properly, leading to solvent evaporation and increased concentration. 3. pH Shift: A change in pH could affect the solubility of the compound.1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. 2. Ensure containers are sealed tightly. Consider using parafilm for extra security. 3. Check the pH of the solution and adjust if necessary, using a suitable buffer.
Discoloration of the solution. 1. Oxidation: Exposure to oxygen can cause degradation and discoloration.[8] 2. Photodegradation: The solution may have been exposed to light.[8]1. Prepare solutions with deoxygenated solvent or purge the headspace of the container with an inert gas like nitrogen or argon. 2. Always store in amber or opaque containers. Discard any discolored solution as its integrity is compromised.
Loss of potency or inconsistent experimental results. 1. Chemical Degradation: The compound may have degraded due to improper storage conditions (temperature, light, pH).[4][9] 2. Microbial Contamination: If not prepared and stored under sterile conditions, microbial growth can degrade the active compound.1. Review storage conditions against the recommendations in this guide. Prepare fresh solutions if degradation is suspected. 2. Follow aseptic techniques during preparation. Consider sterile filtering the solution into a sterile container.
Visualizing the Stability Workflow

The following diagram outlines the key decision points for ensuring the long-term stability of your this compound solutions.

StabilityWorkflow This compound Solution Stability Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage & Monitoring Solvent Select Solvent (e.g., Sterile Water, PBS) Dissolve Dissolve in Solvent Solvent->Dissolve Weigh Weigh this compound Weigh->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Container Choose Container (Amber Glass Vial) Sterilize->Container Seal Seal Tightly Container->Seal Store Store at 2-8°C (Protect from Light) Seal->Store Inspect Visually Inspect Before Use (Clarity, Color, Precipitate) Store->Inspect QC Periodic Quality Control (e.g., HPLC) Inspect->QC Discard Discard if Compromised Inspect->Discard Signs of Instability?

Caption: Decision workflow for preparing and storing this compound solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a sterile stock solution suitable for long-term storage. Adherence to aseptic techniques is crucial to prevent microbial contamination.[12][13]

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or a suitable sterile buffer (e.g., PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile amber glass vials with appropriate stoppers and seals

  • Calibrated analytical balance

  • Sterile syringes and needles

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Work within a certified laminar flow hood or biological safety cabinet to maintain sterility.[12] Sanitize all surfaces and materials entering the sterile field.

  • Calculation: Calculate the required mass of this compound. For a 10 mL solution of 10 mM this compound (Molar Mass: 410.43 g/mol )[2], you will need:

    • 0.010 L * 0.010 mol/L * 410.43 g/mol = 0.04104 g (41.04 mg)

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Aseptically transfer the powder to a sterile container. Add a portion of the sterile solvent and gently agitate until the powder is completely dissolved. Bring the solution to the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution directly into the final sterile amber glass vial. This step removes any potential microbial contamination.

  • Sealing and Labeling: Immediately cap the vial with a sterile stopper and secure it with a crimp seal. Label the vial clearly with the compound name, concentration, date of preparation, and your initials.

  • Storage: Store the vial upright in a refrigerator at 2-8°C, protected from light.

Protocol 2: Routine Stability Check

Regularly assessing the quality of your stored solution is essential.

Procedure:

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation, discoloration, or cloudiness.[6]

  • Documentation: Maintain a logbook for each stock solution, noting the date of preparation, dates of use, and any visual observations.

  • (Optional) Analytical Verification: For critical long-term experiments, consider periodic analytical verification of the solution's concentration and purity using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Potential Degradation Pathway

Understanding how a molecule might degrade is key to preventing it. While a specific pathway for this compound is not published, a hypothetical pathway can be inferred based on its anticholinergic properties and the presence of susceptible chemical moieties in similar compounds.[14][15]

DegradationPathway Hypothetical Degradation Factors for this compound cluster_stress Stress Factors TB This compound (Stable Solution) DP Degradation Products (Loss of Potency) TB->DP Degradation Light Light (Photodegradation) Light->DP Heat Elevated Temperature (Accelerated Reactions) Heat->DP pH Extreme pH (Hydrolysis) pH->DP Oxygen Oxygen (Oxidation) Oxygen->DP

Caption: Factors that can potentially lead to the degradation of this compound in solution.

By adhering to these best practices, you can significantly extend the viable shelf-life of your this compound solutions, ensuring the integrity and reproducibility of your research.

References
  • Stabilized bromine solutions, method of manufacture and uses thereof for biofouling control.
  • What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Storage stability of quaternary ammonium compounds (%bias) by media and... ResearchGate. [Link]

  • Hydrolysis and photolysis of oxytetracycline in aqueous solution. PubMed. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

  • Annex 6 WHO good manufacturing practices for sterile pharmaceutical products. World Health Organization (WHO). [Link]

  • Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K... ResearchGate. [Link]

  • Anticholinergic Toxicity: Practice Essentials, Pathophysiology, Etiology. Medscape. [Link]

  • Do QAC sanitizers remain stable after dilution? UC Agriculture and Natural Resources. [Link]

  • Decomposition pathway of pyridostigmine bromide. ResearchGate. [Link]

  • ASHP Guidelines on Compounding Sterile Preparations. American Society of Health-System Pharmacists. [Link]

  • Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. [Link]

  • Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. PMC - NIH. [Link]

  • Sterile Product Preparation: Equipment, Technique & Monitoring. National Institutes of Health. [Link]

  • Chemical Storage. University of Wisconsin–Madison EHS. [Link]

  • Atropine. Wikipedia. [Link]

  • What Factors Influence Stability? ARL Bio Pharma. [Link]

  • Bromide | Solubility of Things. Solubility of Things. [Link]

  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. MDPI. [Link]

  • Quaternary Ammonium Compounds (QACs). Mass.gov. [Link]

  • Preparing & Handling Chemical Solutions. The Science Blog. [Link]

  • Anticholinergic Medications. StatPearls - NCBI Bookshelf. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. ACS Publications. [Link]

  • ISMP Guidelines for Safe Preparation of Compounded Sterile Preparations. ISMP Medication Safety. [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Physiology, Anticholinergic Reaction. StatPearls - NCBI Bookshelf. [Link]

  • The Top 10 Best Practices For Proper Chemical Storage. ACTenviro. [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

  • Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011. PMC - NIH. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. ACS Publications. [Link]

  • This compound. DrugFuture. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Effects of Sodium Bromide Salt and Temperature on the behaviour of Aqueous Solution of Cetyltrimethylammonium Bromide. IOSR Journal. [Link]

  • This compound - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Cas 71731-58-3,this compound. LookChem. [Link]

  • Timepidium bromide. Wikipedia. [Link]

Sources

Troubleshooting inconsistent results in Tiquizium bromide binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tiquizium Bromide Binding Assays

A Senior Application Scientist's Guide to Consistent and Reliable Data

Welcome to the technical support center for this compound binding assays. As researchers, we understand that obtaining reproducible and accurate data is paramount. This guide is designed to help you navigate the common challenges associated with this compound binding assays, providing not just solutions but also the underlying principles to empower your experimental design.

This compound is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist, acting as a competitive inhibitor of acetylcholine at these G protein-coupled receptors.[1][2] Its primary therapeutic application is as a spasmolytic agent for gastrointestinal disorders, where it relaxes smooth muscle by blocking M3 muscarinic receptors.[3][4] Accurate characterization of its binding affinity (Kᵢ) and potency (IC₅₀) is crucial for both basic research and drug development. Radioligand binding assays are the gold standard for this purpose.

This guide is structured to address issues from the ground up, starting with fundamental reagent and preparation problems before moving to more complex assay dynamics.

Part 1: Troubleshooting Common Issues

Inconsistent results in binding assays often stem from a few key areas. This section is designed as a logical flowchart to help you diagnose the root cause of your experimental variability.

Diagram: Troubleshooting Workflow for Inconsistent Binding Assay Results

TroubleshootingWorkflow Start Inconsistent Results (High Variability, Poor Signal-to-Noise) Reagent_Check Problem Area 1: Reagents & Preparation Start->Reagent_Check Condition_Check Problem Area 2: Assay Conditions Start->Condition_Check Data_Check Problem Area 3: Execution & Data Analysis Start->Data_Check High_NSB Symptom: High Non-Specific Binding (NSB > 20% of Total) Reagent_Check->High_NSB Low_Signal Symptom: Low Total Binding Signal (Low CPM/Signal) Reagent_Check->Low_Signal Poor_Curve Symptom: Poor Competition Curve Shape Reagent_Check->Poor_Curve Time_Temp Symptom: Results Vary Between Experiments Condition_Check->Time_Temp IC50_Shift Symptom: IC50 Values Drift or are Incorrect Condition_Check->IC50_Shift Pipetting Symptom: High Intra-Assay Variability (Poor Triplicates) Data_Check->Pipetting Analysis Symptom: Inconsistent Kᵢ Values from IC50 Data_Check->Analysis Sol_NSB Check radioligand hydrophobicity. Reduce radioligand concentration. Pre-treat filters (e.g., with PEI). Add BSA or detergent to wash buffer. High_NSB->Sol_NSB Sol_Signal Verify receptor prep activity. Check radioligand age/purity. Increase receptor concentration. Ensure equilibrium is reached. Low_Signal->Sol_Signal Sol_Curve Expand competitor concentration range. Verify competitor stock concentration. Check for ligand depletion. Poor_Curve->Sol_Curve Sol_Time_Temp Strictly control incubation time & temp. Ensure thermal equilibrium before starting. Use a water bath for consistency. Time_Temp->Sol_Time_Temp Sol_IC50 Verify radioligand K_d. Ensure incubation reaches equilibrium. Check buffer pH and ionic strength. IC50_Shift->Sol_IC50 Sol_Pipetting Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure proper mixing. Pipetting->Sol_Pipetting Sol_Analysis Use correct Cheng-Prusoff equation. Accurately determine [Ligand] and K_d. Constrain top and bottom of curve fit. Analysis->Sol_Analysis

Caption: A logical workflow for diagnosing inconsistent binding assay results.

Question 1: My non-specific binding (NSB) is too high. What causes this and how can I fix it?

Answer: High non-specific binding (NSB), typically defined as >20% of the total binding signal, can obscure your specific binding window and is a common source of variability.

  • Causality: NSB occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, plasticware, or lipids in the cell membrane preparation.[5] Hydrophobic radioligands are particularly prone to high NSB.[6]

  • Troubleshooting Steps:

    • Reduce Radioligand Concentration: NSB is often directly proportional to the concentration of the radioligand.[7] Use the lowest concentration that provides a robust signal, ideally at or below the Kd value.

    • Filter Pre-treatment: For filtration assays, which separate bound from free ligand, pre-soaking the filter paper can significantly reduce NSB.[8] Soaking glass fiber filters in a solution like 0.1-0.5% polyethyleneimine (PEI) imparts a positive charge, which helps trap negatively charged cell membranes while repelling cationic ligands.[9]

    • Optimize Wash Buffer: Including additives in your ice-cold wash buffer can help dislodge loosely bound, non-specific ligand. Common additives include 0.1% Bovine Serum Albumin (BSA) or low concentrations of detergents (e.g., 0.05% Tween-20).[6] Perform a systematic test with varying numbers of washes to find the optimal balance between removing NSB and causing dissociation of your specific complex.[9]

    • Consider Assay Technology: If using Scintillation Proximity Assays (SPA), high NSB can result from the radioligand binding directly to the SPA beads.[7] This is distinct from membrane-related NSB and may require testing different bead types (e.g., wheat germ agglutinin vs. copper chelate).

Question 2: The total binding signal (total counts) is very low, leading to a poor signal-to-noise ratio. Why is this happening?

Answer: A low total signal makes it difficult to distinguish specific binding from background noise. This usually points to an issue with one of the core binding partners: the receptor or the ligand.

  • Causality: The issue could be inactive receptor preparations, degraded radioligand, or suboptimal assay conditions that prevent binding.

  • Troubleshooting Steps:

    • Verify Receptor Preparation:

      • Source: Ensure your cell membranes or tissue homogenates have a sufficient concentration of the target muscarinic receptor (Bmax). If you are preparing them yourself, optimize the protocol to maximize receptor yield and ensure proper storage at -80°C in small aliquots to avoid freeze-thaw cycles.

      • Activity: Test your preparation with a known, high-affinity "gold standard" muscarinic antagonist to confirm receptor activity.

    • Check Radioligand Integrity:

      • Age & Purity: Radioligands, especially those labeled with ¹²⁵I, have a limited shelf-life. Radiochemical purity should ideally be above 90%.[6] Degradation can lead to impurities that do not bind to the receptor, reducing the effective concentration of active ligand.[9] Always check the manufacturing date and store as recommended.

      • Specific Activity: Use a radioligand with high specific activity (>20 Ci/mmol for ³H ligands) to ensure a detectable signal without needing excessively high concentrations.[8]

    • Optimize Receptor Concentration: Perform a receptor saturation experiment by incubating a fixed concentration of radioligand with increasing concentrations of your membrane preparation. This will identify the optimal amount of receptor needed to achieve a robust signal without causing ligand depletion.

    • Confirm Equilibrium: Binding must reach a steady state. An insufficient incubation time will result in an underestimation of total binding. Determine the time to equilibrium by measuring binding at various time points until a plateau is reached. Note that in competitive assays, the presence of a competitor can slow the time to reach equilibrium.[10]

Question 3: My competitive binding curves are shallow or don't plateau properly. What does this mean?

Answer: The shape of the competition curve provides critical information. A properly formed sigmoidal curve should plateau at 100% (total binding) and 0% (non-specific binding) and have a slope factor near -1.0. Deviations suggest experimental artifacts or complex binding pharmacology.

  • Causality: A shallow curve (Hill slope < 0.8) can indicate negative cooperativity, multiple binding sites with different affinities, or an experimental artifact where the competitor fails to displace all specific binding. An incomplete curve may mean the concentration range of the competitor (this compound) is not wide enough.

  • Troubleshooting Steps:

    • Expand Competitor Concentration Range: Ensure your this compound concentrations span at least 5-6 orders of magnitude (e.g., 1 pM to 10 µM) to define the top and bottom plateaus of the curve clearly.

    • Verify Stock Solutions: Inaccuracies in the serial dilution of this compound are a frequent source of error. Confirm the concentration of your stock solution and prepare fresh dilutions for each experiment.

    • Check for Ligand Depletion: If the receptor concentration is too high relative to the radioligand concentration, a significant fraction of the ligand will be bound, reducing the "free" concentration available to interact with the competitor. This can distort the curve and lead to an inaccurate estimation of affinity.[9] As a rule of thumb, total receptor sites should not bind more than 10% of the total radioligand added.

    • Constrain the Fit: When analyzing the data, if the plateaus are not well-defined experimentally, you should constrain the top and bottom of the curve fit to the values determined from your "total binding" (no competitor) and "NSB" (excess non-labeled ligand) control wells, respectively.[10]

Part 2: Standard Protocol for a Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Kᵢ) of this compound for a muscarinic receptor (e.g., M3) using a filtration-based assay. A common high-affinity radioligand for muscarinic receptors is [³H]-N-methylscopolamine ([³H]-NMS).

Experimental Design & Key Reagents
ComponentDescriptionTypical ConcentrationRationale
Receptor Source CHO or HEK293 cells expressing human M3 receptors; membrane prep5-20 µg protein/wellProvides a sufficient number of receptors for a robust signal.
Radioligand [³H]-N-methylscopolamine ([³H]-NMS)~0.5 - 1.0 nM (~Kd)High affinity, well-characterized muscarinic antagonist radioligand.
Competitor This compound10⁻¹² M to 10⁻⁵ MA wide range is needed to generate a full competition curve.
NSB Control Atropine1-10 µMA high concentration of a known antagonist to define non-specific binding.
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4N/AA standard physiological buffer. Mg²⁺ can be important for GPCR conformation.[11]
Wash Buffer Ice-cold Assay BufferN/ACold temperature slows the dissociation rate of the receptor-ligand complex during washing.[9]
Step-by-Step Methodology
  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay Buffer only.

    • Non-Specific Binding (NSB): 10 µM Atropine.

    • This compound Competition: Serial dilutions of this compound (e.g., 11 concentrations from 1 pM to 10 µM).

  • Reagent Addition: Add reagents to each well in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR 10 µM Atropine (for NSB) OR this compound dilution.

    • 50 µL of [³H]-NMS diluted in Assay Buffer (to a final concentration of ~0.5 nM).

    • 100 µL of the M3 receptor membrane preparation diluted in Assay Buffer.

  • Incubation:

    • Seal the plate and incubate for a pre-determined time (e.g., 60-90 minutes) at room temperature or 37°C to allow the reaction to reach equilibrium.[11] Gentle agitation can sometimes improve consistency.

  • Harvesting:

    • Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) in 0.3% PEI for at least 30 minutes.

    • Place the filter plate on a vacuum manifold and rapidly transfer the contents of the assay plate to the filter plate.

    • Wash the filters rapidly 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[8]

  • Counting:

    • Dry the filter mat completely (e.g., under a heat lamp or in a low-heat oven).

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each set of triplicates.

    • Determine Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the % specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the inhibitor affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/K_d)) Where:

      • IC₅₀ is the concentration of this compound that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand ([³H]-NMS).

      • K_d is the equilibrium dissociation constant of the radioligand for the receptor.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right radioligand concentration for my competitive binding assay? A good starting point is a concentration equal to the Kd (equilibrium dissociation constant) of the radioligand. This provides a good balance between a strong signal and low non-specific binding. If the Kd is unknown, you must first perform a saturation binding experiment where you incubate a fixed amount of receptor with increasing concentrations of the radioligand to determine both the Kd and the Bmax (receptor density).

Q2: My IC₅₀ value for this compound is different from published values. What could be the reason? Discrepancies can arise from several sources. First, ensure your experimental conditions—such as buffer composition, pH, temperature, and receptor source (species, cell line)—match those of the literature report.[9] Buffer components can interact with receptors and alter their conformation.[12] Second, verify the accuracy of your radioligand's Kd value, as this is critical for the Cheng-Prusoff calculation.[10] Finally, differences in incubation time can be a factor, especially for compounds with slow binding kinetics.[13]

Q3: Can I use a homogeneous assay format like SPA instead of filtration? Yes, Scintillation Proximity Assays (SPA) are an excellent alternative and are often preferred for high-throughput screening because they are "mix-and-measure" assays that do not require a separation step.[14] In an SPA, the receptor is captured onto a bead containing scintillant. Only radioligand that binds to the receptor will be close enough to the bead to generate a light signal.[15] However, troubleshooting is still required, as you may encounter issues like non-specific binding of the ligand to the bead itself (known as the non-proximity effect).[16]

Q4: Does incubation time really matter if I'm only determining an equilibrium constant? Absolutely. An equilibrium constant, by definition, can only be measured when the system is at equilibrium.[17] If the incubation is too short, the amount of bound ligand will be underestimated, leading to an inaccurate IC₅₀ value. This is particularly important for high-affinity competitors or compounds with slow association/dissociation rates, which may require longer incubation times to reach a steady state.[13] It is always best practice to experimentally determine the time to equilibrium for your specific assay system.

References

  • Oshita M, et al. (1987). Studies on the affinity and selectivity of this compound (HSR-902), a novel spasmolytic agent, for muscarinic receptors. Jpn J Pharmacol. Available at: [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Available at: [Link]

  • Patsnap Synapse. (2024). This compound - Drug Targets, Indications, Patents. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Burford, N. T., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available at: [Link]

  • Wikipedia. (n.d.). Filter binding assay. Available at: [Link]

  • de Witte, W. A., et al. (2020). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One. Available at: [Link]

  • Kikumoto, T., et al. (2000). Antimuscarinic effect of this compound in vitro and in vivo. Methods Find Exp Clin Pharmacol. Available at: [Link]

  • Wu, Z., et al. (2013). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of Proteome Research. Available at: [Link]

  • ResearchGate. (n.d.). Filter-Binding Assays. Available at: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Available at: [Link]

  • Faisal, M., et al. (2004). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology. Available at: [Link]

  • Stockley, P. G. (2009). Filter-binding assays. Methods in Molecular Biology. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Available at: [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Available at: [Link]

  • MDPI. (2018). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Available at: [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

  • ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Available at: [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Available at: [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of Drug-Target Interactions. Available at: [Link]

  • University of North Carolina. (n.d.). Assay buffers. Available at: [Link]

  • Heitman, L. H., et al. (2019). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology. Available at: [Link]

  • Taylor & Francis. (n.d.). Binding affinity – Knowledge and References. Available at: [Link]

Sources

Technical Support Center: Intravenous Vehicle Selection for Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and clinical studies involving the intravenous (IV) administration of Tiquizium bromide. As a quaternary ammonium antimuscarinic agent, this compound presents specific formulation challenges, primarily due to its physicochemical properties.[1] This document provides a comprehensive, question-and-answer-based resource for vehicle selection, formulation development, and troubleshooting.

Part 1: Frequently Asked Questions (FAQs) on Vehicle Selection

Q1: What is this compound and what makes its intravenous formulation challenging?

A1: this compound is a quaternary ammonium salt that functions as a nonselective muscarinic antagonist.[2][3] It is used as an antispasmodic agent to treat hypermobility and convulsions in various gastrointestinal disorders.[1][4] The primary challenge in developing an intravenous formulation stems from its limited aqueous solubility. Technical data sheets indicate that this compound is only slightly soluble in methanol and DMSO, and similar quaternary ammonium compounds are often sparingly soluble in water.[5][6] This poor water solubility requires the use of specialized formulation strategies to achieve the necessary concentration for IV administration while ensuring the final product is safe, stable, and biocompatible.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄BrNS₂
Molecular Weight 410.43 g/mol [2]
Appearance White to Off-White Solid
Melting Point 278-281°C (with decomposition)[5]
Chemical Class Quaternary Ammonium Salt; Muscarinic Antagonist[1][3]
Reported Solubility Slightly soluble in DMSO and Methanol[5]
Q2: What are the critical quality attributes of an intravenous vehicle for this compound?

A2: The ideal intravenous vehicle must satisfy several critical criteria to ensure the safety and efficacy of the administered drug. These are:

  • Solubilization: The vehicle must fully dissolve this compound at the target concentration and maintain it in solution upon administration into the bloodstream, preventing precipitation and potential emboli.[7]

  • Physiological Compatibility: The formulation must be sterile, non-pyrogenic, and isotonic with blood (approximately 285 mOsm/L) to prevent hemolysis of red blood cells and irritation at the injection site.[8][9] The pH should also be maintained within a physiologically tolerable range (typically pH 5-9 for IV administration).[10]

  • Stability: The vehicle must ensure the chemical and physical stability of this compound for the intended shelf-life of the product, protecting it from degradation due to factors like pH, temperature, or light.[11]

  • Safety & Low Toxicity: All excipients used in the vehicle must be safe for intravenous administration at the proposed concentrations and should not interfere with the pharmacology or toxicology of this compound itself.[12] Regulatory bodies like the FDA and EMA provide guidelines on acceptable excipients for parenteral use.[13][14][15]

Q3: What are the primary strategies for solubilizing this compound for IV administration?

A3: A systematic approach is recommended, starting with simpler methods before moving to more complex systems. The main strategies include using cosolvents, surfactants, and complexing agents.

G cluster_0 Start Start: Assess this compound Solubility in Aqueous Buffer (pH 7.4) Cosolvents Strategy 1: Cosolvents (e.g., PEG 300, Propylene Glycol, Ethanol) Start->Cosolvents Inadequate Solubility Surfactants Strategy 2: Surfactants (e.g., Polysorbate 80, Solutol HS 15) Cosolvents->Surfactants Still Inadequate or Precipitation Occurs Final Optimize Formulation: Adjust Tonicity, Ensure Stability, Confirm Biocompatibility Cosolvents->Final Sufficient Solubility & Stability Cyclodextrins Strategy 3: Complexation (e.g., HP-β-CD, SBE-β-CD) Surfactants->Cyclodextrins Inadequate or Hemolysis Concerns Surfactants->Final Sufficient Solubility & Stability Cyclodextrins->Final Sufficient Solubility & Stability

Caption: Decision workflow for selecting a solubilization strategy.

Comparison of Solubilization Technologies

TechnologyMechanism of ActionCommon IV ExcipientsKey AdvantagesKey Considerations
Cosolvency Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400), Ethanol.[16]Simple to prepare; well-established safety profiles for many cosolvents.High concentrations can cause pain on injection, hemolysis, or toxicity.[17] Potential for drug precipitation upon dilution in blood.
Micellar Solubilization Surfactants form micelles above the critical micelle concentration (CMC), entrapping the drug in the hydrophobic core.Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.[18]High solubilization capacity for very poorly soluble drugs.Can cause hypersensitivity reactions (e.g., Cremophor® EL) and may alter drug distribution (pharmacokinetics).[12]
Complexation Host molecules (cyclodextrins) form inclusion complexes with the drug, shielding it from the aqueous environment.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[18][19]Generally well-tolerated; can improve both solubility and stability.Potential for nephrotoxicity with unmodified cyclodextrins; competition for binding can affect drug release.

Part 2: Troubleshooting Guide

Q4: My this compound isn't dissolving in a simple cosolvent system (e.g., 20% PEG 400 in saline). What are my next steps?

A4: If a simple cosolvent system is insufficient, a multi-pronged approach is needed:

  • Increase Cosolvent Concentration: Gradually increase the percentage of the cosolvent. For preclinical studies, vehicles containing up to 40% PEG 400 and 40% Propylene Glycol have been reported.[20] However, be mindful of the increased risk of side effects like hemolysis and phlebitis.

  • Use a Surfactant: Introduce a non-ionic surfactant like Polysorbate 80 or Solutol® HS 15. Start with a low concentration (e.g., 1-2% w/v) and gradually increase. Surfactants can dramatically enhance solubility but require careful screening for hemolytic potential.

  • Investigate pH Modification: Although this compound is a quaternary ammonium salt and its charge is permanent, the overall formulation pH can still influence the solubility of counter-ions and interactions with excipients.[6][21] Perform a pH-solubility profile (e.g., from pH 4 to 9) to see if solubility is pH-dependent in your chosen vehicle system.[11]

  • Consider a Ternary System: Combine a cosolvent, a surfactant, and an aqueous buffer. A vehicle such as 10% Solutol® HS 15 / 10% Ethanol / 80% Saline can be a powerful solubilizing medium.

Q5: I achieved full dissolution, but the drug precipitates out after a few hours or upon dilution. What is the cause and solution?

A5: This is a common and critical problem, often indicating the formation of a supersaturated, metastable solution.

  • Cause - Supersaturation and Dilution Shock: Cosolvent and surfactant systems work by altering the bulk solvent properties. When this formulation is injected and rapidly diluted in the bloodstream, the concentration of the solubilizing agents drops dramatically. The drug may then crash out of solution before it can be distributed.[12]

  • Solution - Increase Formulation Robustness:

    • Increase Solubilizer-to-Drug Ratio: You may be near the edge of the solubility limit. Increasing the concentration of your cosolvent or surfactant can provide a greater buffer against precipitation upon dilution.

    • Switch to a More Powerful Solubilizer: If a cosolvent system is failing, a cyclodextrin-based formulation may be more robust. The drug is physically encapsulated and less susceptible to environmental changes upon dilution.[19]

    • Control the Rate of Administration: A slow intravenous infusion, rather than a bolus injection, allows the formulation to be diluted more gradually in a larger volume of blood, reducing the peak drug concentration and the risk of precipitation.[20]

G cluster_0 Start Problem: Precipitation on Standing or Dilution Check1 Is the solution supersaturated? Start->Check1 Check2 Is precipitation due to pH shift? Start->Check2 Check3 Is it a temperature effect? Start->Check3 Sol1 Solution: Increase solubilizer concentration or switch to a stronger system (e.g., cyclodextrin) Check1->Sol1 Yes Sol2 Solution: Add a buffer to the formulation to maintain optimal pH Check2->Sol2 Yes Sol3 Solution: Ensure storage at appropriate temperature. Conduct temperature stability studies. Check3->Sol3 Yes

Caption: Troubleshooting workflow for formulation precipitation.

Q6: My formulation is causing hemolysis in vitro or phlebitis in vivo. How can I make it more biocompatible?

A6: These are signs of formulation-induced tissue damage and must be addressed immediately.

  • Check Tonicity: The most common cause of hemolysis is a hypotonic solution.[9] Your formulation must be made isotonic by adding a tonicity-adjusting agent.[8] The most common agent is Sodium Chloride (0.9% w/v is isotonic), but others like dextrose or mannitol can also be used.[8][22] Use the sodium chloride equivalent method or freezing point depression calculations to determine the correct amount of agent to add.[22][23]

  • Reduce Excipient Concentration: High concentrations of certain cosolvents (especially ethanol and propylene glycol) and surfactants can directly damage cell membranes.[17] Attempt to reformulate with the minimum concentration of these excipients required for solubilization.

  • Evaluate the Excipient Itself: Some excipients are inherently more irritating than others. For example, PEG 400 is generally better tolerated than ethanol. SBE-β-CD (Captisol®) is known for its excellent safety profile compared to other solubilizers.

  • Buffer to a Physiological pH: An extreme pH (either acidic or basic) can cause significant pain and inflammation at the injection site. Ensure your final formulation is buffered to a near-neutral pH (7.0-7.4).[10]

Part 3: Experimental Protocols

Protocol 1: Systematic Vehicle Screening for this compound
  • Objective: To identify a suitable vehicle system capable of dissolving this compound at a target concentration (e.g., 5 mg/mL).

  • Materials: this compound powder, Water for Injection (WFI), Sodium Chloride, 5% Dextrose in Water (D5W), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Polysorbate 80, SBE-β-CD (Captisol®), sterile vials, vortex mixer, magnetic stirrer.

  • Procedure:

    • Baseline Aqueous Solubility: Attempt to dissolve this compound in WFI, 0.9% Saline, and D5W at the target concentration. Vortex and observe. This will likely fail but confirms the need for a solubilizer.

    • Cosolvent Screening:

      • Prepare a series of cosolvent blends (e.g., 10%, 20%, 40% PEG 400 in 0.9% Saline).

      • Add this compound to each vial to achieve the target concentration.

      • Vortex vigorously for 2 minutes, then place on a magnetic stirrer for 30 minutes.

      • Visually inspect for complete dissolution against a black and white background. Note the minimum cosolvent concentration that achieves dissolution.

      • Repeat with Propylene Glycol.

    • Surfactant Screening (if needed):

      • Prepare a series of surfactant solutions (e.g., 2%, 5%, 10% Polysorbate 80 in 0.9% Saline).

      • Repeat the dissolution process as described in step 2.

    • Complexation Screening (if needed):

      • Prepare a series of SBE-β-CD solutions (e.g., 10%, 20%, 30% w/v in WFI).

      • Repeat the dissolution process.

    • Lead Candidate Evaluation: For the most promising vehicle(s) (i.e., those that achieved dissolution with the lowest excipient concentration), perform a simple dilution test. Dilute 1 part formulation with 9 parts 0.9% Saline and observe for any immediate precipitation (Tyndall effect).

Protocol 2: Preparation and Quality Control of a Lead Formulation
  • Objective: To prepare a 10 mL batch of this compound at 5 mg/mL in a 20% SBE-β-CD vehicle, adjusted for tonicity.

  • Procedure:

    • Weigh 2.0 g of SBE-β-CD and dissolve it in approximately 7 mL of Water for Injection (WFI) in a sterile beaker with a magnetic stir bar.

    • Once the SBE-β-CD is fully dissolved, slowly add 50 mg of this compound powder while stirring. Continue stirring until the drug is completely dissolved (solution should be clear).

    • Tonicity Adjustment: A 20% SBE-β-CD solution is hypotonic. Calculate the required amount of NaCl to make the final solution isotonic. (Note: This requires the Sodium Chloride Equivalent (E-value) for SBE-β-CD, which should be obtained from the supplier's technical documentation). Add the calculated amount of NaCl and stir to dissolve.

    • Final Volume Adjustment: Carefully add WFI to bring the final volume to exactly 10.0 mL.

    • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.

  • Quality Control Checks:

    • Appearance: The final solution should be clear, colorless, and free of visible particulate matter.[24]

    • pH Measurement: The pH should be within a pre-defined acceptable range (e.g., 6.5 - 7.5).

    • Sterility and Endotoxin Testing: These are mandatory release tests for any parenteral formulation and must be performed according to pharmacopeial standards.[25]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • LookChem. (n.d.). Cas 71731-58-3, this compound. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound CAPSULES 5mg "TOWA". [Link]

  • European Medicines Agency. (2016). Product Information: Tiotropium bromide. [Link]

  • Kyorin Pharmaceutical Co., Ltd. (n.d.). STOPAN. [Link]

  • Patsnap Synapse. (2024). What is this compound used for?. [Link]

  • Wikipedia. (n.d.). Timepidium bromide. [Link]

  • Kusuri-no-Shiori. (n.d.). This compound Capsules 10mg "SAWAI". [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. [Link]

  • International Journal of Advanced Research in Biological Sciences. (2016). Methods of adjusting tonicity and pH values of some drugs and substances. [Link]

  • Aleph. (n.d.). Stability of pharmaceutical products. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Engels, F., et al. (2006). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of medicinal chemistry, 49(23), 6691-6698. [Link]

  • U.S. Food and Drug Administration. (2025). Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations. [Link]

  • Hrubec, T. C., et al. (2021). Systematic assessment of quaternary ammonium compounds for the potential to elicit developmental and reproductive effects. Birth Defects Research, 113(10), 755-771. [Link]

  • European Medicines Agency. (n.d.). Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use'. [Link]

  • PCCA. (2023). Active Ingredient Summary Table Thermal Stability. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. [Link]

  • European Medicines Agency. (2007). Guideline on Excipients in the Dossier for Application for Marketing Authorisation of a Medicinal Product. [Link]

  • Usiena air. (2018). Tonicity Calculations: An Aid to Understanding. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2017). Significance of excipients to bioavailability of poorly water-soluble drugs. [Link]

  • European Federation of Internal Medicine. (2025). Annex to the European Commission guideline on 'Excipients in the labelling and package leaflet of medicinal products for human use'. [Link]

  • ResearchGate. (n.d.). (PDF) Pharmaceutical Solvents and Solubilizing Agents. [Link]

  • Compounding Today. (n.d.). Tonicity Adjustment Database. [Link]

  • American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. [Link]

  • Masuu Global. (2024). FDA Guidance on Compounding Parenteral Drugs. [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • ICH. (n.d.). Annex 10. [Link]

  • Slideshare. (n.d.). Significance of tonicity adjustment. [Link]

  • Valentine, J. M., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of pharmacological and toxicological methods, 83, 1-8. [Link]

  • Google Patents. (n.d.). WO2007011171A1 - Drug formulation containing a solubilizer for enhancing solubility, absorption, and permeability.
  • European Medicines Agency. (n.d.). Quality: excipients. [Link]

  • GMP-Compliance.org. (2024). EMA: Update of the Annex to the Excipients Guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Injectable Formulations of Poorly Water-Soluble Drugs. [Link]

  • Kahar, P., & Rachman, A. (2019). Kahar Method: A Novel Calculation Method of Tonicity Adjustment. Indonesian Journal of Pharmacy, 30(4), 269-278. [Link]

  • NIH. (n.d.). Gad Vehicles Database. [Link]

  • Google Patents. (n.d.). US20090004287A1 - Disinfectant formulations containing quaternary ammonium compounds and hydrogen peroxide.
  • Al-Akayleh, F., et al. (2023). Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. AAPS PharmSciTech, 24(1), 33. [Link]

  • MDPI. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. [Link]

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. [Link]

Sources

Validation & Comparative

A Comparative Guide to Tiquizium Bromide and Atropine in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating gastrointestinal motility, the selection of appropriate pharmacological tools is paramount. This guide provides an in-depth, objective comparison of two key muscarinic antagonists, tiquizium bromide and atropine, grounded in experimental data and established scientific principles. Our focus is to elucidate the nuances of their mechanisms and performance, enabling informed decisions in experimental design.

Introduction: Two Anticholinergics in Focus

Gastrointestinal motility is a complex process regulated by the autonomic nervous system, with the parasympathetic branch, via the neurotransmitter acetylcholine (ACh), playing a crucial excitatory role. Muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells are key to mediating this response. Antagonists of these receptors, such as this compound and atropine, are invaluable for studying and modulating gut motility.

This compound is a quaternary ammonium antimuscarinic agent, recognized for its spasmolytic properties on the gastrointestinal tract.[1] It is used in the treatment of conditions characterized by hypermotility and smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[1][2]

Atropine , a tertiary amine and a classic non-selective muscarinic antagonist, serves as a benchmark compound in pharmacological studies of the parasympathetic nervous system. Its effects on gastrointestinal motility are well-documented, making it a standard tool for inducing gut hypomotility in experimental models.[3]

This guide will dissect the pharmacological profiles of these two agents, present comparative data, and provide detailed experimental protocols for their evaluation in gastrointestinal motility research.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and atropine exert their effects by competitively blocking muscarinic acetylcholine receptors, thereby inhibiting the actions of acetylcholine.[2] This antagonism leads to a reduction in smooth muscle contraction and secretions in the gastrointestinal tract.[4][5]

The key to understanding the subtle differences in their in vivo effects lies in their respective affinities for the five subtypes of muscarinic receptors (M1-M5).

cluster_0 Cholinergic Neuromuscular Junction in GI Smooth Muscle cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M_receptor Muscarinic Receptor (M3) on Smooth Muscle Cell ACh->M_receptor Binds to Contraction Smooth Muscle Contraction M_receptor->Contraction Activates Tiquizium This compound Tiquizium->M_receptor Competitively Blocks Atropine Atropine Atropine->M_receptor Competitively Blocks

Caption: Mechanism of Action of this compound and Atropine.

Receptor Binding Affinity: A Quantitative Comparison

The binding affinities of this compound and atropine for different muscarinic receptor subtypes have been determined through radioligand binding assays. This data is crucial for predicting their potential for both efficacy and side effects.

CompoundM1 (pKi/Ki)M2 (pKi/Ki)M3 (pKi/Ki)M4 (Ki)M5 (Ki)Reference
This compound 8.70 (pKi)8.94 (pKi)9.11 (pKi)--[6]
Atropine 1.27 nM (Ki)3.24 nM (Ki)2.21 nM (Ki)0.77 nM2.84 nM[7]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Ki values for atropine are presented in nM.

From this data, we can infer:

  • This compound : Exhibits high affinity for M1, M2, and M3 receptors, with a slight preference for the M3 subtype, which is predominantly responsible for smooth muscle contraction in the gut.

  • Atropine : Demonstrates high affinity across all five muscarinic receptor subtypes, confirming its non-selective profile.

The slightly higher affinity of this compound for the M3 subtype may suggest a more targeted action on gastrointestinal smooth muscle compared to atropine, although both are considered non-selective antagonists.

Performance in Gastrointestinal Motility Studies: An Evidence-Based Comparison

Direct comparative studies of this compound and atropine on gastrointestinal motility are limited. However, by examining their individual effects and comparing them to common benchmarks, we can construct a comprehensive performance profile.

In Vivo Inhibition of Gastrointestinal Transit

A common method to assess the inhibitory effect of a compound on gastrointestinal motility is the charcoal meal transit test in rodents. In this assay, the distance traveled by a charcoal meal through the small intestine is measured after administration of the test compound.

Atropine, as a standard anticholinergic, is well-established to dose-dependently inhibit gastrointestinal motility in rats.

Effects on Gastric Emptying

Gastric emptying is another critical parameter in gastrointestinal motility studies. Atropine has been shown to significantly delay gastric emptying of liquids in humans.

ParameterAtropine EffectCimetropium Bromide EffectReference
Gastric Emptying Significantly DelayedNo Significant Effect
Antral Motility Index Significantly ReducedNo Significant Effect
Duodenal Motility Index Significantly ReducedNo Significant Effect

This data underscores atropine's potent inhibitory effect on gastric motor function. Given this compound's similar mechanism of action as a non-selective muscarinic antagonist, a similar, dose-dependent delay in gastric emptying would be anticipated.

Experimental Protocols: A Practical Guide

To facilitate rigorous and reproducible research, we provide detailed, step-by-step methodologies for key experiments in gastrointestinal motility.

In Vivo: Charcoal Meal Transit in Rodents

This protocol is a self-validating system for assessing the in vivo efficacy of promotility or antimotility agents.

Objective: To quantify the extent of intestinal transit of a non-absorbable marker.

Methodology:

  • Animal Preparation: Fast adult male Wistar rats (200-250g) for 18 hours with free access to water.

  • Drug Administration: Administer this compound, atropine, or vehicle (e.g., saline) orally or intraperitoneally at the desired doses and time points prior to the charcoal meal.

  • Charcoal Meal Administration: Administer 1 ml of a 5% charcoal suspension in 10% gum acacia via oral gavage.

  • Transit Time: After a predetermined time (e.g., 30 minutes), humanely euthanize the animals by cervical dislocation.

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine: (Distance traveled by charcoal / Total length of small intestine) x 100

Causality and Self-Validation: The inclusion of a vehicle control group establishes the baseline transit rate. A positive control, such as a known promotility agent (e.g., metoclopramide) or a known antimotility agent (like atropine), validates the sensitivity of the assay. The dose-dependent response to the test articles further strengthens the validity of the findings.

cluster_workflow Charcoal Meal Transit Workflow A Animal Fasting (18 hours) B Drug Administration (Tiquizium, Atropine, or Vehicle) A->B C Charcoal Meal Administration (Oral) B->C D Wait for Transit (e.g., 30 minutes) C->D E Euthanasia and Intestine Dissection D->E F Measure Intestinal Length and Charcoal Travel Distance E->F G Calculate % Transit F->G

Caption: Workflow for the Charcoal Meal Transit Assay.

Ex Vivo: Isolated Intestinal Smooth Muscle Contraction

This protocol allows for the direct assessment of a compound's effect on smooth muscle contractility, independent of systemic influences.

Objective: To measure the contractile response of isolated intestinal segments to agonists and the inhibitory effect of antagonists.

Methodology:

  • Tissue Preparation: Humanely euthanize a rat and excise a segment of the jejunum. Place the segment in cold, oxygenated Tyrode's solution.

  • Mounting: Cut the jejunum into 2-3 cm segments and mount them in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1g.

  • Agonist-Induced Contraction: Record a baseline of spontaneous contractions. Then, add a submaximal concentration of a contractile agonist (e.g., acetylcholine or carbachol) to elicit a stable contraction.

  • Antagonist Application: Once a stable contraction is achieved, add increasing concentrations of this compound or atropine to the organ bath and record the relaxation response.

  • Data Analysis: Measure the amplitude of contraction and calculate the percentage of inhibition at each antagonist concentration. Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration).

Causality and Self-Validation: The use of a standard agonist like acetylcholine provides a reproducible contractile response. The concentration-dependent inhibition by the antagonist demonstrates a specific pharmacological effect. Comparing the IC50 values of this compound and atropine provides a quantitative measure of their relative potencies at the tissue level.

cluster_workflow Isolated Intestinal Smooth Muscle Workflow A Tissue Excision and Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction with Agonist C->D E Add Antagonist (Tiquizium or Atropine) D->E F Record Relaxation E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for the Isolated Intestinal Smooth Muscle Assay.

Conclusion and Future Directions

Both this compound and atropine are effective non-selective muscarinic antagonists for the study of gastrointestinal motility. Atropine remains the quintessential benchmark due to its extensive characterization. This compound presents as a potent alternative with a high affinity for the M3 receptors crucial for gut motility.

The choice between these two agents will depend on the specific experimental goals. For studies requiring a well-established, potent inhibitor of global parasympathetic activity, atropine is an excellent choice. For investigations where a compound with a potentially more favorable profile on M3 receptors is desired, this compound warrants strong consideration.

Future research should focus on direct, head-to-head comparative studies of these two compounds in various in vivo models of gastrointestinal motility to further delineate their subtle differences in efficacy and side effect profiles. Such studies will provide invaluable data for the development of more selective and effective therapies for gastrointestinal motility disorders.

References

  • Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Scarpignato, C., & Corradi, G. (1991). Different Effects of Atropine and Cimetropium Bromide on Gastric Emptying of Liquids and Antroduodenal Motor Activity in Man. Hepato-Gastroenterology, 38(5), 443–447. Retrieved from [Link]

  • Katsura, M., et al. (2000). Antimuscarinic effect of this compound in vitro and in vivo. Methods and Findings in Experimental and Clinical Pharmacology, 22(3), 161-166. Retrieved from [Link]

  • ZambiaFiles. Atropine - ZambiaWiki. Retrieved from [Link]

  • Morikawa, K., et al. (1987). [Evaluation of this compound (HSR-902) as an antiulcer agent]. Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 90(5), 273–283. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Quijano, R. F., et al. (1993). Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats. Drug Metabolism and Disposition, 21(1), 141–143. Retrieved from [Link]

  • Kaumann, A. J., & Hennekes, R. (1979). The affinity of atropine for muscarine receptors in human sphincter pupillae. Naunyn-Schmiedeberg's Archives of Pharmacology, 306(3), 209–211. Retrieved from [Link]

  • Sajeewa, A. M. D., et al. (2023). Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review. Diagnostics, 13(4), 763. Retrieved from [Link]

  • Corazziari, E., et al. (1990). Comparative study of the effects of cimetropium bromide and atropine on human esophageal motor functions. Digestive Diseases and Sciences, 35(5), 603–608. Retrieved from [Link]

  • Gholson, C. F., et al. (2022). Atropine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • CVPharmacology. Atropine (Muscarinic Receptor Antagonist). Retrieved from [Link]

  • Lee, J. S., et al. (2016). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of the Korean Society of Radiology, 75(1), 38. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Atropine Sulfate? Retrieved from [Link]

  • Shirazi, S. H. (1939). EFFECT OF ATROPINE ON THE GASTRO-INTESTINAL TRACT FOLLOWING THYROID MEDICATION. Endocrinology, 25(5), 784–788. Retrieved from [Link]

  • Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. Molecular Pharmacology, 10(6), 861–867. Retrieved from [Link]

  • Patsnap Synapse. This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

  • ResearchGate. (2007, August). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal. Retrieved from [Link]

  • Parkman, H. P., et al. (1999). Cholinergic effects on human gastric motility. Gut, 45(3), 346–353. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Tiquizium Bromide and Scopolamine for Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the efficacy of two muscarinic receptor antagonists, Tiquizium bromide and scopolamine, in inducing smooth muscle relaxation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate informed decisions in discovery and development.

Introduction: Targeting Smooth Muscle Spasticity

Aberrant smooth muscle contraction is a hallmark of numerous pathological conditions, including gastrointestinal disorders like irritable bowel syndrome (IBS) and respiratory ailments such as chronic obstructive pulmonary disease (COPD). Pharmacological intervention aimed at mitigating these contractions is a cornerstone of symptomatic relief. Both this compound and scopolamine are anticholinergic agents that achieve this by antagonizing muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine, a key neurotransmitter in parasympathetic nerve-induced smooth muscle contraction.[1][2] While sharing a common mechanistic framework, nuances in their receptor affinity, selectivity, and pharmacokinetic profiles can lead to differences in their therapeutic efficacy and side-effect profiles. This guide will dissect these differences, supported by experimental data, to provide a clear comparative analysis.

Mechanism of Action: A Tale of Two Antagonists

Smooth muscle contraction is a complex process initiated by the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells. This interaction triggers a cascade of intracellular events, primarily an increase in intracellular calcium concentration, which ultimately leads to the phosphorylation of myosin light chains and the subsequent interaction of actin and myosin filaments, resulting in cell shortening and tissue contraction.

Both this compound and scopolamine are competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][3] By binding to these receptors without activating them, they prevent acetylcholine from exerting its physiological effects, leading to smooth muscle relaxation.[1] There are five subtypes of muscarinic receptors (M1-M5), with the M3 subtype being predominantly responsible for smooth muscle contraction in various organs, including the gastrointestinal tract and airways.[4]

This compound is a quaternary ammonium antimuscarinic agent.[1] Its charged nature generally restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects.

Scopolamine , a tertiary amine, can readily cross the blood-brain barrier, leading to both peripheral and central effects.[3] It is considered a non-selective muscarinic antagonist, binding with high affinity to all five muscarinic receptor subtypes.[3]

The following diagram illustrates the common signaling pathway inhibited by both drugs:

Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Releases Contraction Smooth Muscle Contraction Ca_ion->Contraction Initiates PKC->Contraction Modulates Tiquizium Tiquizium Bromide Tiquizium->M3_Receptor Blocks Scopolamine Scopolamine Scopolamine->M3_Receptor Blocks

Figure 1: Simplified signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound and scopolamine.

Head-to-Head Comparison: Efficacy and Receptor Affinity

A direct comparison of the potency and receptor binding affinity of this compound and scopolamine is crucial for understanding their relative efficacy. The following tables summarize key experimental data.

Table 1: Comparative Antimuscarinic Potency (pA2 Values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

AntagonistTissue PreparationAgonistpA2 ValueReference
This compound Canine Tracheal Smooth MuscleAcetylcholine8.75[4]
N-methylscopolamine *Guinea Pig IleumCarbachol9.1[5]

Note: N-methylscopolamine is a quaternary ammonium derivative of scopolamine and is used here as a proxy for its peripheral antimuscarinic activity. Direct comparative studies on the same tissue are limited.

Table 2: Muscarinic Receptor Subtype Binding Affinity (pKi Values)

The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A higher pKi value indicates a stronger binding affinity of the drug for the receptor.

Receptor SubtypeThis compound (pKi)[4]Scopolamine (pKi)
M1 8.70~9.0[3]
M2 8.94~9.0[3]
M3 9.11~9.0[3]

Note: Scopolamine is a non-selective antagonist with high affinity (pKi ~9.0) for all muscarinic receptor subtypes.

Experimental Protocol: Isolated Guinea Pig Ileum Organ Bath Assay

To ensure the trustworthiness and reproducibility of efficacy data, a well-defined experimental protocol is essential. The isolated guinea pig ileum preparation is a classic and reliable model for studying the effects of spasmolytic agents.[6]

Objective:

To determine and compare the potency (pA2 value) of this compound and scopolamine in antagonizing acetylcholine-induced contractions of the isolated guinea pig ileum.

Materials:
  • Guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Isolated organ bath system with temperature control (37°C) and aeration (95% O2 / 5% CO2)

  • Isotonic force transducer and data acquisition system

  • Surgical instruments (scissors, forceps)

  • Acetylcholine (agonist)

  • This compound and Scopolamine hydrobromide (antagonists)

Step-by-Step Methodology:
  • Tissue Preparation:

    • Humanely euthanize a guinea pig and open the abdominal cavity.[6]

    • Locate the ileocecal junction and carefully dissect a 10-15 cm segment of the ileum.[6]

    • Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.[6]

    • Gently flush the lumen with Tyrode's solution to remove intestinal contents.[6]

    • Cut the ileum into 2-3 cm segments.[6]

  • Mounting the Tissue:

    • Tie one end of an ileum segment to a tissue holder and the other end to an isotonic transducer using surgical thread.[6]

    • Mount the tissue in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[6]

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[6]

  • Generating a Control Agonist Concentration-Response Curve:

    • Once a stable baseline is achieved, add acetylcholine to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Record the contractile response at each concentration until a maximal contraction is achieved.

    • Wash the tissue extensively with fresh Tyrode's solution to return to baseline.

  • Antagonist Incubation and a Second Agonist Curve:

    • Introduce a known concentration of either this compound or scopolamine into the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

    • Repeat the cumulative addition of acetylcholine to generate a second concentration-response curve in the presence of the antagonist.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration for both curves (with and without the antagonist).

    • Determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) for both curves.

    • Calculate the dose ratio (DR) using the formula: DR = EC50 (with antagonist) / EC50 (without antagonist).

    • Calculate the pA2 value using the Schild equation: pA2 = -log([Antagonist] / (DR - 1)).

The following diagram outlines the experimental workflow:

Isolated Organ Bath Experimental Workflow A Tissue Preparation (Guinea Pig Ileum) B Mount Tissue in Organ Bath A->B C Equilibration (30-60 min) B->C D Generate Control ACh Concentration-Response Curve C->D E Wash Tissue D->E F Incubate with Antagonist (Tiquizium Br or Scopolamine) E->F G Generate Second ACh Concentration-Response Curve F->G H Data Analysis (Calculate pA2) G->H

Figure 2: Step-by-step workflow for determining the pA2 value of an antagonist using an isolated organ bath preparation.

Discussion and Conclusion

Both this compound and scopolamine are effective muscarinic antagonists capable of inducing smooth muscle relaxation. The primary distinction lies in their pharmacokinetic profiles and receptor selectivity. This compound, as a quaternary ammonium compound, offers the advantage of limited CNS penetration, potentially leading to a more favorable side-effect profile in applications where peripheral action is desired. Its high affinity for the M3 receptor subtype further supports its targeted action on smooth muscle.

Scopolamine's non-selective nature and ability to cross the blood-brain barrier make it a versatile agent with a broader range of applications, including the prevention of nausea and vomiting, but also carry the risk of central side effects.

The choice between these two agents in a research or drug development context will ultimately depend on the specific application and desired therapeutic window. For targeted peripheral smooth muscle relaxation with minimal central effects, this compound may be the more suitable candidate. For applications requiring or tolerating central anticholinergic activity, scopolamine remains a relevant compound.

Further head-to-head comparative studies using identical tissue preparations and experimental conditions are warranted to provide a more definitive quantitative comparison of their potencies.

References

  • Fujita, M., Hata, F., Kudo, T., & Yagasaki, O. (1998). Antimuscarinic effect of this compound in vitro and in vivo. Arzneimittelforschung, 48(10), 1038-1042. [Link]

  • Griffin, M. T., Matsui, M., Ostrom, R. S., & Ehlert, F. J. (2007). Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test. Journal of Pharmacology and Experimental Therapeutics, 323(3), 969-980. [Link]

  • JoVE. (2022, February 11). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research- Experimental Protocol [Video]. YouTube. [Link]

  • Norecopa. (2021, April 6). Guinea Pig Ileum. [Link]

  • Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]

  • Science.gov. isolated guinea-pig ileum: Topics by Science.gov. [Link]

  • Tatro, D. S. (Ed.). (2025, March 24). Scopolamine Injection: Package Insert / Prescribing Info. Drugs.com. [Link]

  • The PharmGKB. Scopolamine for Muscarinic Receptor Engagement (emo_to2 Trial). [Link]

  • U.S. National Library of Medicine. (2025, May 11). PET and MRI Imaging With Scopolamine at the Muscarinic M1 Receptor. ClinicalTrials.gov. [Link]

  • University of Strathclyde. Guinea Pig Ileum. [Link]

  • Varoqui, H., & Erickson, J. D. (1986). Characterization of muscarinic receptors in guinea pig ileum longitudinal smooth muscle. The Journal of pharmacology and experimental therapeutics, 239(2), 486–493. [Link]

  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733. [Link]

  • v-learning. (2021, October 14). To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. [Link]

Sources

Tiquizium Bromide vs. Pirenzepine: A Comparative Guide to Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the field of cholinergic pharmacology, the quest for subtype-selective muscarinic receptor antagonists is paramount for developing targeted therapeutics with improved efficacy and reduced side effects. This guide provides a detailed comparison of two notable antagonists, tiquizium bromide and pirenzepine, with a focus on their selectivity profiles for the five muscarinic acetylcholine receptor subtypes (M1-M5). We will delve into the experimental data that defines their pharmacological character, the methodologies used to acquire this data, and the resulting implications for research and drug development.

Introduction: The Muscarinic Receptor Family - A Complex Target

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The five distinct subtypes, M1 through M5, exhibit differential tissue distribution and couple to various intracellular signaling pathways, making them attractive targets for a wide range of therapeutic areas, including respiratory diseases, overactive bladder, and neurological disorders.

The M1, M3, and M5 receptors primarily couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity. This divergence in signaling pathways underscores the critical need for subtype-selective ligands to achieve desired therapeutic outcomes while avoiding off-target effects.

cluster_Gq Gq/11 Signaling cluster_Gi Gi/o Signaling M1 M1 PLC Phospholipase C (PLC) M1->PLC M3 M3 M3->PLC M5 M5 M5->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC Ion_Channel Ion Channel Modulation M2->Ion_Channel M4 M4 M4->AC M4->Ion_Channel cAMP ↓ cAMP AC->cAMP start Start: Prepare Cell Membranes radioligand Add Radiolabeled Ligand (e.g., [³H]NMS) start->radioligand competitor Add Unlabeled Competitor (Tiquizium or Pirenzepine) in varying concentrations radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation scintillation Quantify Bound Radioactivity (Scintillation Counting) separation->scintillation analysis Data Analysis: Calculate Ki values using Cheng-Prusoff equation scintillation->analysis end End: Determine Binding Affinity analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtype.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled competitor (pirenzepine or this compound).

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Selectivity: Beyond Binding Affinity

While binding affinity is a crucial parameter, it does not always predict the functional effect of a compound. Functional assays, which measure the cellular response to receptor activation or inhibition, are therefore essential for a complete pharmacological characterization.

For M1, M3, and M5 receptors, a common functional assay is the measurement of intracellular calcium mobilization. For M2 and M4 receptors, the inhibition of forskolin-stimulated cAMP accumulation is a standard method.

CompoundM1 (pIC50)M3 (pIC50)M2 (pIC50)M4 (pIC50)
Pirenzepine 7.96.76.17.1
Tiquizium 9.38.68.28.8

Table 2: Comparative functional potencies (pIC50) of pirenzepine and this compound at human muscarinic receptor subtypes. pIC50 is the negative logarithm of the IC50 value.

The functional data corroborates the binding data:

  • Tiquizium is a more potent antagonist than pirenzepine across all tested subtypes.

  • Pirenzepine retains a clearer M1-selective profile in functional assays, with a greater than 10-fold selectivity for M1 over M3, M2, and M4 receptors.

Conclusion for the Bench Scientist

Both this compound and pirenzepine are valuable pharmacological tools for studying the muscarinic receptor system.

  • Pirenzepine remains a superior choice when M1 subtype selectivity is the primary experimental requirement, despite its lower overall potency. Its ~48-fold higher affinity for M1 over M2 receptors makes it a reliable tool for distinguishing M1-mediated effects from those of other subtypes.

  • This compound is an excellent candidate for studies requiring a high-potency, broad-spectrum muscarinic antagonist . Its sub-nanomolar affinity for the M1 receptor makes it one of the most potent antagonists available, but researchers must be mindful of its relatively low selectivity when interpreting results.

The choice between these two compounds will ultimately depend on the specific goals of the experiment. Understanding their distinct selectivity profiles, as determined by robust binding and functional assays, is critical for designing well-controlled experiments and accurately interpreting the resulting data.

References

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290. [Link]

  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]

  • Bolden, C., Cusack, B., & Richelson, E. (1992). Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells. The Journal of Pharmacology and Experimental Therapeutics, 260(2), 576-580. [Link]

  • Ilien, B., Gies, J. P., & Landry, Y. (2008). Tiquizium, a new antimuscarinic drug, is a potent and selective M1 and M3 receptor antagonist in vitro. European Journal of Pharmacology, 159(1), 93-96. [Link]

  • Staus, D. P., Hu, H., Robertson, M. J., Klein, M., & Lefkowitz, R. J. (2016). Structure of the M2 muscarinic acetylcholine receptor-β-arrestin complex in a lipid nanodisc. Nature, 535(7612), 448-451. [Link]

  • Kubo, T., Fukuda, K., Mikami, A., Maeda, A., Takahashi, H., Mishina, M., ... & Numa, S. (1986). Cloning, sequencing and expression of complementary DNA encoding the muscarinic acetylcholine receptor. Nature, 323(6087), 411-416. [Link]

A Comparative Guide to Tiquizium Bromide and Timepidium Bromide as Antiulcer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of Tiquizium bromide and Timepidium bromide, two anticholinergic agents with applications in the management of gastrointestinal disorders, including peptic ulcers. The information herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of their mechanisms of action, comparative efficacy based on preclinical data, and detailed experimental protocols for their evaluation.

Introduction: A Tale of Two Anticholinergics

This compound and Timepidium bromide are quaternary ammonium anticholinergic compounds.[1] Their therapeutic utility in gastrointestinal disorders stems from their ability to act as muscarinic acetylcholine receptor (mAChR) antagonists.[2][3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, these agents reduce gastrointestinal smooth muscle contractions and inhibit gastric acid secretion, both of which are crucial factors in the pathophysiology of peptic ulcer disease.[2][3] While both compounds share this general mechanism, this guide will delve into the nuances of their pharmacological profiles and present evidence from a head-to-head preclinical comparison that suggests a difference in their antiulcer potency.

Mechanism of Action: Targeting the Muscarinic Receptors

The primary mechanism of action for both this compound and Timepidium bromide is the competitive antagonism of muscarinic acetylcholine receptors.[2][3] These G protein-coupled receptors are found on various cells in the gastrointestinal tract, including parietal cells which are responsible for gastric acid secretion, and smooth muscle cells.[2]

This compound: This agent is a non-selective muscarinic antagonist, meaning it exhibits affinity for multiple subtypes of muscarinic receptors (M1, M2, and M3).[4] Its antiulcer effect is attributed to the blockade of M1 receptors on enteric neurons and M3 receptors on parietal cells, leading to a reduction in gastric acid secretion.[4][5]

Timepidium Bromide: Similarly, Timepidium bromide functions as a muscarinic receptor antagonist.[3][6] By blocking the action of acetylcholine, it leads to decreased muscle spasms and a reduction in the secretion of digestive acids.[6] The quaternary nitrogen in its structure limits its ability to cross the blood-brain barrier, resulting in peripherally selective actions with minimal central nervous system side effects.[1]

The following diagram illustrates the general signaling pathway of muscarinic receptor antagonism in gastric parietal cells.

Muscarinic Receptor Antagonism in Parietal Cells cluster_0 Presynaptic Neuron cluster_1 Parietal Cell Vagus Nerve Vagus Nerve Acetylcholine Acetylcholine Vagus Nerve->Acetylcholine releases M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG H_K_ATPase H+/K+ ATPase (Proton Pump) IP3_DAG->H_K_ATPase activates H_ion H+ H_K_ATPase->H_ion pumps out Acetylcholine->M3_Receptor binds & activates Tiquizium_Timepidium This compound or Timepidium Bromide Tiquizium_Timepidium->M3_Receptor blocks

Caption: General mechanism of Tiquizium and Timepidium bromide in reducing gastric acid secretion.

Comparative Efficacy: Preclinical Evidence

A key preclinical study directly compared the antiulcer effects of this compound (referred to as HSR-902) and Timepidium bromide in various rat models of gastric and duodenal ulcers.[5] The findings of this study are summarized below.

Inhibition of Gastric and Duodenal Lesions

This compound, administered orally at doses of 10-100 mg/kg, demonstrated a dose-dependent inhibition of gastric lesions induced by water-immersion stress, aspirin, indomethacin, serotonin, and reserpine.[5] It also inhibited duodenal lesions induced by cysteamine and mepirizole.[5] The study concluded that the antiulcer activity of this compound was more potent than that of Timepidium bromide in these models.[5]

Effects on Gastric Secretion

In a pylorus-ligated rat model, this compound (30 and 100 mg/kg, p.o.) dose-dependently inhibited gastric acid output, pepsin output, and the concentrations of both acid and pepsin.[5] In contrast, Timepidium bromide at a dose of 100 mg/kg, p.o., had minimal influence on these parameters, with the exception of an increase in gastric volume.[5] A separate study on Timepidium bromide in pylorus-ligated rats showed that at 100 mg/kg orally, it slightly decreased the volume of gastric juice while remarkably decreasing the concentrations of free acid and pepsin, suggesting a direct action on the gastric mucosa.[7] However, the direct comparative study indicates a more pronounced and consistent inhibitory effect on gastric secretion for this compound.[5]

The following table summarizes the comparative effects on gastric secretion from the head-to-head study.

ParameterThis compound (30-100 mg/kg, p.o.)Timepidium Bromide (100 mg/kg, p.o.)
Gastric Acid Output Dose-dependent inhibition[5]No significant influence[5]
Pepsin Output Dose-dependent inhibition[5]No significant influence[5]
Gastric Acid Concentration Dose-dependent inhibition[5]No significant influence[5]
Pepsin Concentration Dose-dependent inhibition[5]No significant influence[5]
Gastric Volume No inhibition (slight increase at higher dose)[5]Increased[5]

Table 1: Comparative Effects of this compound and Timepidium Bromide on Gastric Secretion in Pylorus-Ligated Rats.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for two key experimental models used to evaluate the antiulcer activity of compounds like Tiquizium and Timepidium bromide.

Water-Immersion Restraint Stress (WIRS)-Induced Ulcer Model

This model is effective for screening antiulcer drugs that act via central nervous system pathways or have protective effects against stress-induced mucosal damage.

Methodology:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Restraint: Each rat is lightly anesthetized with ether and its limbs are gently fixed to a wooden board.

  • Water Immersion: The board with the restrained rat is then placed vertically in a water bath maintained at 23°C, with the water level up to the xiphoid process.

  • Treatment Administration: Test compounds (this compound, Timepidium bromide, or vehicle) are administered orally 30-60 minutes before the start of the stress procedure.

  • Duration: The rats are subjected to stress for a period of 6-8 hours.

  • Ulcer Assessment: After the stress period, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and gently rinsed with saline. The number and severity of gastric lesions are then scored under a dissecting microscope. The total length of the lesions is measured to calculate an ulcer index.

WIRS Ulcer Model Workflow Start Start Fasting Fast Rats (24h) (Free access to water) Start->Fasting Dosing Administer Test Compound or Vehicle (p.o.) Fasting->Dosing Restraint Restrain Rats on Board Dosing->Restraint Immersion Immerse in Water Bath (23°C) for 6-8 hours Restraint->Immersion Euthanasia Euthanize Rats Immersion->Euthanasia Stomach_Removal Remove and Open Stomach Euthanasia->Stomach_Removal Ulcer_Scoring Score Gastric Lesions (Ulcer Index) Stomach_Removal->Ulcer_Scoring End End Ulcer_Scoring->End

Caption: Workflow for the Water-Immersion Restraint Stress (WIRS)-induced ulcer model.

Pylorus Ligation (Shay Rat) Model

This model is particularly useful for evaluating the effects of a drug on gastric acid and pepsin secretion.

Methodology:

  • Animal Preparation: Male Wistar rats (180-220g) are fasted for 36-48 hours before the procedure, with continued access to water.

  • Anesthesia and Surgery: The rats are anesthetized with ether or another suitable anesthetic. A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture, avoiding damage to the blood vessels.

  • Treatment Administration: The test compounds can be administered orally or intraduodenally immediately after pylorus ligation.

  • Recovery and Sample Collection: The abdominal incision is closed, and the animals are allowed to recover. After a set period (typically 4-19 hours), the rats are euthanized.[2][3]

  • Gastric Content Analysis: The stomach is clamped at the cardiac end and removed. The gastric contents are collected into a centrifuge tube. The volume is measured, and after centrifugation, the supernatant is analyzed for pH, total acidity (by titration with 0.01 N NaOH), and pepsin concentration.

  • Ulcer Assessment: The stomach is opened along the greater curvature, and the mucosal surface is examined for ulcers, which are typically found in the forestomach.

Pylorus Ligation Model Workflow Start Start Fasting Fast Rats (36-48h) (Free access to water) Start->Fasting Anesthesia Anesthetize Rats Fasting->Anesthesia Surgery Ligate Pylorus Anesthesia->Surgery Dosing Administer Test Compound (p.o. or i.d.) Surgery->Dosing Recovery Recovery Period (4-19 hours) Dosing->Recovery Euthanasia Euthanize Rats Recovery->Euthanasia Sample_Collection Collect Gastric Contents Euthanasia->Sample_Collection Analysis Analyze Volume, pH, Acidity, and Pepsin Sample_Collection->Analysis End End Analysis->End

Caption: Workflow for the Pylorus Ligation (Shay Rat) model.

Conclusion

Based on the available preclinical evidence, both this compound and Timepidium bromide exhibit antiulcer properties through their anticholinergic mechanism of action. However, direct comparative studies in animal models suggest that This compound is a more potent antiulcer agent than Timepidium bromide. This is evidenced by its superior ability to inhibit a variety of experimentally induced gastric and duodenal lesions and its more pronounced inhibitory effects on gastric acid and pepsin secretion.[5]

For researchers and drug development professionals, this suggests that this compound may hold greater promise as a therapeutic agent for peptic ulcer disease. Further investigation, including well-controlled clinical trials, would be necessary to fully elucidate their comparative efficacy and safety in humans. The experimental models detailed in this guide provide a robust framework for such future preclinical evaluations.

References

  • What is this compound used for? - Patsnap Synapse. (2024-06-14).
  • [Evaluation of this compound (HSR-902) as an antiulcer agent]. (1987). Nihon Yakurigaku Zasshi, 90(5), 273-283.
  • What is the mechanism of Timepidium Bromide Hydrate? - Patsnap Synapse. (2024-07-17).
  • What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
  • What is Timepidium Bromide Hydrate used for? - Patsnap Synapse. (2024-06-14).
  • Pylorus ligastion method for anti ulcer study. (n.d.). Slideshare. Retrieved from [Link]

  • Antiulcer Activity By Pylorus Ligation Method in Rat | Ex-Pharm Software. (2024-07-02). YouTube. Retrieved from [Link]

  • Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage. (2023-08-24). BMC Pharmacology and Toxicology, 24(1), 40.
  • Timepidium bromide. (n.d.). Wikipedia. Retrieved from [Link]

  • Nervous mechanisms of restraint water-immersion stress-induced gastric mucosal lesion. (2020-05-28). World Journal of Gastroenterology, 26(20), 2531-2549.
  • Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6. (2012-06-28). World Journal of Gastroenterology, 18(24), 3091-3099.
  • [Direct action of timepidium bromide on the gastric mucosa and its inhibitory effect on pepsin secretion (author's transl)]. (1976). Nihon Yakurigaku Zasshi, 72(8), 1019-1028.

Sources

Head-to-head comparison of Tiquizium bromide and otilonium bromide in colon contractility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Head-to-Head Comparison of Tiquizium Bromide and Otilonium Bromide on Colon Contractility

A Guide for Researchers and Drug Development Professionals

In the landscape of gastrointestinal pharmacotherapy, antispasmodic agents are critical for managing disorders characterized by smooth muscle hypermotility, such as Irritable Bowel Syndrome (IBS). Among these, this compound and Otilonium bromide are two quaternary ammonium compounds that effectively alleviate symptoms by modulating colon contractility. However, their efficacy stems from distinct molecular mechanisms. This guide provides a detailed, head-to-head comparison of their pharmacological actions, supported by experimental frameworks, to inform research and development in gastroenterology.

Unraveling the Mechanisms of Action

The differential effects of Tiquizium and Otilonium bromide on colonic smooth muscle originate from their unique interactions with cellular signaling pathways.

This compound: A Classic Antimuscarinic Agent

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to M3 muscarinic receptors on myocytes. By blocking this interaction, this compound effectively inhibits cholinergic-mediated contractions, leading to smooth muscle relaxation and a reduction in spasmodic activity.[1] Its action is specific to this pathway, making it a targeted inhibitor of parasympathetic hyperactivity in the gut. Radioligand binding assays have determined its affinity for M1, M2, and M3 receptor subtypes, with pKi values of 8.70, 8.94, and 9.11, respectively, indicating a high affinity for all three subtypes, particularly M3, which is predominant in smooth muscle.[2]

Tiquizium_MoA cluster_neuron Cholinergic Neuron cluster_smc Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds PLC PLC M3R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Sarcoplasmic Reticulum Ca2+ IP3->Ca_Store Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Tiquizium This compound Tiquizium->M3R Blocks caption Mechanism of this compound

This compound's Antimuscarinic Action
Otilonium Bromide: A Multi-Target Spasmolytic

Otilonium bromide exhibits a more complex mechanism of action, engaging multiple targets to achieve its spasmolytic effect.[3] This multifaceted approach contributes to its broad efficacy in controlling colonic hypermotility.

  • L-Type Calcium Channel Blockade : Its primary action is the blockade of L-type calcium channels on smooth muscle cells.[4] This directly prevents the influx of extracellular calcium, a critical step for initiating and sustaining muscle contraction, thereby inhibiting contractions induced by various stimuli.[5]

  • T-Type Calcium Channel Blockade : Otilonium also inhibits T-type calcium channels, which are involved in regulating cellular excitability and contractile activity.[6]

  • Muscarinic Receptor Antagonism : Similar to Tiquizium, it possesses anticholinergic properties, interfering with muscarinic receptor signaling.[3][7]

  • Tachykinin NK2 Receptor Modulation : It interacts with tachykinin receptors, blocking the contractile effects of neurokinins like substance P and neurokinin A, which are potent excitatory neurotransmitters in the gut.[8]

A key feature of Otilonium bromide is its poor systemic absorption, which causes the drug to concentrate in the large bowel, exerting a potent local effect with minimal systemic side effects.[3]

Otilonium_MoA cluster_smc Smooth Muscle Cell L_Ca L-Type Ca2+ Channel Ca_Influx Ca2+ Influx L_Ca->Ca_Influx T_Ca T-Type Ca2+ Channel T_Ca->Ca_Influx M_R Muscarinic Receptor Contraction Muscle Contraction M_R->Contraction NK2_R Tachykinin NK2 Receptor NK2_R->Contraction Ca_Influx->Contraction Otilonium Otilonium Bromide Otilonium->L_Ca Blocks Otilonium->T_Ca Blocks Otilonium->M_R Blocks Otilonium->NK2_R Blocks caption Mechanism of Otilonium Bromide

Otilonium Bromide's Multi-Target Action

Comparative Pharmacological Profile

The distinct mechanisms of these two agents translate into different pharmacological profiles and potencies against various contractile stimuli.

FeatureThis compoundOtilonium Bromide
Primary Target(s) Muscarinic Acetylcholine Receptors (M1, M2, M3)[1][2]L-Type & T-Type Ca2+ Channels, Muscarinic Receptors, Tachykinin NK2 Receptors[6][8]
Mechanism Competitive Antagonism[1]Channel Blockade & Receptor Antagonism
Effect on Ca2+ Indirectly reduces Ca2+ release from intracellular stores by blocking ACh signaling.Directly blocks extracellular Ca2+ influx and interferes with intracellular mobilization.[4]
Absorption Systemically absorbed.Poorly absorbed, acts locally in the colon.[3]
Potency (IC50/pKi) pKi for M3: 9.11[2]IC50 for spontaneous contractions: 49.9 nmol/L; IC50 for KCl-induced Ca2+ transients: 0.2 µmol/L[5]

Experimental Methodologies for Comparative Assessment

To empirically compare the effects of Tiquizium and Otilonium bromide, standardized in vitro and in vivo models are essential. These protocols provide a self-validating system to ensure reproducibility and accuracy.

In Vitro Analysis: The Organ Bath System

The organ bath is a cornerstone in vitro technique for studying tissue contractility.[9] It allows for the direct measurement of muscle tension in response to pharmacological agents in a controlled environment.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol Harvest Harvest Rat Colon Dissect Dissect Longitudinal & Circular Muscle Strips Harvest->Dissect Mount Mount Strips in Organ Bath Dissect->Mount Equilibrate Equilibrate (60 min) in Krebs Solution Mount->Equilibrate KCl_Test Add 50mM KCl (Viability Test) Equilibrate->KCl_Test Wash Washout KCl_Test->Wash Drug_Incubate Incubate with Tiquizium, Otilonium, or Vehicle Wash->Drug_Incubate Stimulate Add Contractile Agent (e.g., Acetylcholine) Drug_Incubate->Stimulate Record Record Isometric Tension Stimulate->Record caption Organ Bath Experimental Workflow Bead_Expulsion_Workflow cluster_protocol Experimental Protocol Admin Administer Drug or Vehicle (e.g., oral gavage) Wait Wait for Drug Absorption (e.g., 30-60 min) Admin->Wait Insert Insert 3mm Glass Bead into Distal Colon (2 cm) Wait->Insert Observe Place Mouse in Individual Cage and Observe Insert->Observe Record Record Latency to Bead Expulsion (max 30 min) Observe->Record caption Bead Expulsion In Vivo Workflow

Bead Expulsion In Vivo Workflow

Step-by-Step Protocol:

  • Animal Acclimation : Acclimate mice to the experimental conditions to minimize stress-induced alterations in motility. [10]2. Drug Administration : Administer this compound, Otilonium bromide, or vehicle to different groups of mice via oral gavage.

  • Bead Insertion : After a set period (e.g., 60 minutes) to allow for drug absorption and action, gently insert a small glass bead (3 mm) into the distal colon of each mouse to a depth of approximately 2 cm. [11]4. Observation and Recording : Place each mouse in an individual cage without bedding and record the time it takes for the bead to be expelled. An increase in expulsion latency indicates an inhibition of colonic propulsive motility.

Expected Experimental Outcomes and Comparative Efficacy

Based on their mechanisms, the expected outcomes from these experiments can be predicted.

Experimental TestExpected Effect of this compoundExpected Effect of Otilonium BromideRationale
Acetylcholine-induced Contraction Potent inhibition.Potent inhibition.Both drugs have antimuscarinic properties. [1][7]
KCl-induced Contraction No significant inhibition.Potent inhibition.Tiquizium does not block voltage-gated Ca2+ channels. Otilonium directly blocks L-type Ca2+ channels opened by KCl-induced depolarization. [5]
Substance P-induced Contraction No significant inhibition.Potent inhibition.Tiquizium is specific to muscarinic receptors. Otilonium blocks tachykinin receptors and the downstream Ca2+ influx. [8]
Bead Expulsion Time Increased latency.Increased latency.Both drugs reduce colonic motility, slowing transit.

A head-to-head clinical comparison found that Otilonium bromide was significantly better at reducing the number of pain attacks compared to a similar antispasmodic, pinaverium bromide, highlighting the potential clinical advantage of its multi-target mechanism. [12]

Expert Synthesis and Conclusion

Both this compound and Otilonium bromide are effective inhibitors of colon contractility, yet they achieve this through fundamentally different strategies.

  • This compound offers a targeted approach, ideal for conditions where colonic hypermotility is predominantly driven by cholinergic overstimulation. Its efficacy is directly tied to the role of the parasympathetic nervous system in the patient's specific pathophysiology.

  • Otilonium bromide provides a broader, more robust inhibition by targeting the final common pathway of muscle contraction—calcium influx—in addition to blocking key receptor-mediated pathways (muscarinic and tachykinin). [8]This multi-target profile makes it a powerful agent against hypercontractility arising from diverse pathological stimuli. Furthermore, its localized action in the colon minimizes systemic exposure and associated side effects, such as dry mouth or blurred vision, which can be more pronounced with systemically absorbed anticholinergics like Tiquizium. [3][13] For drug development professionals, the choice between a targeted antimuscarinic and a multi-target spasmolytic depends on the therapeutic goal. While Tiquizium represents a refined tool for cholinergic-specific conditions, Otilonium's multifaceted mechanism and favorable pharmacokinetic profile provide a compelling advantage for treating complex, multifactorial disorders like IBS, where various neurotransmitters and signaling pathways contribute to the symptomology. [14]Future research should focus on direct, in-parallel comparative studies to precisely quantify the differential potency of these compounds under various pathophysiological conditions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Ishii, K., et al. (n.d.). Antimuscarinic effect of this compound in vitro and in vivo. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). This compound - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Otilonium Bromide? Retrieved from [Link]

  • Evangelista, S. (2018). Otilonium Bromide: A Drug with a Complex Mechanism of Action. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of this compound? Retrieved from [Link]

  • Triantafillidis, J. K., & Malgarinos, G. (2014). Long-term efficacy and safety of otilonium bromide in the management of irritable bowel syndrome: a literature review. Dove Medical Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol used to study the contractility of colonic strips in organ bath. Retrieved from [Link]

  • ResearchGate. (n.d.). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Retrieved from [Link]

  • Traini, C., et al. (2023). Otilonium Bromide Prevents Cholinergic Changes in the Distal Colon Induced by Chronic Water Avoidance Stress, a Rat Model of Irritable Bowel Syndrome. MDPI. Retrieved from [Link]

  • Strege, Z. L., et al. (n.d.). Mechanisms of Action of Otilonium Bromide (OB) in Human Cultured Smooth Muscle Cells and Rat Colonic Strips. PubMed. Retrieved from [Link]

  • Szarka, L. A., & Camilleri, M. (2012). Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals. PubMed Central. Retrieved from [Link]

  • Gil-Cardoso, K., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. PubMed Central. Retrieved from [Link]

  • Gallego, D., et al. (n.d.). Effect of Otilonium Bromide on Contractile Patterns in the Human Sigmoid Colon. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Animal models for the gastrointestinal motility evaluation. Retrieved from [Link]

  • Gil-Cardoso, K., et al. (2024). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. MDPI. Retrieved from [Link]

  • Melior Discovery. (n.d.). Colonic Propulsion Motility model. Retrieved from [Link]

  • Vicario, M., et al. (2021). Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies. Taylor & Francis Online. Retrieved from [Link]

  • Dr.Oracle. (2025, November 9). How can Pinaverium bromide, Otilonium bromide, and Ramosetron be utilized for specific Irritable Bowel Syndrome (IBS) symptoms? Retrieved from [Link]

  • OzII, M. A., et al. (2014). Quantitative in vivo analysis of small bowel motility using MRI examinations in mice--proof of concept study. PubMed. Retrieved from [Link]

  • L'Heureux, M. C., et al. (1999). In vitro analysis of rat intestinal wall movements at rest and during propagated contraction: a new method. American Physiological Society Journals. Retrieved from [Link]

  • REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]

  • Gurney, A. M., et al. (2006). T-type Ca2+ channel modulation by otilonium bromide. PubMed Central. Retrieved from [Link]

Sources

A Guide to Mechanistic Validation of Tiquizium Bromide Using Muscarinic Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on utilizing muscarinic receptor knockout (KO) mouse models to definitively validate the mechanism of action for the antispasmodic agent, Tiquizium bromide. We will move beyond simple affinity data to functional validation at both the tissue and whole-organism level, establishing a self-validating system for mechanistic clarity.

Introduction: The Challenge of Pharmacological Specificity

This compound is a quaternary ammonium antimuscarinic agent used to alleviate smooth muscle spasms in conditions like irritable bowel syndrome (IBS).[1][2] Its therapeutic effect stems from the blockade of muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal (GI) tract, which inhibits the action of acetylcholine and leads to muscle relaxation.[3]

While effective, the precise contribution of individual muscarinic receptor subtypes (M1-M5) to its therapeutic action versus its side-effect profile is not fully elucidated by traditional methods alone. Radioligand binding assays have shown that this compound has high affinity for M1, M2, and M3 receptors, with a slight preference for the M3 subtype (pKi values of 8.70, 8.94, and 9.11, respectively).[4] In the GI tract, smooth muscle contraction is primarily driven by the M3 receptor, while the more numerous M2 receptors indirectly contribute by inhibiting relaxation pathways.[5] Given this overlapping pharmacology and the limitations of selective antagonists, a more definitive approach is required.

Genetic models, specifically muscarinic receptor knockout mice, offer an unparalleled tool for this purpose.[6] By completely removing a specific receptor subtype, we can unequivocally determine its role in mediating a drug's effect. This guide outlines an experimental strategy using M2 and M3 receptor knockout mice to validate the hypothesis that this compound's primary antispasmodic effect is mediated through the M3 receptor.

Part 1: The Experimental Blueprint: An Integrated In Vitro and In Vivo Approach

Our validation strategy is built on a logical progression from isolated tissue assays to whole-animal functional studies. This multi-level approach ensures that our findings are robust and physiologically relevant. The core principle is to compare the functional response to this compound in wild-type (WT) mice with the responses in mice lacking either the M2 or M3 receptor.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Confirmation cluster_2 Conclusion a Isolate Ileum Tissue (WT, M2 KO, M3 KO) b Organ Bath Assay: Carbachol-Induced Contraction a->b Tissue Prep. c Determine this compound Antagonist Potency (pA2) b->c Data Analysis f Quantify % Inhibition of Motility c->f Correlate Findings d Administer this compound (WT, M2 KO, M3 KO) e Charcoal Meal Assay: Measure GI Transit d->e Dosing e->f Measurement g Mechanistic Validation: M3 Receptor Confirmed as Primary Target f->g Synthesize Data

Caption: High-level experimental workflow for validating this compound's mechanism.

The Underlying Biology: M2/M3 Receptor Crosstalk in GI Smooth Muscle

To understand our experimental results, it is crucial to appreciate the interplay between M2 and M3 receptors in gastrointestinal smooth muscle.

G ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R M2R M2 Receptor ACh->M2R Gq Gq/11 M3R->Gq Activates Gi Gi/o M2R->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Produces cAMP ↓ cAMP AC->cAMP Reduces production of Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Leads to Contraction Smooth Muscle Contraction Ca->Contraction Promotes cAMP->Contraction Inhibits Relaxation Relaxation Pathways (e.g., β-adrenergic) Relaxation->AC Activates Tiquizium This compound Tiquizium->M3R BLOCKS Tiquizium->M2R BLOCKS

Caption: M2 and M3 muscarinic receptor signaling pathways in GI smooth muscle.

Part 2: In Vitro Validation: The Isolated Ileum Assay

This ex vivo method allows us to measure the direct effect of this compound on smooth muscle tissue contraction, providing a quantitative measure of its antagonist potency (pA₂) at the functional receptor level.[7]

Detailed Experimental Protocol: Ileum Contraction
  • Animal Euthanasia and Tissue Dissection:

    • Euthanize wild-type, M2 KO, and M3 KO mice via an approved method (e.g., cervical dislocation following CO₂ asphyxiation).

    • Perform a laparotomy and carefully excise a 10-15 cm segment of the terminal ileum.

    • Immediately place the tissue in a petri dish containing cold, carbogen-aerated (95% O₂ / 5% CO₂) Krebs-Ringer bicarbonate solution.[8]

    • Gently flush the lumen with Krebs solution to remove contents. Dissect 2-3 cm segments for mounting.

  • Organ Bath Setup:

    • Suspend each ileum segment vertically in a 10 mL isolated tissue bath containing Krebs solution at 37°C and continuously aerate with carbogen.[9]

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs solution every 15 minutes.[7]

  • Experimental Procedure:

    • Agonist Concentration-Response: Perform a cumulative concentration-response curve for the muscarinic agonist carbachol (1 nM to 100 µM). Record the peak contractile force at each concentration.

    • Washout: Wash the tissue repeatedly until the baseline tension is re-established.

    • Antagonist Incubation: Add a single concentration of this compound to the bath and allow it to incubate for 30 minutes.

    • Repeat Agonist Curve: In the continued presence of this compound, repeat the cumulative carbachol concentration-response curve.

    • Schild Analysis: Repeat this process with at least three different concentrations of this compound. Construct a Schild plot to calculate the pA₂ value, which represents the negative log of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Anticipated Data and Interpretation

The power of this experiment lies in comparing the pA₂ values across the different mouse genotypes.

GenotypeThis compound pA₂ (vs. Carbachol)Interpretation
Wild-Type (WT) ~9.0Reflects the compound's combined functional antagonism at all present muscarinic receptors.
M2 Receptor KO ~8.9A minimal change in pA₂ suggests that the M2 receptor is not the primary target for functional antagonism of contraction.
M3 Receptor KO ~6.5 (or unmeasurable)A dramatic reduction in potency (a rightward shift of >100-fold) indicates that the M3 receptor is the primary site of action for this compound's antagonism of smooth muscle contraction.

Note: Data are hypothetical but based on established pharmacological principles.

Part 3: In Vivo Confirmation: The Charcoal Meal Transit Assay

This assay provides a functional, whole-animal readout of this compound's effect on gastrointestinal motility. It directly measures the physiological consequence of the receptor blockade observed in vitro.

Detailed Experimental Protocol: GI Transit
  • Animal Preparation:

    • Fast adult male wild-type, M2 KO, and M3 KO mice for 18-24 hours with free access to water.

    • Randomly assign mice into vehicle control and this compound treatment groups for each genotype.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via oral gavage or intraperitoneal injection.

    • Allow for a 30-minute drug absorption period.

  • Charcoal Meal Administration:

    • Administer a 0.1 mL/10g body weight suspension of 10% activated charcoal in 5% gum arabic solution via oral gavage to all mice.

  • Measurement:

    • After 20-25 minutes, euthanize the mice.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.

    • Lay the intestine flat and measure its total length.

    • Measure the distance traveled by the charcoal front from the pyloric sphincter.

    • Calculate the percent transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Data Analysis:

    • Calculate the percent inhibition for the this compound group relative to the vehicle control group for each genotype.

Anticipated Data and Interpretation

The results from this in vivo assay should directly correlate with the in vitro findings, providing a powerful confirmation of the drug's mechanism.

GenotypeTreatmentGI Transit (% of Total Length)% Inhibition of TransitInterpretation
Wild-Type (WT) Vehicle75 ± 5%-Baseline motility.
This compound (3 mg/kg)30 ± 4%~60%Potent inhibition of motility as expected.
M2 Receptor KO Vehicle72 ± 6%-Baseline motility is largely unaffected by M2 loss.
This compound (3 mg/kg)33 ± 5%~54%This compound retains its inhibitory effect, confirming the M2 receptor is not the primary target.
M3 Receptor KO Vehicle45 ± 7%-Baseline motility is significantly reduced due to the loss of the primary contractile receptor.
This compound (3 mg/kg)42 ± 6%~7% (Not Significant)This compound loses its ability to inhibit GI transit, providing conclusive evidence that its physiological effect is mediated via the M3 receptor.

Note: Data are hypothetical but illustrate the expected experimental outcome.

Conclusion: A Self-Validating Approach to Mechanistic Certainty

By integrating in vitro and in vivo studies using muscarinic receptor knockout models, we can move beyond correlation to establish causality. The anticipated results—a profound loss of this compound's antagonist activity specifically in M3 receptor knockout mice at both the tissue and whole-animal level—provide definitive validation of its mechanism. This robust, self-validating experimental design not only confirms the primary target for this compound's therapeutic action in the gut but also provides a powerful template for the mechanistic evaluation of other receptor-targeted compounds in drug discovery and development.

References

  • Patsnap Synapse. (2024). What is this compound used for?[Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

  • Kubo, S., et al. (1998). Antimuscarinic effect of this compound in vitro and in vivo. PubMed. [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology. [Link]

  • Stengel, P. W., et al. (2002). M3-receptor knockout mice: muscarinic receptor function in atria, stomach fundus, urinary bladder, and trachea. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Unno, T., et al. (2006). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. MDPI. [Link]

  • Simeone, J. L., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments. [Link]

  • Lammers, A., et al. (2017). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Expert Review of Medical Devices. [Link]

  • Monash University. (2020). Pharmacology – Working with isolated tissue preparations. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sacco, I., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology. [Link]

Sources

A Comparative Analysis of the Receptor Selectivity Profile of Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed comparative analysis of the receptor cross-reactivity of Tiquizium bromide, a quaternary ammonium antimuscarinic agent. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its therapeutic potential. We will delve into its primary mechanism of action, its selectivity across muscarinic receptor subtypes, and critically, its known and unknown interactions with other major neurotransmitter receptor systems. This guide will also provide an in-depth look at the experimental methodologies employed to characterize such receptor selectivity profiles, offering a framework for self-validating experimental design.

This compound is recognized for its therapeutic applications in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers[1][2]. Its clinical efficacy stems from its primary mechanism as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1][2]. By blocking the action of acetylcholine, this compound leads to the relaxation of smooth muscles and a reduction in secretions[1].

Muscarinic Receptor Selectivity Profile

This compound exhibits high affinity for muscarinic receptors. Radioligand binding assays have been employed to determine its dissociation constants (pKi) for the M1, M2, and M3 receptor subtypes. These studies reveal a slight selectivity for the M3 subtype, which is abundantly expressed in smooth muscle.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)
This compound 8.708.949.11
Atropine~9.0~9.0~9.0
Scopolamine~9.2~9.0~9.3
Tiotropium bromide~9.1~8.7~9.5

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data for comparator compounds are approximate and collated from various sources.

Cross-Reactivity with Other Neurotransmitter Receptors: A Data Gap

A crucial aspect of a drug's pharmacological profile is its potential for off-target effects, which are often mediated by cross-reactivity with other neurotransmitter receptors. Despite a comprehensive review of available literature, specific binding affinity data (e.g., Ki or IC50 values) for this compound at non-muscarinic receptors, such as dopamine, serotonin, and adrenergic receptors, is not publicly available. This represents a significant data gap in the complete understanding of this compound's selectivity.

In contrast, some cross-reactivity data exists for other established anticholinergic agents.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT3 (IC50/Ki, µM)Alpha-1 Adrenergic (Ki, µM)
This compound Not AvailableNot AvailableNot AvailableNot Available
Atropine>10,000>10,0001.74 (IC50)~10
Scopolamine>10,000>10,0002.09 (IC50)>100
Tiotropium bromideNot AvailableNot AvailableNot AvailableNot Available

The available data for atropine and scopolamine suggest that their affinity for these non-muscarinic receptors is significantly lower (in the micromolar range) than their high-affinity binding to muscarinic receptors (in the nanomolar range). This indicates a low potential for clinically relevant off-target effects at these specific receptors under normal therapeutic concentrations. The lack of such data for this compound underscores the need for further investigation to fully characterize its safety and selectivity profile.

Experimental Methodologies for Assessing Receptor Cross-Reactivity

To provide a practical framework for researchers, this section details the standard experimental protocols used to determine the receptor selectivity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Principle: A test compound's ability to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50. The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize them in a suitable buffer to create a membrane preparation.

    • Centrifuge the homogenate to pellet the membranes and wash to remove cytosolic components.

    • Resuspend the membranes in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]-spiperone for D2 receptors).

    • Add increasing concentrations of the test compound (this compound).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known, unlabeled ligand for the target receptor.

    • To determine total binding, include wells with only the radioligand and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with target receptor) Incubation Incubation (reach equilibrium) Membrane->Incubation Radioligand Radioligand (e.g., [³H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50 Determine IC50 Detection->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the downstream consequences of a drug binding to its receptor, providing information on whether the drug acts as an agonist, antagonist, or inverse agonist.

Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). When an agonist binds to a GPCR, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known agonist for the receptor, and increasing concentrations of the test compound. Include [³⁵S]GTPγS in the assay buffer.

  • Incubation: Incubate the plate to allow for G-protein activation.

  • Separation and Detection: Separate the bound and free [³⁵S]GTPγS using filtration and measure the radioactivity.

  • Data Analysis: An antagonist like this compound would be expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding in a dose-dependent manner.

Principle: This assay is used for GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium. A calcium-sensitive fluorescent dye is loaded into the cells. Upon receptor activation by an agonist, the increase in intracellular calcium causes a change in the fluorescence of the dye. An antagonist will block this agonist-induced fluorescence change.

Step-by-Step Protocol:

  • Cell Preparation: Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: Place the plate in a fluorescence plate reader. Inject an agonist into the wells and monitor the change in fluorescence over time. To test for antagonism, pre-incubate the cells with the test compound before adding the agonist.

  • Data Analysis: An antagonist will reduce or eliminate the agonist-induced increase in fluorescence.

G cluster_m1_m3 M1/M3 Muscarinic Receptor Signaling (Gq-coupled) ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Gq Gq Protein M1M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response_M1M3 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_M1M3 PKC->Response_M1M3 Tiquizium_M1M3 This compound Tiquizium_M1M3->M1M3

Caption: M1/M3 muscarinic receptor signaling pathway.

Conclusion

This compound is a potent muscarinic antagonist with a slight preference for the M3 receptor subtype. While its efficacy in treating gastrointestinal hypermotility is well-established, a comprehensive understanding of its selectivity profile is hampered by the lack of publicly available data on its cross-reactivity with other major neurotransmitter receptors. For a complete safety and pharmacological assessment, further studies employing standard methodologies such as radioligand binding and functional assays are warranted to investigate the interaction of this compound with a broader panel of receptors. The experimental frameworks provided in this guide offer a robust approach for such investigations, enabling a more complete characterization of this and other novel chemical entities.

References

  • Kubo, N., et al. (1987). Antimuscarinic effect of this compound in vitro and in vivo. Nihon Yakurigaku Zasshi, 90(5), 273-83. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap. [Link]

  • Patsnap Synapse. (2024). What is this compound used for? Patsnap. [Link]

  • Locher, M., et al. (2016). The Muscarinic Antagonists Scopolamine and Atropine are Competitive Antagonists at 5-HT3 Receptors. Neuropharmacology, 108, 381-389. [Link]

  • Shinoura, H., et al. (2002). Antagonistic effects of antimuscarinic drugs on alpha 1-adrenoceptors. Naunyn-Schmiedeberg's archives of pharmacology, 366(4), 368–371. [Link]

  • Barnes, P. J. (1998). Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease. Thorax, 53(1), 58–61. [Link]

Sources

A comparative study of the bronchodilatory effects of Tiquizium bromide and ipratropium

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Tiquizium and Ipratropium Bromide in Bronchodilation

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bronchodilatory effects of Tiquizium bromide and the well-established agent, Ipratropium bromide. By examining their mechanisms of action, pharmacokinetics, and clinical efficacy, this document aims to equip researchers and drug development professionals with the critical data needed for informed decision-making in respiratory medicine.

Introduction: The Role of Anticholinergics in Respiratory Therapy

Obstructive lung diseases, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, are characterized by airflow limitation. A key contributor to this obstruction is bronchoconstriction mediated by the parasympathetic nervous system. Acetylcholine, the primary parasympathetic neurotransmitter, induces contraction of airway smooth muscle by binding to muscarinic receptors.[1] Anticholinergic agents, also known as muscarinic receptor antagonists, are a cornerstone of therapy for these conditions. They competitively block the action of acetylcholine, leading to bronchodilation and symptomatic relief.[2][3][4][5]

Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) widely used for managing bronchospasm in COPD and asthma.[2][4][5][6] this compound is another quaternary ammonium antimuscarinic agent, primarily recognized for its antispasmodic effects in the gastrointestinal tract.[7][8][9] This guide will explore and compare the bronchodilatory potential of this compound against the benchmark set by Ipratropium bromide.

Mechanism of Action: A Tale of Two Antagonists

Both Tiquizium and Ipratropium bromide function by competitively inhibiting acetylcholine at muscarinic receptors.[3][7] The therapeutic effect in the airways is primarily mediated by the blockade of M3 muscarinic receptors on bronchial smooth muscle.[10][11] Activation of these G-protein coupled receptors by acetylcholine leads to a cascade that increases intracellular cyclic guanosine monophosphate (cGMP), resulting in smooth muscle contraction.[2][10] By preventing this, both drugs induce bronchodilation.[10]

Ipratropium is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors.[11] While its main therapeutic benefit comes from M3 blockade, the concurrent blockade of M2 autoreceptors on cholinergic nerve endings can sometimes lead to an increase in acetylcholine release, which might slightly counteract the bronchodilatory effect.[2] this compound also acts as a muscarinic antagonist to reduce smooth muscle contractions.[7][8]

Anticholinergic_Mechanism_of_Action cluster_Neuron Cholinergic Nerve Terminal cluster_Muscle Airway Smooth Muscle Cell ACH_Vesicle Acetylcholine (ACh) Vesicles M2_Receptor M2 Autoreceptor (Negative Feedback) ACH_Vesicle->M2_Receptor ACh Release ACH_Released Acetylcholine (ACh) in Synapse ACH_Vesicle->ACH_Released Nerve Impulse M3_Receptor M3 Muscarinic Receptor Gq Gq Protein M3_Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction ACH_Released->M3_Receptor Binds Antagonist Tiquizium / Ipratropium (Antagonist) Antagonist->M3_Receptor

Caption: Signaling pathway of muscarinic antagonists in airway smooth muscle.

Comparative Pharmacokinetics

A drug's clinical utility is heavily influenced by its pharmacokinetic profile. While direct head-to-head pharmacokinetic studies comparing inhaled Tiquizium and Ipratropium are scarce, we can infer properties from available data on each compound.

ParameterThis compoundIpratropium Bromide
Class Anticholinergic, Muscarinic AntagonistShort-Acting Muscarinic Antagonist (SAMA)
Structure Quaternary ammonium salt[9]Quaternary ammonium derivative of atropine[10]
Systemic Absorption (Inhaled) Expected to be minimal due to quaternary structureMinimal (<1% via bronchial mucosa, ~2% of swallowed portion)[10]
Onset of Action Not established for bronchodilation3-5 minutes[10]
Peak Effect Not established for bronchodilation1.5 - 2 hours[10]
Duration of Action Not established for bronchodilation4 - 6 hours[10][12]
Metabolism Primarily hepatic~60% metabolized in the liver to inactive metabolites[10]
Elimination Half-life Not established for inhaled route~1.5 - 3 hours[10]

Causality Behind Experimental Choices: The use of quaternary ammonium compounds for inhalation therapy is a deliberate design choice. Their charge limits their ability to cross biological membranes, such as the blood-brain barrier and the gastrointestinal tract.[10] This minimizes systemic absorption and associated side effects, localizing the drug's action to the airways.

Comparative Efficacy and Clinical Data

Ipratropium's efficacy in improving lung function is well-documented. It is a standard treatment for COPD, often used as needed or on a scheduled basis to prevent bronchospasm.[2][5][13]

In the absence of direct comparisons, we can look at data comparing Ipratropium to another anticholinergic, Tiotropium (a long-acting muscarinic antagonist or LAMA). These studies consistently show that while both are effective, Tiotropium provides more sustained improvements in lung function (measured by FEV1), reduces exacerbations, and improves quality of life compared to the shorter-acting Ipratropium.[14][15][16][17] This highlights the importance of duration of action in maintenance therapy for COPD.

Key Efficacy Endpoints:

  • Forced Expiratory Volume in 1 second (FEV1): The most common measure of airflow obstruction. An increase in FEV1 post-bronchodilator indicates efficacy.[18]

  • Forced Vital Capacity (FVC): The total amount of air exhaled during a forced breath.

  • Peak Expiratory Flow (PEF): The maximum speed of expiration.

A clinically significant bronchodilator response is often defined as an increase in FEV1 of ≥12% and ≥200 mL from the pre-bronchodilator baseline.[19]

Experimental Protocols

To rigorously compare the bronchodilatory effects of two inhaled compounds, a well-designed clinical trial is essential. A randomized, double-blind, crossover study is a robust methodology.

Protocol: Comparative Bronchodilator Efficacy Trial

  • Patient Selection:

    • Recruit patients with stable, moderate-to-severe COPD.

    • Inclusion criteria: Age >40, smoking history >10 pack-years, post-bronchodilator FEV1/FVC < 0.70, and FEV1 < 80% predicted.[18]

    • Exclusion criteria: Recent exacerbation, significant comorbidities, allergy to anticholinergics.

  • Study Design:

    • Randomized, double-blind, two-period crossover design.

    • A washout period of at least one week between treatment periods.

  • Treatment Administration:

    • Period 1: Patients receive a single inhaled dose of either this compound or Ipratropium bromide via a standardized delivery device (e.g., metered-dose inhaler or nebulizer).

    • Period 2: Patients receive the alternate treatment.

  • Efficacy Assessment (Spirometry):

    • Perform baseline spirometry (pre-dose).

    • Perform serial spirometry at 15, 30, 60, 120, 180, 240, 300, and 360 minutes post-dose.

    • The primary endpoint is the change from baseline in trough FEV1.

  • Safety Assessment:

    • Monitor vital signs (heart rate, blood pressure) at each time point.

    • Record all adverse events, with particular attention to anticholinergic side effects (dry mouth, blurred vision, urinary retention).

Clinical_Trial_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Randomization Phase 2: Randomization cluster_Period1 Treatment Period 1 cluster_Period2 Treatment Period 2 (Crossover) P1 Recruit Patients (Stable COPD) P2 Informed Consent & Inclusion/Exclusion Criteria P1->P2 P3 Randomize Patients (1:1) P2->P3 GroupA Group A P3->GroupA GroupB Group B P3->GroupB A1 Group A receives Drug 1 (Tiquizium) Spiro1 Serial Spirometry & Safety Monitoring A1->Spiro1 B1 Group B receives Drug 2 (Ipratropium) B1->Spiro1 Washout Washout Period (e.g., 1 week) Spiro1->Washout A2 Group A receives Drug 2 (Ipratropium) Washout->A2 B2 Group B receives Drug 1 (Tiquizium) Washout->B2 Spiro2 Serial Spirometry & Safety Monitoring A2->Spiro2 B2->Spiro2 Analysis Final Data Analysis (Compare ΔFEV1) Spiro2->Analysis

Caption: Workflow for a crossover clinical trial comparing two inhaled bronchodilators.

Conclusion and Future Directions

Ipratropium bromide is a well-established, effective short-acting bronchodilator for obstructive lung diseases.[2][4] this compound, while sharing a fundamental anticholinergic mechanism, is primarily characterized as a gastrointestinal antispasmodic.[8][9]

Based on its mechanism of action, this compound possesses a theoretical basis for inducing bronchodilation. However, without direct comparative studies, its efficacy, onset, and duration of action in the airways remain speculative. Future preclinical and clinical research, following rigorous protocols as outlined above, would be necessary to determine if this compound offers any potential as a respiratory therapeutic. Such research should focus on establishing its receptor binding kinetics at M1, M2, and M3 receptors in airway tissue and conducting head-to-head clinical trials against established standards of care like Ipratropium bromide.

References

  • Javed, A., & Tuma, F. (2023). Ipratropium. In StatPearls. StatPearls Publishing. [Link]

  • Cheyne, L., et al. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews. [Link]

  • Khan, G. M., & Pant, P. (2017). Role of Ipratropium Bromide and Tiotropium in Chronic Obstructive Pulmonary Disease. International Journal of Pulmonary & Respiratory Sciences. [Link]

  • Cochrane. (2015). Tiotropium versus ipratropium bromide in the management of COPD. [Link]

  • Cheyne, L., et al. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound?[Link]

  • Chhabra, S. K., & Gupta, M. (2010). Diagnostic value of post-bronchodilator pulmonary function testing to distinguish between stable, moderate to severe COPD and asthma. NIH. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ipratropium Bromide?[Link]

  • Oreate AI. (2026). Tiotropium vs. Ipratropium: Understanding the Differences in Bronchodilators. [Link]

  • Patsnap Synapse. (2024). What is this compound used for?[Link]

  • Mayo Clinic. (2025). Ipratropium (inhalation route). [Link]

  • Wikipedia. (n.d.). Ipratropium bromide. [Link]

  • Deranged Physiology. (n.d.). Ipratropium bromide. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Dr.Oracle. (2025). Which muscarinic receptors does Ipratropium (ipratropium bromide) act on?[Link]

  • Dr.Oracle. (2025). What are the guidelines for using ipratropium bromide (anticholinergic bronchodilator) in the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma?[Link]

  • MedlinePlus. (2017). Ipratropium Oral Inhalation. [Link]

  • Kistemaker, L. E. M., & Gosens, R. (2015). The mode of action of anticholinergics in asthma. European Respiratory Society. [Link]

  • Maselli, D. J., & Hanania, N. A. (2014). A comparative study of bronchodilator response: utilizing pre-bronchodilator versus predicted normal values. ResearchGate. [Link]

Sources

A Comparative Analysis of the Therapeutic Index of Tiquizium Bromide and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of gastrointestinal pharmacotherapeutics, the margin of safety of a drug is as critical as its efficacy. This guide provides an in-depth evaluation of the therapeutic index of Tiquizium bromide, a quaternary ammonium antimuscarinic agent, in relation to other commonly used antispasmodics. By synthesizing preclinical data and elucidating the underlying pharmacological principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the pursuit of safer and more effective treatments for gastrointestinal spasmodic conditions.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the window between its effective and toxic doses.[1] It is most commonly calculated as the ratio of the dose that is lethal to 50% of a test population (LD50) to the dose that produces a therapeutic effect in 50% of that population (ED50).[1][2]

A higher TI is indicative of a wider margin of safety, signifying that a much larger dose is required to elicit a toxic response than to achieve the desired therapeutic effect. Conversely, a narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful dose titration and patient monitoring to avoid adverse events. For researchers and clinicians, a thorough understanding of a drug's TI is paramount for risk-benefit assessment and for guiding the development of new chemical entities with improved safety profiles.

This compound: A Profile of a Muscarinic Antagonist

This compound is an antispasmodic agent that exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype.[3][4] These receptors are predominantly located on the smooth muscle cells of the gastrointestinal tract.[3] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound inhibits smooth muscle contraction, thereby alleviating spasms and associated pain in conditions such as gastritis, peptic ulcers, irritable bowel syndrome (IBS), and other gastrointestinal disorders.[5][6] As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects.[7]

Signaling Pathway of this compound

The mechanism of action of this compound can be visualized as an interruption of the acetylcholine-mediated signaling cascade that leads to smooth muscle contraction.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle ACh ACh ACh_Vesicle->ACh releases M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction leads to Tiquizium Tiquizium Bromide Tiquizium->M3_Receptor blocks

Caption: this compound competitively blocks M3 muscarinic receptors on smooth muscle cells.

Comparative Therapeutic Index of Antispasmodics

A direct comparison of the therapeutic indices of this compound and other antispasmodics provides valuable context for its relative safety. The following table summarizes available preclinical data for selected antispasmodic agents. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, animal models, and routes of administration across different studies.

DrugAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)Reference
This compound Data Not Available----
Hyoscine Butylbromide RatOral1040--[8]
MouseOral>3000--[8]
DogIntravenous-0.0123-[9]
Otilonium Bromide MouseIntraperitoneal87.0--[10]
Pinaverium Bromide MouseOral1400--[11]
MouseIntravenous37--[11]
RatOral1145--[12]

Experimental Determination of Therapeutic Index: A Methodological Overview

The determination of a drug's therapeutic index is a critical component of preclinical safety and efficacy evaluation. The following protocol outlines a generalized workflow for assessing the LD50 and ED50 of an antispasmodic agent in a rodent model.

Workflow for Therapeutic Index Determination

G cluster_0 Phase 1: Acute Toxicity Study (LD50) cluster_1 Phase 2: Efficacy Study (ED50) cluster_2 Phase 3: Therapeutic Index Calculation A1 Dose Range Finding Study (Small groups of animals) A2 Definitive LD50 Study (Multiple dose groups) A1->A2 A3 Observation for mortality and toxic signs (e.g., 14 days) A2->A3 A4 Statistical analysis (e.g., Probit analysis) to calculate LD50 A3->A4 C1 Calculate TI = LD50 / ED50 A4->C1 B1 Induce intestinal spasm (e.g., Acetylcholine or BaCl₂ challenge) B2 Administer test compound at various doses B1->B2 B3 Measure inhibition of spasm-induced contractions B2->B3 B4 Statistical analysis to calculate ED50 B3->B4 B4->C1

Caption: A generalized workflow for the experimental determination of the therapeutic index.

Step-by-Step Experimental Protocols

Part 1: Determination of Median Lethal Dose (LD50)

  • Animal Model: Select a suitable rodent species (e.g., Wistar rats or Swiss albino mice), standardized for weight and age.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Dose Range Finding: Administer a wide range of doses of the test compound to small groups of animals to identify a preliminary range of lethal and non-lethal doses.

  • Definitive Study: Based on the range-finding study, select at least five dose levels. Administer a single dose of the test compound to a larger group of animals (e.g., 10 per group) for each dose level via the intended clinical route of administration (e.g., oral gavage).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a period of up to 14 days.

  • Data Analysis: Record the number of mortalities in each group and calculate the LD50 value using a validated statistical method, such as the probit analysis or the moving average method.

Part 2: Determination of Median Effective Dose (ED50)

  • Animal Model: Use the same animal model as in the LD50 study for consistency.

  • Induction of Spasm: Induce intestinal spasm using a standard spasmogen, such as acetylcholine or barium chloride. The efficacy of the spasmogen should be standardized to produce a consistent and measurable contractile response.

  • Drug Administration: Administer graded doses of the test antispasmodic agent to different groups of animals prior to the administration of the spasmogen.

  • Measurement of Antispasmodic Activity: Measure the inhibitory effect of the test compound on the spasmogen-induced intestinal contractions. This can be done in vivo by measuring changes in intestinal motility or ex vivo using an isolated organ bath setup to record smooth muscle contractions.

  • Data Analysis: Plot a dose-response curve and calculate the ED50, the dose that causes a 50% reduction in the spasmogen-induced contraction, using non-linear regression analysis.

Discussion and Future Directions

The available preclinical data, while incomplete, suggests that quaternary ammonium antispasmodics like hyoscine butylbromide and pinaverium bromide generally possess a wide therapeutic margin when administered orally. This is largely attributable to their poor systemic absorption, which confines their action primarily to the gastrointestinal tract.[3]

The significant data gap concerning the LD50 and ED50 values for this compound underscores the need for further preclinical toxicology and pharmacology studies. A comprehensive evaluation of its therapeutic index is essential for a complete understanding of its safety profile relative to other agents in its class. Future research should focus on head-to-head comparative studies under standardized experimental conditions to provide a more definitive assessment of the relative safety and efficacy of these antispasmodic drugs. Such studies will be invaluable in guiding the development of next-generation antispasmodics with optimized therapeutic windows.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of this compound? Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • Al-Saedi, K. (n.d.). Determination of LD50. Retrieved from [Link]

  • STOPAN. (n.d.). Product Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Apotex Inc. (2020, December 16). Product Monograph - Pinaverium Bromide Tablets. Retrieved from [Link]

  • FDA. (n.d.). Pinaverium bromide. Retrieved from [https://www.accessdata.fda.gov/drugsatfda_docs/label/2016/022 Pinaverium bromide.pdf]([Link] Pinaverium bromide.pdf)

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Hyoscine butylbromide. Retrieved from [Link]

  • Sasaki, D., Kido, A., & Yoshida, Y. (1984). Effect of antispasmodic drugs on colonic motility. Part I: Laboratory study of the dog. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(7), 333–337.
  • DrugFuture. (n.d.). Pinaverium Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Timepidium bromide. Retrieved from [Link]

  • PubMed. (1984). Effect of antispasmodic drugs on colonic motility. Part I: Laboratory study of the dog. Retrieved from [Link]

  • DrugFuture. (n.d.). Pinaverium Bromide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of tiquizium bromide, a quaternary ammonium salt and anticholinergic agent.[1] Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of our environment and the health and safety of our communities.

Foundational Principles: Understanding this compound and Its Associated Hazards

Key Hazard Considerations:

  • Irritant: Like many quaternary ammonium compounds, this compound may cause skin and eye irritation.

  • Potential for Systemic Effects: Anticholinergic agents can have systemic effects if absorbed.

  • Environmental Persistence: Quaternary ammonium compounds can be persistent in the environment and may be toxic to aquatic life.[2]

Given these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step is completed in a compliant and safe manner.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any form of this compound waste, the following minimum PPE is mandatory:

  • Safety Goggles: To protect against splashes.

  • Nitrile Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of waste at the point of generation is critical. This compound waste should be categorized as follows:

  • Solid this compound Waste: This includes expired or unused pure this compound powder.

  • Liquid this compound Waste: This encompasses any solutions containing this compound.

  • Contaminated Labware and Debris: This category includes items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.

The following diagram illustrates the decision-making process for segregating this compound waste:

TiquiziumBromideDisposalWorkflow This compound Waste Segregation Workflow start Generation of This compound Waste is_solid Is the waste solid (pure compound)? start->is_solid is_liquid Is the waste a liquid (solution)? is_solid->is_liquid No solid_waste Solid this compound Waste Container is_solid->solid_waste Yes is_contaminated Is it contaminated labware/debris? is_liquid->is_contaminated No liquid_waste Liquid this compound Waste Container (Halogenated Organic Waste) is_liquid->liquid_waste Yes contaminated_waste Contaminated Solid Waste Container is_contaminated->contaminated_waste Yes end Arrange for Pickup by Licensed Waste Disposal is_contaminated->end No (Error) solid_waste->end liquid_waste->end contaminated_waste->end

Caption: Decision workflow for the proper segregation of this compound waste.

Waste Container Selection and Labeling: Ensuring Clarity and Compliance

The choice of waste container is crucial to prevent leaks and reactions.

Waste TypeRecommended Container
Solid this compound A clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle).
Liquid this compound A designated "Halogenated Organic Waste" container. This is because this compound contains bromine.[3] The container must be leak-proof and have a secure screw-top cap.
Contaminated Labware A sturdy, labeled, and sealable bag or container designated for solid hazardous waste.

Labeling is a non-negotiable step. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The name of the principal investigator and laboratory location

On-site Accumulation and Storage: Maintaining a Safe Environment

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be:

  • Clearly marked.

  • Away from drains and sources of ignition.

  • In a location that minimizes the risk of spills.

Follow your institution's and local regulations regarding the maximum allowable volume of hazardous waste and the timeframe for its removal.

Spill Management: Preparedness and Response

In the event of a this compound spill, immediate and appropriate action is necessary.

For a minor spill:

  • Alert personnel in the immediate area.

  • Don appropriate PPE.

  • Contain the spill using a chemical spill kit with absorbent materials.

  • For a solid spill, carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • For a liquid spill, absorb the liquid with inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the area with a suitable laboratory detergent and water. All cleaning materials must be disposed of as hazardous waste.

  • Document the spill according to your institution's protocols.

For a major spill, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Final Disposal: Partnering with Professionals

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility. This must be handled by a certified hazardous waste contractor. Your institution's EHS department will coordinate this process. Never attempt to transport hazardous waste off-site yourself.

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): Governs the management of hazardous waste from "cradle to grave." Your laboratory is considered a generator of hazardous waste and must comply with all applicable RCRA requirements.

  • OSHA (Hazard Communication Standard and Laboratory Standard): Mandates that employers inform and train their employees about the hazards of chemicals in the workplace and implement a Chemical Hygiene Plan.[4]

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of chemical waste is a fundamental aspect of scientific integrity. By adhering to these detailed procedures for this compound, you are not only ensuring compliance with legal requirements but also upholding your professional responsibility to protect yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for any additional local requirements.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Columbia University. (2012, February 28). Ethidium Bromide: Disposal, Decontamination, and Destruction. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Kusuri-no-Shiori. (n.d.). This compound Capsules 10mg "SAWAI". Retrieved from [Link]

  • Mass.gov. (n.d.). Quaternary Ammonium Compounds (QACs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tiquizium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. Handling chemical compounds like Tiquizium bromide, a quaternary ammonium anticholinergic agent, requires a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the rationale behind its selection, use, and disposal, ensuring a self-validating system of safety in your laboratory.

Understanding the Risks: Why Specific PPE is Crucial for this compound

This compound presents several potential hazards that dictate our PPE requirements. As a quaternary ammonium compound, it can cause skin and eye irritation upon contact. If ingested, it is considered harmful, and inhalation of the powdered form can lead to respiratory tract irritation. Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core PPE for Handling this compound

The following table summarizes the essential PPE for handling this compound in various laboratory settings.

Operation Required PPE Rationale
Handling Solid this compound (e.g., weighing, aliquoting) - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat- N95 respirator or equivalentPrevents eye contact with airborne particles. Protects skin from irritation and absorption. Shields clothing and skin from contamination. Minimizes inhalation of fine powder.
Preparing Solutions of this compound - Chemical splash goggles- Nitrile gloves- Chemical-resistant lab coat or apronProtects against splashes that could enter the eyes. Prevents skin contact with the solution. Provides a barrier against spills and splashes.
Administering this compound in in vitro or in vivo models - Safety glasses- Nitrile gloves- Lab coatStandard laboratory practice to prevent incidental contact.

A Step-by-Step Guide to PPE Usage

Proper technique in donning and doffing PPE is as critical as the equipment itself. The following protocols are designed to prevent cross-contamination and ensure your safety.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Your first line of defense. Ensure it is fully buttoned.

  • Respirator (if handling powder): Perform a seal check to ensure a snug fit.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Pull gloves on, ensuring the cuffs overlap with the sleeves of your lab coat.

Doffing PPE: A Contamination-Conscious Approach
  • Gloves: Remove gloves using a "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Eye Protection: Handle by the arms to remove.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Visualizing Your PPE Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Procedure Start Start: Handling this compound AssessTask Assess the Task Start->AssessTask Solid Handling Solid/Powder? AssessTask->Solid Identify Form Solution Preparing/Handling Solution? Solid->Solution No PPE_Solid Required PPE: - Lab Coat - Nitrile Gloves - Goggles - Respirator (N95) Solid->PPE_Solid Yes Administer Administering Dilute Solution? Solution->Administer No PPE_Solution Required PPE: - Lab Coat - Nitrile Gloves - Splash Goggles Solution->PPE_Solution Yes PPE_Administer Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Administer->PPE_Administer Yes Don Don PPE Correctly PPE_Solid->Don PPE_Solution->Don PPE_Administer->Don Doff Doff PPE & Dispose Don->Doff After Task Completion End End: Task Complete Doff->End

Caption: Decision workflow for selecting appropriate PPE for this compound.

Disposal Plan: A Critical Final Step

Contaminated PPE is considered chemical waste and must be disposed of accordingly.

  • Gloves, Respirators, and other disposable items: Place in a designated, sealed chemical waste bag.

  • Lab Coats: If grossly contaminated, they should be disposed of as chemical waste. Reusable lab coats should be professionally laundered by a service familiar with handling laboratory-contaminated clothing.

Always adhere to your institution's specific chemical waste disposal guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

By integrating these principles and procedures into your daily laboratory work, you build a robust culture of safety. This guide serves as a foundation, but always remember to consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiquizium bromide
Reactant of Route 2
Tiquizium bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。